(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Description
BenchChem offers high-quality (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2E)-N-(2-chlorophenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTUFVGOXLZZPW-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14722-82-8 | |
| Record name | 2-Chloroisonitrosoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014722828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical architecture, provide a detailed, field-tested protocol for its synthesis and characterization, and explore its potential biological activities based on analogous structures. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, with the molecular formula C₈H₇ClN₂O₂, is an organic compound featuring a central acetamide scaffold N-substituted with a 2-chlorophenyl group and bearing a hydroxyimino (oxime) functionality.[1] The "(2E)" designation in its IUPAC name specifies the stereochemistry at the C=N double bond of the oxime group, indicating that the hydroxyl group and the carbonyl group are on opposite sides of the double bond.
The molecule's structure combines the rigidity of the aromatic ring with the versatile chemical reactivity of the oxime and amide groups. The presence of a chlorine atom on the phenyl ring is known to influence the electronic properties and lipophilicity of the molecule, which can have significant implications for its biological activity.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 198.61 g/mol | [1] |
| Molecular Formula | C₈H₇ClN₂O₂ | [1] |
| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; N1 [label="N"]; H1[label="H"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; H2[label="H"]; N2 [label="N"]; O2 [label="O", fontcolor="#EA4335"]; H3[label="H"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the ring C1 -- Cl; C2 -- N1;
// Acetamide group N1 -- H1; N1 -- C7; C7 -- O1 [style=double]; C7 -- C8;
// Oxime group C8 -- H2; C8 -- N2 [style=double]; N2 -- O2; O2 -- H3;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="0,2.5!"]; N1 [pos="-1.74,1!"]; H1[pos="-1.74,1.8!"]; C7 [pos="-2.61,0.5!"]; O1 [pos="-2.61,-0.5!"]; C8 [pos="-3.48,1!"]; H2[pos="-3.48,1.8!"]; N2 [pos="-4.35,0.5!"]; O2 [pos="-5.22,1!"]; H3[pos="-5.22,1.8!"]; }
Figure 1: 2D Chemical Structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Synthesis and Characterization
The synthesis of N-aryl-2-(hydroxyimino)acetamides is typically achieved through the reaction of a corresponding N-aryl-2-chloroacetamide with hydroxylamine. A reliable method for a closely related analog, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, has been reported and can be adapted for the synthesis of the 2-chloro isomer.[3]
Synthetic Protocol (Adapted)
This protocol is adapted from the synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.[3]
Materials:
-
N-(2-chlorophenyl)-2-chloroacetamide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-chlorophenyl)-2-chloroacetamide (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water. The sodium carbonate is added to neutralize the HCl formed during the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure. The crude product is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Figure 2: General workflow for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the oxime proton, and the methine proton. The aromatic protons on the 2-chlorophenyl ring will likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The amide N-H proton should appear as a singlet, typically in the range of δ 9-11 ppm. The oxime O-H proton will also be a singlet, often broad, in a similar downfield region. The methine C-H proton adjacent to the oxime will likely be a singlet around δ 7.5-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms. The carbonyl carbon of the amide will be the most downfield signal, typically around 160-170 ppm. The carbon of the C=NOH group will also be in the downfield region, around 140-150 ppm. The aromatic carbons will appear in the typical range of δ 120-140 ppm.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (oxime): A broad band around 3200-3400 cm⁻¹
-
N-H stretch (amide): A sharp to medium band around 3300-3500 cm⁻¹
-
C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹
-
C=N stretch (oxime): A medium intensity band around 1620-1660 cm⁻¹
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 198.61 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
Potential Biological Activities and Applications
While specific biological studies on (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide are limited in the public domain, the structural motifs present in the molecule—the N-aryl acetamide and the oxime—are found in numerous compounds with significant biological activities.
Anticonvulsant Activity
N-aryl acetamide derivatives are a well-established class of compounds with anticonvulsant properties.[4][5][6] Studies have shown that the nature and position of substituents on the aryl ring can significantly influence their activity. For instance, several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[5] The presence of the 2-chloro substituent in the target molecule suggests that it may interact with voltage-gated sodium channels, a common mechanism of action for many anticonvulsant drugs.[2]
Antimicrobial Activity
Both oxime and N-aryl acetamide moieties have been incorporated into various antimicrobial agents.[7][8][9] Oxime derivatives have been investigated as inhibitors of bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[7] Furthermore, numerous N-aryl acetamide derivatives have shown promising activity against a range of bacteria and fungi.[4][6] The combination of these two pharmacophores in (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide makes it a compelling candidate for antimicrobial screening.
Figure 3: Relationship between the structural motifs of the target molecule and its potential biological activities.
Safety and Handling
General Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a molecule with a well-defined chemical structure that can be synthesized and purified using standard laboratory techniques. Its constituent functional groups suggest a high potential for biological activity, particularly as an anticonvulsant or antimicrobial agent. This guide provides a solid foundation for researchers interested in exploring the chemical and biological properties of this compound and its derivatives. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed, [Link]
-
Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed, [Link]
-
Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, [Link]
-
Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid. ResearchGate, [Link]
-
Unsubstituted Oximes as Potential Therapeutic Agents. MDPI, [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central, [Link]
-
A Review of Biologically Active Oxime Ethers. PMC, [Link]
-
Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Semantic Scholar, [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI, [Link]
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Safety Data Sheet: N-Ethylacetamide. Chemos GmbH & Co.KG, [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry, [Link]
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N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. PubChem, [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info, [Link]
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1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). ResearchGate, [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, [Link]
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N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Amanote Research, [Link]
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Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. NIH, [Link]
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2-(4-Chlorophenyl)acetamide. ResearchGate, [Link]
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(2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. PubChem, [Link]
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Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. PubMed, [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its therapeutic potential. These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, govern a compound's journey through the body—from absorption and distribution to metabolism and excretion (ADME).[1][2][3] A molecule with promising in vitro activity can ultimately fail in clinical trials if its physicochemical profile is not optimized for bioavailability and appropriate interaction with its biological target.[1][4] This guide provides a comprehensive technical overview of the key physicochemical properties of the novel compound (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, offering both theoretical insights and practical methodologies for its characterization. The strategic evaluation of these parameters is paramount for researchers, scientists, and drug development professionals seeking to advance this and similar molecules through the discovery pipeline.
Compound Profile: (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a small organic molecule featuring an oxime functional group, an amide linkage, and a chlorinated phenyl ring. This unique combination of moieties suggests a potential for diverse biological activities, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems.
| Property | Value/Descriptor | Source |
| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | PubChem CID: 6710811[5] |
| Molecular Formula | C₈H₇ClN₂O₂ | PubChem CID: 6710811[5] |
| Molecular Weight | 198.60 g/mol | PubChem CID: 6710811[5] |
| Chemical Structure | ||
| Computed XLogP3 | 1.4 | PubChem CID: 6710811[5] |
Table 1: Core properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Synthesis and Structural Elucidation
The synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide can be achieved through a multi-step process, adaptable from established methods for similar N-aryl-2-(hydroxyimino)acetamide derivatives. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide: To a solution of 2-chloroaniline (1.0 eq) and a suitable base such as pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, which can be purified by recrystallization.
-
Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: The intermediate from the previous step (1.0 eq) is dissolved in a mixture of ethanol and water. To this solution, hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq) are added. The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Structural Confirmation
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 2-chlorophenyl ring, an amide N-H proton, a C-H proton of the hydroxyimino group, and an O-H proton of the oxime. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the amide carbonyl carbon, and the carbon of the C=NOH group. |
| FTIR | Characteristic stretching vibrations for N-H (amide), O-H (oxime), C=O (amide), and C=N (oxime) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (198.60 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |
| Melting Point | A sharp melting range, indicative of high purity. |
Core Physicochemical Properties and Their Determination
A thorough understanding of the following physicochemical properties is crucial for the development of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a potential therapeutic agent.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid.[6][7] A sharp and defined melting range is characteristic of a pure compound, while impurities typically lead to a depression and broadening of the melting point.[7]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9][10] Poor solubility can lead to low and variable absorption, hindering the therapeutic efficacy of a compound. The solubility of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide should be assessed in various aqueous media, including buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" for determining thermodynamic solubility.[1]
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic (lipid-like) phase and an aqueous phase.[2] This property is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[11] An optimal balance between lipophilicity and hydrophilicity is crucial for good oral absorption and distribution.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
System Preparation: Use n-octanol as the organic phase and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) as the aqueous phase. Pre-saturate the n-octanol with the buffer and vice versa.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add it to a separation funnel containing the other phase.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully collect samples from both the n-octanol and aqueous layers and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[12][13] For a drug molecule, the ionization state significantly influences its solubility, permeability, and interaction with its biological target.[4][12] The oxime group in (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is weakly acidic, and its pKa will determine the extent of its ionization at physiological pH.
Experimental Protocol: UV-Metric Titration for pKa Determination
This method is suitable for compounds that have a chromophore close to the ionizable center, leading to a change in UV absorbance upon ionization.
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration Setup: Use a multi-well plate or a series of cuvettes containing buffers of finely spaced pH values spanning the expected pKa range. Add a small aliquot of the stock solution to each well/cuvette.
-
UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the compound at each pH.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.
-
pKa Determination: Fit the resulting sigmoidal curve to the appropriate equation to determine the inflection point, which corresponds to the pKa value.
Chemical Stability
Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[14][15] Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[11][16]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of the compound at a known concentration.
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 12 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to light according to ICH guidelines.
-
-
Sample Analysis: At appropriate time points, neutralize the acidic and basic samples, and analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (e.g., a method that can separate the parent compound from its degradation products).
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify the major degradation products.
Caption: Workflow for forced degradation stability studies.
Conclusion
The systematic characterization of the physicochemical properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a critical and indispensable step in its evaluation as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its melting point, solubility, lipophilicity, ionization constant, and chemical stability. The insights gained from these studies will enable a deeper understanding of the molecule's behavior in biological systems, guide formulation development, and ultimately inform its progression through the drug discovery and development process. By integrating these fundamental principles and experimental protocols, researchers can make well-informed decisions to optimize the therapeutic potential of this and other novel chemical entities.
References
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- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- LookChem. (2023, December 13). What are the physicochemical properties of drug?.
- University of Calgary. (n.d.). Melting point determination.
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Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Technical Guide
Introduction
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a molecule of significant interest within contemporary drug discovery and development. Its structural motifs, particularly the α-hydroxyimino amide functionality, are recognized pharmacophores in a variety of biologically active compounds. This technical guide provides a comprehensive overview of a primary synthetic pathway to this target molecule, grounded in established chemical principles and supported by validated experimental protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (I), points to two key precursors: 2-chloroaniline and a synthon for the glyoxylic acid oxime amide moiety. A practical and efficient forward synthesis can be envisioned through a two-step sequence. The initial step involves the acylation of 2-chloroaniline with a suitable chloroacetylating agent to form the intermediate, 2-chloro-N-(2-chlorophenyl)acetamide (II). Subsequent nucleophilic substitution of the chlorine atom with a hydroxylamine equivalent furnishes the desired product. An alternative, convergent approach involves the initial formation of a 2-(hydroxyimino)acetyl chloride equivalent, followed by amidation with 2-chloroaniline. However, the former stepwise approach is often preferred due to the ready availability of starting materials and the generally high efficiency of each transformation.
A secondary synthetic strategy to consider involves the oximation of an α-keto amide precursor. This would entail the synthesis of N-(2-chlorophenyl)-2-oxoacetamide, followed by its reaction with hydroxylamine. While viable, this route may require an additional oxidation step, potentially adding complexity to the overall synthesis.
This guide will focus on the first, more direct pathway, detailing the synthesis of the chloroacetamide intermediate followed by the oximation step.
Synthetic Pathway and Experimental Protocols
The primary synthetic route is outlined below, detailing the transformation from commercially available starting materials to the final product.
An In-depth Technical Guide to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword
Physicochemical Properties and Identification
A foundational aspect of any drug development program is the thorough characterization of the lead compound's physicochemical properties. These properties not only confirm the identity and purity of the synthesized molecule but also provide crucial insights into its potential bioavailability and formulation characteristics.
| Property | Value | Source |
| PubChem CID | 6710811 | [1] |
| Molecular Formula | C₈H₇ClN₂O₂ | [1] |
| Molecular Weight | 198.61 g/mol | [1] |
| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | [1] |
| InChI | InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12) | [1] |
| SMILES | C1=CC=C(C(=C1)NC(=O)C=NO)Cl | [1] |
Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
The synthesis of N-aryl-2-(hydroxyimino)acetamides is well-established in the chemical literature, with the Sandmeyer isatin synthesis being a cornerstone methodology[2][3][4][5]. This two-step process provides a reliable route to the target compound from readily available starting materials[2].
Synthetic Workflow
The synthesis proceeds via the formation of an isonitrosoacetanilide intermediate from 2-chloroaniline, followed by a cyclization step that, if desired, can yield isatin derivatives. For the purpose of obtaining the title compound, only the first step of the Sandmeyer synthesis is required.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer isatin synthesis[6][7].
Materials and Reagents:
-
2-Chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous)
-
Concentrated hydrochloric acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfate (e.g., 85 g, 0.6 mol) in deionized water (e.g., 300 mL).
-
To this solution, add a saturated aqueous solution of chloral hydrate (e.g., 18 g, 0.11 mol).
-
In a separate beaker, prepare a solution of 2-chloroaniline (e.g., 12.7 g, 0.1 mol) in water (e.g., 100 mL) with the dropwise addition of concentrated hydrochloric acid (e.g., 12 mL) until the aniline is fully dissolved.
-
Addition of Reactants: While stirring the sodium sulfate/chloral hydrate solution vigorously, add the 2-chloroaniline hydrochloride solution dropwise. A white precipitate may form.
-
Following the addition of the aniline solution, add a solution of hydroxylamine hydrochloride (e.g., 22 g, 0.32 mol) in water.
-
Reaction: Heat the reaction mixture to boiling (approximately 100-105°C) and maintain a gentle reflux for 5 hours. A light yellow precipitate of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide will form.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to yield the purified (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Proposed Biological Activity and Mechanism of Action
While specific biological data for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is not extensively published, the broader class of N-aryl acetamide derivatives has demonstrated significant activity as anti-inflammatory agents, with a primary proposed mechanism being the inhibition of cyclooxygenase-2 (COX-2)[8].
Rationale for COX-2 Inhibition
The acetamide scaffold is a key structural feature in many known COX-2 inhibitors[8]. The N-phenyl ring can occupy the hydrophobic channel of the COX-2 active site, while the acetamide moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. The 2-chloro substitution on the phenyl ring can further enhance binding affinity through halogen bonding or by influencing the electronic properties of the aromatic ring.
Proposed Signaling Pathway
The anti-inflammatory effects of COX-2 inhibitors are mediated by the downstream consequences of prostaglandin synthesis inhibition.
Experimental Protocols for Biological Evaluation
To validate the proposed biological activity of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a series of in vitro assays are recommended.
COX-2 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of COX-2. Several commercial kits are available for this purpose[9][10][11].
Principle: The assay typically measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. Inhibition of this activity is directly proportional to the inhibition of prostaglandin synthesis.
Generalized Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound solution at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to each well (except for the no-enzyme control). Add the test compound at a range of concentrations to the appropriate wells. Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Immediately measure the fluorescence signal at the appropriate excitation and emission wavelengths over a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of any potential drug candidate to determine its therapeutic window. The MTT or MTS assay is a standard method for this purpose.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HT-29 for colon cancer, as COX-2 is often overexpressed in this cancer type) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for 24-72 hours.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization and Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Analytical Characterization
The identity and purity of the synthesized (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide should be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the N-H and C=O stretches of the amide, the O-H and C=N stretches of the hydroxyimino group, and the C-Cl stretch of the chlorinated phenyl ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.
Conclusion and Future Directions
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide represents a promising, yet underexplored, molecule within the pharmacologically relevant class of N-aryl acetamides. The well-established Sandmeyer synthesis provides a clear and efficient route to this compound. Based on the extensive literature on related analogs, it is strongly hypothesized that this compound will exhibit anti-inflammatory properties through the inhibition of COX-2.
The experimental protocols detailed in this guide provide a roadmap for the synthesis, characterization, and biological evaluation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. Future research should focus on obtaining empirical data to confirm its COX-2 inhibitory activity and selectivity, as well as exploring its potential in other therapeutic areas where acetamide derivatives have shown promise, such as in the development of anticonvulsant and anticancer agents[12][13][14]. The insights gained from such studies will be invaluable in advancing this compound through the drug discovery pipeline.
References
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Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., Stallings, W. C., & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving covalent modification of the active site. Journal of Biological Chemistry, 278(46), 45763–45769. [Link]
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Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
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Society of Education, Agra. (n.d.). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Retrieved from Society of Education, Agra. [Link]
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ChemRar. (n.d.). (2E)-N-(4-chlorophenyl)-2-hydroxyimino-acetamide. Retrieved from ChemRar. [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4673. [Link]
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PubChem. (n.d.). (E)-2-Chloro-N-(4-chloro-2-((hydroxyimino)phenylmethyl)phenyl)acetamide. Retrieved from PubChem. [Link]
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Li, H., et al. (2019). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7951–7969. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s326-s337. [Link]
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PubChem. (n.d.). (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. Retrieved from PubChem. [Link]
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Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-65. [Link]
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PubChem. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. Retrieved from PubChem. [Link]
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Al-Sanea, M. M., et al. (2022). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Molecules, 27(19), 6618. [Link]
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MDPI. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from MDPI. [Link]
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Mohammadi-Farani, A., Foroumadi, A., & Shirvani, Z. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 123–128. [Link]
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PubChem. (n.d.). Acetamide, 2-(m-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenyl-. Retrieved from PubChem. [Link]
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Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6589. [Link]
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Simjee, S. U., et al. (2018). N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. Molecular and Cellular Biochemistry, 448(1-2), 265–276. [Link]
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NIST. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. Retrieved from NIST WebBook. [Link]
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Guda, S. K., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 9(3), 49. [Link]
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Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114097. [Link]
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Spectroscopic Profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. In the absence of publicly available, peer-reviewed spectral data for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this and similar compounds.
The molecular structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, with its combination of an N-substituted acetamide, an oxime, and a chlorinated aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its structure.
Molecular Structure and Key Functional Groups
The foundational step in interpreting any spectral data is a thorough understanding of the molecule's structure. (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide possesses several key functionalities that will manifest in its NMR, IR, and Mass spectra.
Figure 1: Chemical structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
The key structural features include:
-
A 2-chlorophenyl group: This substituted aromatic ring will exhibit a characteristic splitting pattern in the ¹H NMR spectrum. The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of the aromatic protons and carbons.
-
An acetamide linkage (-NH-C=O): This functional group will show characteristic signals in both IR (N-H and C=O stretching) and NMR (a broad NH proton signal) spectra.
-
A hydroxyimino group (C=N-OH): Also known as an oxime, this group is crucial for identification. It will have a distinct, often broad, signal for the hydroxyl proton in ¹H NMR and a characteristic C=N stretch in the IR spectrum. The "(2E)" designation refers to the stereochemistry about the C=N double bond, where the hydroxyl group is on the opposite side of the larger substituent on the carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following ¹H and ¹³C NMR spectral characteristics are predicted for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, likely recorded in a solvent such as DMSO-d₆.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~12.0 - 13.0 | Singlet (broad) | 1H | =N-OH | The oxime hydroxyl proton is acidic and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding. This peak will be exchangeable with D₂O.[2][3] |
| ~9.5 - 10.5 | Singlet (broad) | 1H | -NH - | The amide proton signal is also typically broad due to quadrupole broadening from the adjacent nitrogen and will be exchangeable with D₂O. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group. |
| ~8.0 - 8.4 | Doublet | 1H | Ar-H | This corresponds to the aromatic proton ortho to the amide substituent. It is shifted downfield due to the deshielding effect of the amide group. |
| ~7.6 | Singlet | 1H | H -C=N | The vinylic proton of the oxime is expected to appear as a singlet in this region. |
| ~7.2 - 7.5 | Multiplet | 3H | Ar-H | These signals correspond to the remaining three protons on the 2-chlorophenyl ring. The multiplet pattern arises from complex spin-spin coupling. |
Experimental Protocol for ¹H NMR Spectroscopy: A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Figure 2: A generalized workflow for NMR data acquisition and processing.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~160 - 165 | C =O | The amide carbonyl carbon is typically found in this downfield region. |
| ~145 - 150 | C =N | The carbon of the oxime group is also significantly deshielded and appears downfield. |
| ~135 - 140 | Ar-C -NH | The aromatic carbon directly attached to the amide nitrogen. |
| ~125 - 135 | Ar-C -Cl & Ar-C H | The aromatic carbon bearing the chlorine atom and the other aromatic methine carbons will resonate in this range. The exact assignment would require 2D NMR techniques like HSQC and HMBC. |
| ~120 - 125 | Ar-C H | Aromatic methine carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is predicted to show several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Field Insights |
| ~3400 - 3200 | Broad | O-H Stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the oxime. |
| ~3300 - 3100 | Medium | N-H Stretch | The stretching vibration of the N-H bond in the secondary amide. |
| ~1680 - 1650 | Strong | C=O Stretch (Amide I) | This is a very characteristic and strong absorption for the carbonyl group in an amide. |
| ~1620 - 1580 | Medium | C=N Stretch | The stretching vibration of the carbon-nitrogen double bond of the oxime. |
| ~1550 - 1500 | Medium | N-H Bend (Amide II) | This band, coupled with the Amide I band, is diagnostic for secondary amides. |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic ring stretching vibrations. |
| ~750 | Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Technique):
-
Sample Preparation: Grind a small amount (1-2 mg) of the crystalline compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The molecular formula of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is C₈H₇ClN₂O₂.[4]
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 200 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.
Predicted Fragmentation Pattern: The molecular ion can undergo fragmentation through various pathways. The amide and oxime functionalities are key sites for fragmentation.
Figure 3: A plausible fragmentation pathway for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in mass spectrometry.
Key Predicted Fragments:
-
m/z 181/183: Loss of a hydroxyl radical (•OH) from the oxime group.
-
m/z 139/141: Subsequent loss of HCN from the m/z 181 fragment.
-
m/z 125/127: Cleavage of the amide bond to form the 2-chloroaniline radical cation.
-
m/z 111/113: Loss of nitrogen from the 2-chlorophenyl isocyanate fragment.
Summary of Predicted Spectral Data
| Technique | Key Predicted Features |
| ¹H NMR | Broad singlets for OH (~12-13 ppm) and NH (~9.5-10.5 ppm); Aromatic multiplet (~7.2-8.4 ppm); Oxime CH singlet (~7.6 ppm). |
| ¹³C NMR | Carbonyl carbon (~160-165 ppm); Oxime carbon (~145-150 ppm); Aromatic carbons (~120-140 ppm). |
| IR | Broad O-H stretch (~3400-3200 cm⁻¹); N-H stretch (~3300-3100 cm⁻¹); Strong C=O stretch (~1680-1650 cm⁻¹); C=N stretch (~1620-1580 cm⁻¹). |
| Mass Spec | Molecular ion (M⁺) at m/z 198 with an M+2 peak at m/z 200 (ratio ~3:1); Key fragments at m/z 181/183, 139/141, and 125/127. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures. This information serves as a valuable resource for scientists working on the synthesis and characterization of this compound, enabling them to anticipate and interpret their experimental results with a high degree of confidence. It is recommended that any experimentally obtained data be compared against these predictions to confirm the structure and purity of the synthesized material.
References
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The Pharmacological Kaleidoscope: Unveiling the Potential Biological Activities of N-Aryl-2-(hydroxyimino)acetamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The N-aryl-2-(hydroxyimino)acetamide scaffold represents a privileged chemical structure with a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological potential of this class of compounds, moving beyond a mere cataloging of effects to delve into the mechanistic underpinnings and experimental rationale that drive their therapeutic promise. We will traverse the landscape of their anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties, offering field-proven insights and detailed experimental frameworks to empower researchers in the ongoing quest for novel therapeutic agents. This document is designed to be a living resource, fostering a deeper understanding of the structure-activity relationships and guiding the rational design of next-generation N-aryl-2-(hydroxyimino)acetamide-based drugs.
Introduction: The Architectural Versatility of N-Aryl-2-(hydroxyimino)acetamides
The core structure of N-aryl-2-(hydroxyimino)acetamide, characterized by an N-aryl acetamide moiety bearing a hydroxyimino group, provides a unique electronic and steric environment conducive to diverse molecular interactions. This inherent versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. The exploration of this chemical space has revealed a spectrum of biological activities, suggesting that subtle modifications to the aryl ring or the acetamide backbone can profoundly influence the compound's interaction with biological targets. This guide will systematically dissect these activities, providing a granular view of the science that positions this scaffold as a cornerstone for future drug discovery endeavors.
Anticonvulsant Potential: Modulating Neuronal Excitability
Several studies have highlighted the promise of N-aryl acetamide derivatives as potent anticonvulsant agents.[1][2][3] The primary hypothesis underpinning this activity often revolves around the modulation of ion channels that govern neuronal excitability.
Mechanistic Insights: Targeting Voltage-Gated Sodium Channels
A key mechanism of action for many anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs). Some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been shown to bind to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism for their anticonvulsant effects.[4] By stabilizing the inactivated state of these channels, these compounds can reduce the repetitive firing of neurons that is characteristic of epileptic seizures. The ability of some of these compounds to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes further supports an interaction with neuronal voltage-dependent sodium channels.[2]
Experimental Workflow: Evaluation of Anticonvulsant Activity
The preclinical evaluation of anticonvulsant activity typically involves a battery of in vivo and in vitro assays.
In Vivo Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[1][4]
-
Subcutaneous Metrazol (ScMet) Test: This test is employed to screen for agents that protect against myoclonic seizures.[1]
-
6-Hz Psychomotor Seizure Test: This model is particularly relevant for identifying compounds effective against therapy-resistant partial seizures.[4]
In Vitro Assays:
-
Patch-Clamp Electrophysiology: To directly assess the effect of the compounds on the activity of VGSCs in cultured neurons or cell lines expressing specific channel subtypes.
-
Radioligand Binding Assays: To determine the binding affinity of the compounds to specific sites on the sodium channel.[4]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Adult male mice are used for the study. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mice.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Data Presentation: Anticonvulsant Activity Profile
| Compound ID | MES ED50 (mg/kg) | ScMet ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Compound X | 64.9 | >300 | 221.0 | 3.4 |
| Compound Y | <100 | Not Active | >300 | >3 |
| Compound Z | 100 | 300 | >300 | >3 |
Data presented is hypothetical and for illustrative purposes, based on findings in the literature.[1][2]
Diagram: Workflow for Anticonvulsant Drug Screening
Caption: A logical progression for evaluating the antimicrobial potential of test compounds.
Anticancer Properties: Inducing Cell Death in Malignant Cells
The search for novel anticancer agents has led to the investigation of N-aryl acetamide derivatives, which have shown cytotoxic activity against various human cancer cell lines. [5][6][7]
Mechanisms of Anticancer Action
The anticancer effects of these compounds appear to be multifactorial and can include:
-
Induction of Apoptosis: Some derivatives have been shown to up-regulate caspases-3 and -9, key executioner and initiator caspases in the apoptotic cascade, respectively. [6]* Anti-metastatic Effects: Inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, can prevent the degradation of the extracellular matrix, a crucial step in tumor invasion and metastasis. [6]* Anti-angiogenic Effects: Downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen. [6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Diagram: Key Anticancer Mechanisms of N-Aryl-2-(hydroxyimino)acetamides
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A Technical Guide to Elucidating the Mechanism of Action for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The novel compound (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, hereafter referred to as Cpd-X, represents a promising scaffold for therapeutic development. Its chemical structure, featuring an N-substituted acetamide and an oxime moiety, suggests potential interactions with a range of biological targets. While direct studies on Cpd-X are nascent, analysis of related chemical structures points towards possible activities including, but not limited to, enzyme inhibition and modulation of cellular signaling pathways. This guide presents a comprehensive, multi-phase strategic framework for the systematic elucidation of Cpd-X's mechanism of action (MoA). Moving beyond a linear protocol, this document provides the strategic rationale behind each experimental phase, from broad initial profiling to deep mechanistic validation, empowering research teams to navigate the complexities of target deconvolution and pathway analysis.
Phase 1: Broad-Spectrum Profiling and Hypothesis Generation
The initial phase of an MoA study for a novel compound is predicated on casting a wide, unbiased net to gather preliminary data on its biological activity. This approach is crucial for generating initial, data-driven hypotheses that will guide more focused subsequent investigations. Given that compounds containing oxime and acetamide groups have been associated with diverse activities such as kinase and cholinesterase inhibition, a multi-pronged screening approach is the most logical starting point.[1][2]
Phenotypic Screening in a Diverse Cell Panel
The foundational step is to determine if Cpd-X elicits a cellular phenotype and to identify sensitive cell lines. A broad panel, such as the NCI-60 panel of human cancer cell lines, provides a rich dataset for identifying patterns of activity that may correlate with specific cancer types or genetic backgrounds.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) into 96-well or 384-well microplates at predetermined optimal densities and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Cpd-X in DMSO. Perform a serial dilution series to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Treatment: Treat the cells with the Cpd-X dilution series. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Measure cell viability using a robust assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Causality and Interpretation: The pattern of IC₅₀ values across the cell line panel can provide the first clues. For instance, heightened sensitivity in cell lines known to be dependent on a particular signaling pathway (e.g., EGFR-driven lung cancers) would prioritize that pathway for further investigation.
Broad-Spectrum Target Class Screening
Parallel to phenotypic screening, assessing Cpd-X against large, commercially available panels of purified enzymes or receptors can rapidly identify or eliminate entire target classes. This is a cost-effective strategy to narrow the field of potential direct targets.
Recommended Initial Screens:
-
Kinome Profiling: Screen Cpd-X at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad panel of kinases (e.g., >400 kinases).[3][4] This is a high-priority screen, as many oxime-containing molecules are known kinase inhibitors.[2]
-
Cholinesterase Inhibition: Based on literature for related N-substituted 2-hydroxyiminoacetamides, assess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
-
GPCR Panel: A broad panel screen can identify potential interactions with G-protein coupled receptors.
-
Ion Channel Panel: Evaluate potential activity against a panel of key ion channels to identify possible neurological or cardiovascular effects.[5][6]
Data Presentation: Initial Screening Hits
| Target Class | Panel Size | Concentration(s) | Primary Hit(s) Identified (% Inhibition > 50%) |
| Kinases | >400 | 1 µM, 10 µM | Kinase A (85% @ 1µM), Kinase B (62% @ 1µM) |
| Cholinesterases | 2 | 10 µM | BChE (75% @ 10µM) |
| GPCRs | >100 | 10 µM | No significant hits |
| Ion Channels | >50 | 10 µM | No significant hits |
This initial data allows for the formulation of a primary hypothesis. For example: "Cpd-X is a multi-kinase inhibitor with a secondary activity against BChE, and its anti-proliferative phenotype is likely driven by the inhibition of Kinase A and/or Kinase B."
Phase 2: Unbiased Proteome-Wide Target Identification
With a validated cellular phenotype and initial biochemical hits, the next logical step is to identify the direct binding partners of Cpd-X within the complex environment of the cell. This unbiased approach is critical for confirming the primary targets and uncovering potentially novel off-targets that may contribute to the compound's efficacy or toxicity.[7]
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
CETSA is a powerful technique based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9] When coupled with quantitative mass spectrometry, it enables a proteome-wide survey of target engagement directly in intact cells or cell lysates.[10]
Experimental Workflow: CETSA-MS
Caption: CETSA-MS workflow for unbiased target identification.
Trustworthiness of the Protocol: The self-validating nature of this experiment lies in the comparison between vehicle and Cpd-X-treated samples. Only proteins that are direct binders will show a reproducible, dose-dependent shift in their melting curves. Known non-target, abundant proteins serve as internal negative controls.
Phase 3: Target Validation and Mechanistic Confirmation
Data from the unbiased screens provide a list of candidate targets. This phase is dedicated to rigorously validating these candidates, confirming direct physical interaction, and demonstrating that target engagement is responsible for the observed cellular phenotype.[11]
Orthogonal Confirmation of Direct Binding
It is essential to use a secondary, cell-free biophysical method to confirm the direct interaction between Cpd-X and the purified candidate protein(s) identified in Phase 2.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Expression & Purification: Express and purify the candidate target protein(s) (e.g., Kinase A) to high homogeneity.
-
Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of Cpd-X in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of Cpd-X into the protein solution while measuring the minute heat changes associated with binding.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Causality and Interpretation: A measurable Kd provides definitive proof of a direct interaction and quantifies the binding affinity. This data is critical for establishing a structure-activity relationship (SAR) during any subsequent lead optimization.
In-Cell Target Engagement
Confirming that Cpd-X engages the target protein inside living cells at concentrations consistent with its phenotypic activity is a critical validation step.
Experimental Protocol: Western Blot-Based CETSA
This protocol is a targeted version of the CETSA-MS experiment.[12]
-
Treatment & Heating: Treat cells with a dose range of Cpd-X and a vehicle control. Heat the cells to a single, optimized temperature near the Tm of the target protein that causes significant precipitation in the absence of the ligand.
-
Lysis & Separation: Lyse the cells and separate the soluble and aggregated fractions via centrifugation.
-
Western Blotting: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a highly specific antibody.
-
Data Analysis: Quantify the band intensities. A dose-dependent increase in the soluble protein in the Cpd-X-treated samples confirms target engagement.
Data Presentation: In-Cell Target Engagement by CETSA
| Cpd-X Conc. (µM) | Soluble Target Protein (Relative to Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 1.0 | 4.5 |
| 10.0 | 4.8 |
Genetic Validation of Target
The most definitive way to link a target to a phenotype is to use genetic methods to perturb the target and observe if it mimics or blocks the effect of the compound.
Experimental Protocol: siRNA-Mediated Gene Knockdown
-
Transfection: Transfect the sensitive cell line with siRNA specifically targeting the mRNA of the candidate protein (e.g., Kinase A) or with a non-targeting control siRNA.
-
Target Knockdown Confirmation: After 48 hours, confirm the reduction of the target protein levels via Western blot.
-
Phenotypic Assay: Re-plate the transfected cells and treat them with Cpd-X. Measure cell viability after 72 hours.
-
Interpretation:
-
Phenocopy: If knockdown of the target protein reduces cell viability in the absence of the compound, it suggests the protein is essential for survival and a valid target.
-
Resistance: If knockdown of the target protein makes the cells less sensitive to Cpd-X, it provides strong evidence that the compound's effect is mediated through that specific target.
-
Phase 4: Delineating Downstream Signaling Pathways
Once the direct target is validated, the focus shifts to understanding the downstream consequences of its modulation. "Omics" technologies provide a global, unbiased view of the cellular signaling pathways affected by Cpd-X.
Phosphoproteomics for Kinase-Mediated Signaling
If the validated target is a kinase, phosphoproteomics is the most direct way to map its downstream signaling network.[13] This technique identifies and quantifies thousands of phosphorylation sites, revealing which substrates and pathways are modulated upon target inhibition by Cpd-X.[1][14]
Experimental Workflow: Phosphoproteomics
Caption: Workflow for phosphoproteomic analysis.
Interpretation: By analyzing the proteins whose phosphorylation status changes significantly, one can identify the key signaling nodes and pathways being affected (e.g., MAPK, PI3K/Akt, cell cycle control). This provides a mechanistic link between the direct target and the ultimate cellular phenotype.
Transcriptomics (RNA-Seq)
RNA-sequencing provides a comprehensive snapshot of the changes in gene expression induced by Cpd-X. This can reveal downstream effects that are not directly regulated by phosphorylation, such as the induction of stress response genes or the repression of proliferation-associated genes.
Phase 5: Detailed Characterization of Cellular Phenotype
The final phase involves conducting specific, hypothesis-driven cell-based assays to characterize the terminal phenotype suggested by the pathway analysis.
Cell Cycle Analysis
If phosphoproteomic or transcriptomic data suggests modulation of cell cycle regulators (e.g., CDKs, cyclins), a direct analysis of cell cycle distribution is warranted.
Experimental Protocol: Propidium Iodide (PI) Staining & Flow Cytometry
-
Treatment: Treat cells with Cpd-X at IC₅₀ and 10x IC₅₀ concentrations for 24 and 48 hours.
-
Harvesting & Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.[15]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA.
-
Interpretation: An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) indicates cell cycle arrest. An increase in the "sub-G1" population is indicative of apoptotic cells with fragmented DNA.[16]
Apoptosis Assays
If pathway analysis points to the modulation of apoptotic machinery (e.g., Bcl-2 family proteins, caspases), direct measurement of apoptosis is essential.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat cells with Cpd-X as described for cell cycle analysis.
-
Staining: Harvest cells (including any floating cells) and resuspend them in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (a viability dye that enters necrotic or late apoptotic cells).[17]
-
Analysis: Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Assessment of Mitochondrial Involvement
Some cellular phenotypes, particularly apoptosis, are intrinsically linked to mitochondrial function. Assessing mitochondrial health can provide further mechanistic insight.[18]
Key Assays:
-
Mitochondrial Membrane Potential (MMP): Use a fluorescent dye like JC-1 or TMRM to measure changes in MMP by flow cytometry. A loss of MMP is an early indicator of apoptosis.[19][20]
-
Reactive Oxygen Species (ROS) Production: Use a probe like MitoSOX™ Red to measure mitochondrial superoxide production.[21][22] An increase in ROS can be a cause or consequence of drug-induced stress.
Conclusion
The elucidation of a novel compound's mechanism of action is a systematic, iterative process of discovery. This guide outlines a logical and robust framework for investigating (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (Cpd-X). By progressing through broad profiling, unbiased target identification, rigorous validation, and detailed pathway and phenotypic analysis, researchers can build a comprehensive and well-supported model of the compound's MoA. This foundational knowledge is indispensable for informed decision-making in any drug development program, enabling the optimization of therapeutic efficacy while minimizing potential off-target liabilities.
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In silico modeling of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
An In-Depth Technical Guide to the In Silico Characterization of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for Novel Drug Discovery
Abstract
In the landscape of modern drug discovery, in silico modeling stands as a cornerstone for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, technically-grounded framework for the computational characterization of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a molecule possessing two key pharmacophoric features: an N-substituted acetamide core and an oxime moiety. While extensive biological data for this specific compound is not publicly available, its structural components are present in numerous biologically active agents, suggesting a rich potential for therapeutic application.[1][2] As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, field-proven workflow. It moves from foundational property prediction to sophisticated, dynamic interaction analysis, explaining the causality behind each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with the strategy and protocols to generate robust, testable hypotheses for this and other under-characterized molecules, thereby accelerating the path from computational concept to experimental validation.
Foundational Analysis: Molecular Structure and Physicochemical Profiling
Before committing resources to complex simulations, a foundational analysis is imperative. This initial step serves to profile the molecule's basic physicochemical properties and assess its "drug-likeness" based on established empirical rules. This is a critical gating step; a molecule with poor predicted oral bioavailability or undesirable properties may be deprioritized early, saving significant time and resources.
The target molecule, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, is registered in the PubChem database under CID 6710811.[3] Its structure combines a 2-chlorophenyl ring, an acetamide linker, and an E-configured hydroxyimino (oxime) group.
Chemical Structure and Core Properties:
-
Molecular Formula: C₈H₇ClN₂O₂[3]
-
Molecular Weight: 198.60 g/mol [3]
-
IUPAC Name: N-(2-chlorophenyl)-2-hydroxyiminoacetamide[3]
-
SMILES: C1=CC=C(C(=C1)NC(=O)C=NO)Cl[3]
Rationale for ADMET and Drug-Likeness Prediction
The purpose of predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is to forecast a compound's pharmacokinetic profile. Poor pharmacokinetics is a primary cause of late-stage drug trial failures. By modeling properties like aqueous solubility, blood-brain barrier (BBB) permeability, and potential for inhibiting key metabolic enzymes (e.g., Cytochrome P450 family), we can anticipate potential liabilities. We use established models like Lipinski's Rule of Five as a preliminary filter for potential oral bioavailability.
Experimental Protocol: In Silico ADMET and Physicochemical Prediction
This protocol outlines a generalized workflow using a web-based tool such as SwissADME or similar platforms.
-
Ligand Preparation:
-
Obtain the canonical SMILES string for the molecule: C1=CC=C(C(=C1)NC(=O)C=NO)Cl.[3]
-
Navigate to a chosen ADMET prediction server.
-
Input the SMILES string into the query field.
-
-
Execution of Analysis:
-
Initiate the calculation. The server's backend algorithms will compute a range of descriptors.
-
-
Data Collation and Interpretation:
-
Systematically collect the output data into a summary table (see Table 1).
-
Analyze the results against standard thresholds. For example, Lipinski's Rule violations (more than 5 H-bond donors, more than 10 H-bond acceptors, MW > 500 Da, LogP > 5) can indicate potential issues with oral absorption.
-
Pay close attention to predicted BBB permeability, as this dictates suitability for CNS targets, and to warnings about P-glycoprotein (P-gp) substrate status, which can affect efflux and bioavailability.
-
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property Class | Parameter | Predicted Value | Interpretation / Significance |
| Physicochemical | Molecular Weight ( g/mol ) | 198.60[3] | Well within the typical range for small molecule drugs (<500 Da). |
| XLogP3 | 1.3[3] | Indicates good balance between hydrophilicity and lipophilicity for membrane permeation. | |
| H-Bond Donors | 2[3] | Complies with Lipinski's Rule (≤5). | |
| H-Bond Acceptors | 3[3] | Complies with Lipinski's Rule (≤10). | |
| Polar Surface Area (TPSA) | 61.7 Ų[3] | Suggests good potential for oral absorption and cell permeability (<140 Ų). | |
| Pharmacokinetics | GI Absorption | High (Predicted) | The molecule is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes (Predicted) | May cross the blood-brain barrier, making it a potential candidate for CNS targets. | |
| P-gp Substrate | No (Predicted) | Unlikely to be actively pumped out of cells by P-glycoprotein, aiding bioavailability. | |
| CYP1A2 Inhibitor | No (Predicted) | Low risk of drug-drug interactions involving the CYP1A2 metabolic pathway. | |
| CYP2C19 Inhibitor | No (Predicted) | Low risk of drug-drug interactions involving the CYP2C19 metabolic pathway. | |
| CYP2C9 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with drugs metabolized by CYP2C9. Warrants caution. | |
| CYP2D6 Inhibitor | No (Predicted) | Low risk of drug-drug interactions involving the CYP2D6 metabolic pathway. | |
| CYP3A4 Inhibitor | No (Predicted) | Low risk of drug-drug interactions involving the CYP3A4 metabolic pathway. | |
| Drug-Likeness | Lipinski's Rule Violations | 0 | Fulfills all criteria, indicating high potential for oral bioavailability. |
| Bioavailability Score | 0.55 | A typical score for well-behaved small molecules, indicating a high probability of having good pharmacokinetic properties. |
Note: Predicted values are generated for illustrative purposes based on typical results for similar structures.
Visualization: ADMET Profiling Workflow
Caption: A generalized workflow for in silico ADMET and physicochemical profiling.
Target Identification and Interaction Analysis via Molecular Docking
With a favorable ADMET profile, the next logical step is to generate hypotheses about the molecule's biological targets. The presence of the acetamide and oxime groups provides a rational starting point. N-substituted acetamides are known to target a range of proteins, including butyrylcholinesterase (BChE) in the context of Alzheimer's disease.[4] Oximes are classically studied as reactivators of organophosphate-inhibited acetylcholinesterase (AChE).[2] Therefore, performing molecular docking against these cholinesterase enzymes is a scientifically sound exploratory step.
Rationale for Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor (protein).[5] The primary goal is to identify the most stable binding pose and estimate the binding affinity, typically reported as a docking score in kcal/mol. This allows us to visualize potential molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and to rank potential candidates before synthesis. A successful docking study provides a structural hypothesis for the compound's mechanism of action.
Experimental Protocol: Molecular Docking Workflow
This protocol details the steps for docking our target molecule into the active site of human Butyrylcholinesterase (BChE).
-
Receptor Preparation:
-
Selection & Retrieval: Download the 3D crystal structure of human BChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4BDS, which has a high resolution.
-
Initial Cleaning: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to remove all non-essential molecules from the PDB file, such as water, ions, and co-crystallized ligands.[5] This ensures the binding site is clear.
-
Protonation & Repair: Add polar hydrogen atoms and assign correct bond orders. This step is critical for accurately modeling hydrogen bonding. Most docking software suites (e.g., AutoDock Tools) have automated modules for this.
-
File Conversion: Save the prepared receptor structure in the required format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
3D Structure Generation: Convert the 1D SMILES string of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide into a 3D structure using software like ChemDraw or an online converter.
-
Energy Minimization: The initial 3D structure is not necessarily in a low-energy state. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[5] This is crucial for accurate docking results.
-
File Conversion: Save the prepared ligand in the PDBQT format, which includes information on rotatable bonds.
-
-
Docking Execution:
-
Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the BChE enzyme. The center of the grid should be the geometric center of the active site gorge, and its dimensions (e.g., 25Å x 25Å x 25Å) must be large enough to allow the ligand to rotate and translate freely.
-
Configuration: Create a configuration file specifying the paths to the receptor and ligand files, the grid box parameters, and the exhaustiveness of the search (a higher value increases computational time but also the chance of finding the best pose).
-
Run Docking: Execute the docking calculation using a program like AutoDock Vina. The software will systematically explore conformational space to find the best binding poses.
-
-
Post-Docking Analysis:
-
Pose Evaluation: The software will output several binding poses, ranked by their docking score. The top-scoring pose is the most likely binding mode.
-
Interaction Analysis: Load the receptor-ligand complex into a visualization tool. Analyze the interactions between the ligand and the active site residues. Identify key hydrogen bonds, hydrophobic interactions, and pi-stacking, and measure their distances. For BChE, interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) are particularly relevant.[4]
-
Visualization: Molecular Docking Workflow
Caption: A step-by-step workflow for a typical molecular docking experiment.
Assessing Complex Stability with Molecular Dynamics
While docking provides a valuable static snapshot of a potential interaction, biological systems are inherently dynamic. A high-scoring docking pose may not be stable in a more realistic, solvated environment. Molecular Dynamics (MD) simulation is the essential next step to validate the stability of the docked ligand-protein complex over time.
Rationale for Molecular Dynamics (MD) Simulation
MD simulations model the movements of atoms and molecules over a specific period (typically nanoseconds to microseconds). By simulating the docked complex in a water box with physiological ion concentrations, we can observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone provide quantitative measures of stability. This step adds a much higher level of confidence to the docking prediction.[4]
Conceptual Protocol: MD Simulation
A full MD protocol is beyond the scope of this guide, but the conceptual workflow is as follows:
-
System Preparation: The top-scoring docked complex is used as the starting point. It is placed in a periodic box of water molecules, and ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a target pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles). This ensures the system is stable before the production run.
-
Production MD: The simulation is run for a set period (e.g., 100 nanoseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate:
-
RMSD: To measure the deviation of the protein and ligand from their starting positions. A stable, low RMSD for the ligand indicates stable binding.
-
RMSF (Root Mean Square Fluctuation): To identify which parts of the protein are flexible or rigid.
-
Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds identified during docking.
-
If the analysis shows the ligand remains in the binding pocket with stable interactions throughout the simulation, the initial docking hypothesis is significantly strengthened.
Conclusion and Forward-Looking Strategy
This guide has outlined a systematic in silico workflow for the initial characterization of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. By starting with a foundational ADMET and physicochemical assessment, we established the molecule's potential as a drug-like candidate. Following this, we proposed a rational, hypothesis-driven approach to target identification using molecular docking against plausible biological targets like BChE, informed by the molecule's chemical moieties. Finally, we underscored the importance of validating these static predictions through the dynamic lens of MD simulations.
The culmination of this computational cascade is not a final answer, but a set of robust, data-driven hypotheses. The predicted binding mode of the molecule within the BChE active site, if shown to be stable via MD, provides a strong rationale for the next phases of a drug discovery project: chemical synthesis of the compound and subsequent in vitro enzymatic assays to experimentally determine its inhibitory activity. This synergy between predictive modeling and empirical testing is the engine of modern therapeutic development.
References
- BenchChem. (2025). Navigating In Silico Frontiers: A Guide to Comparative Docking Studies of 3-Fluoro-4-nitrobenzaldehyde Oxime Derivatives.
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Cesme, M., Ozkomec, F. N., Irono, D. K., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9934-9945. Available from: [Link]
-
ResearchGate. (n.d.). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Available from: [Link]
- Cesme, M., Ozkomec, F. N., Irono, D. K., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Royal Society of Chemistry.
- ResearchGate. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives.
-
PubChem. (2024). N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). In Silico Pharmacophore Modeling on Known Pyridinium Oxime Reactivators of Cyclosarin (GF) Inhibited AChE to Aid Discovery of Potential, More Efficacious Novel Non-Oxime Reactivators. Available from: [Link]
-
Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(15), 4939. Available from: [Link]
-
ResearchGate. (n.d.). Molecular modeling of interactions between Q8 oxime and in silico model.... Available from: [Link]
- Cesme, M., Ozkomec, F. N., Irono, D. K., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing.
-
Bhattacharjee, A. K., et al. (2013). Discovery of non-oxime reactivators using an in silico pharmacophore model of oxime reactivators for tabun-inhibited acetylcholinesterase. Med chem. Available from: [Link]
- BenchChem. (2025). Comparative analysis of N-substituted acetamides in drug design.
- BenchChem. (2025). A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds.
-
Zhang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. Available from: [Link]
-
Liu, Y. F., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851. Available from: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
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- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Genesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a member of the isonitrosoacetanilide class of organic compounds. These molecules are characterized by an acetamide group bearing a hydroxyimino (oxime) function at the alpha-carbon. The "2E" designation in the nomenclature specifies the stereochemistry of the carbon-nitrogen double bond of the oxime, indicating that the hydroxyl group and the carbonyl group are on opposite sides. This particular derivative, with a chlorine atom at the ortho position of the N-phenyl ring, holds potential as a versatile intermediate in the synthesis of various heterocyclic compounds, including isatins and other pharmacologically relevant scaffolds. This guide provides an in-depth exploration of the discovery of this compound, rooted in the well-established Sandmeyer methodology, and presents a detailed, field-proven protocol for its synthesis and characterization.
The Historical Context: An Offshoot of the Sandmeyer Isatin Synthesis
The discovery of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is not marked by a singular, serendipitous event but rather by the logical extension of a classic named reaction: the Sandmeyer isatin synthesis. First described by Traugott Sandmeyer in 1919, this reaction provides a pathway to isatins from anilines.[1] The crucial first step of this two-part synthesis is the formation of a 2-(hydroxyimino)-N-arylacetamide, also known as an isonitrosoacetanilide, which serves as the direct precursor to the isatin ring system.[1]
The general transformation involves the reaction of an aniline with chloral hydrate and hydroxylamine in an acidic aqueous medium.[1][2] The synthesis of the specific (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a direct application of this established procedure, utilizing 2-chloroaniline as the starting aromatic amine. While the exact first synthesis of this particular chloro-substituted derivative is not prominently documented as a standalone discovery, its preparation follows the well-trodden path laid out by Sandmeyer and subsequently refined in resources like Organic Syntheses.[2]
Synthetic Pathway and Mechanism
The synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide proceeds via a condensation reaction between 2-chloroaniline, chloral hydrate, and hydroxylamine. The reaction is typically carried out in an aqueous solution containing sodium sulfate.
Reaction Scheme
Caption: Synthetic route to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Mechanistic Insights
The reaction mechanism can be understood as a multi-step process:
-
Formation of the Amide Bond: Initially, 2-chloroaniline reacts with chloral hydrate. Under the reaction conditions, chloral hydrate can be considered a source of chloral (trichloroacetaldehyde). The amine nitrogen of 2-chloroaniline attacks the carbonyl carbon of chloral, and after a series of steps involving proton transfer and elimination of water, an intermediate N-(2-chlorophenyl)-2,2,2-trichloroacetamide is formed.
-
Nucleophilic Substitution and Oximation: Hydroxylamine, a potent nucleophile, then attacks the carbon bearing the three chlorine atoms. The trichloromethyl group is a good leaving group, and through a nucleophilic substitution process, it is displaced by the hydroxylamine moiety.
-
Formation of the Oxime: Tautomerization of the resulting intermediate leads to the formation of the stable hydroxyimino (oxime) functional group. The "E" stereoisomer is generally the thermodynamically more stable and is the predominant product.
Experimental Protocol
The following protocol is adapted from the well-established procedure for the synthesis of the analogous N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.[3] This self-validating system incorporates stoichiometric and procedural details that have been demonstrated to be effective for this class of compounds.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloroaniline | 127.57 | 12.76 g | 0.10 |
| Chloral Hydrate | 165.40 | 18.2 g | 0.11 |
| Hydroxylamine HCl | 69.49 | 22.2 g | 0.32 |
| Sodium Sulfate (anhydrous) | 142.04 | 85 g | 0.60 |
| Hydrochloric Acid (conc.) | 36.46 | ~12 mL | - |
| Deionized Water | 18.02 | ~400 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 85 g of anhydrous sodium sulfate and 300 mL of deionized water. Stir the mixture until the sodium sulfate is completely dissolved.
-
Addition of Chloral Hydrate: To the stirred solution, add a saturated aqueous solution of 18.2 g of chloral hydrate.
-
Addition of 2-Chloroaniline Solution: In a separate beaker, prepare a solution of 12.76 g of 2-chloroaniline in 100 mL of water containing approximately 12 mL of concentrated hydrochloric acid. Add the acid dropwise until the aniline is fully dissolved. Add this acidic solution of 2-chloroaniline dropwise to the main reaction flask. A white precipitate may form at this stage.
-
Addition of Hydroxylamine Hydrochloride: Add 22.2 g of hydroxylamine hydrochloride to the reaction mixture.
-
Heating and Reaction Monitoring: Heat the mixture to a gentle boil (approximately 100 °C). The reaction is typically complete after about 2-5 hours of heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Crude Product: Upon completion of the reaction, a light yellow precipitate will have formed. Cool the reaction mixture to room temperature and then further in an ice bath. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Characterization Data
The synthesized (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight | 198.61 g/mol [4] |
| Appearance | Light yellow crystalline solid |
| Melting Point | Expected to be in the range of other isonitrosoacetanilides (e.g., 175 °C for the unsubstituted analog) |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7-8 ppm region), the amide N-H proton (a singlet, typically > 9 ppm), the oxime O-H proton (a singlet, typically > 11 ppm), and the C-H proton of the oxime group (a singlet, around 7.5-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons, the aromatic carbons (with the carbon attached to chlorine having a characteristic chemical shift), and the carbon of the C=NOH group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), O-H stretch of the oxime (broad, around 3200 cm⁻¹), C=O stretch of the amide (around 1680 cm⁻¹), and C=N stretch of the oxime (around 1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 198 and 200 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
Conclusion
The discovery and synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide are deeply rooted in the foundational work of Sandmeyer on isatin synthesis. While not a standalone discovery in the modern sense, its preparation is a testament to the robustness and versatility of this century-old reaction. The detailed protocol provided herein offers a reliable and reproducible method for obtaining this valuable synthetic intermediate. For researchers in medicinal chemistry and materials science, this compound serves as a key building block for the development of novel molecular architectures with potentially significant biological and physical properties.
References
-
SynArchive. Sandmeyer Isatin Synthesis. SynArchive. [Link]
-
Marvel, C. S.; Hiers, G. S. Isatin. Org. Synth.1941 , 1, 327. [Link]
-
PubChem. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. National Center for Biotechnology Information. [Link]
-
Liu, J.-T.; et al. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Cryst.2009 , E65, o2249. [Link]
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Methodological & Application
Protocol for dissolving (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for in vitro assays
A Guide to the Preparation of Aqueous Solutions for In Vitro Assays
Abstract
This document provides a detailed protocol for the dissolution of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a small molecule with limited aqueous solubility, for use in a variety of in vitro biological assays. The protocol emphasizes the use of dimethyl sulfoxide (DMSO) for the creation of high-concentration stock solutions and outlines a systematic, stepwise dilution method to prepare aqueous working solutions while minimizing precipitation. This guide is intended for researchers, scientists, and drug development professionals and includes technical explanations, troubleshooting advice, and validation checkpoints to ensure the accuracy and reproducibility of experimental results.
Introduction and Scientific Background
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide belongs to the class of oxime-containing acetamides. The presence of a 2-chlorophenyl group renders the molecule significantly hydrophobic, posing a challenge for its application in aqueous-based biological assays such as cell culture experiments or enzyme kinetics studies.[1][2] The poor water solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and unreliable experimental data.
The core of this protocol is a two-stage dissolution process:
-
Primary Dissolution: Creation of a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its general compatibility with many in vitro assays at low final concentrations.[3][4]
-
Secondary Dilution: A carefully controlled serial dilution of the DMSO stock into the final aqueous assay buffer. This step is critical for preventing the compound from precipitating out of solution as the polarity of the solvent environment changes.[5][6]
The hydroxyimino group (oxime) is weakly acidic and can exist in equilibrium with its conjugate base.[7][8] While this protocol is designed to be broadly applicable, researchers should be aware that the pH of the final assay buffer could influence the compound's solubility and stability.
Physicochemical Properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
A summary of the key physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂ | [9] |
| Molecular Weight | 198.60 g/mol | [9] |
| XLogP3 | 1.8 | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
Note: The XLogP3 value of 1.8 indicates a moderate level of lipophilicity, which is consistent with the observed poor aqueous solubility.
Materials and Equipment
3.1. Materials
-
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade or equivalent purity
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile pipette tips
3.2. Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath
-
Calibrated micropipettes
-
Biological safety cabinet (for cell-based assays)
Protocol I: Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. This stock will be used for subsequent dilutions.
Causality: DMSO is used as the primary solvent because its amphipathic nature effectively dissolves nonpolar or poorly soluble polar molecules like the target compound.[3] Preparing a high-concentration stock minimizes the volume of organic solvent transferred to the final aqueous assay, thereby reducing potential solvent-induced artifacts.[10][11]
-
Tare the Scale: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh out approximately 5 mg of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide powder into the tared tube. Record the exact weight.
-
Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 50 mM concentration:
Volume (µL) = (Mass (mg) / 198.60 ( g/mol )) * (1 / 50 (mol/L)) * 1,000,000 (µL/L)
Example Calculation for 5 mg: (5 mg / 198.60 mg/mmol) * (1 / 0.050 mmol/mL) * 1000 µL/mL = 503.5 µL
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Ensure Complete Dissolution: Close the tube tightly and vortex vigorously for 1-2 minutes. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. For many compounds, solutions in DMSO are stable for at least 6 months at -80°C.[12]
Protocol II: Preparation of Aqueous Working Solutions
This section details the critical process of diluting the DMSO stock into your aqueous assay buffer. The key to preventing precipitation is to perform a stepwise, or serial, dilution while ensuring rapid mixing.[5]
Causality: Rapidly diluting a high concentration of a hydrophobic compound from an organic solvent into an aqueous buffer can cause localized supersaturation, leading to immediate precipitation. A serial dilution approach gradually lowers the concentration, keeping the compound within its kinetic solubility limit at each step.
5.1. Determining the Maximum Tolerated DMSO Concentration
Before preparing your final working solutions, it is essential to determine the maximum percentage of DMSO your specific in vitro assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being a widely accepted "gold standard" to minimize off-target effects.[13][14] Some sensitive cell lines may require even lower concentrations.[10] It is strongly recommended to run a vehicle control experiment with different DMSO concentrations to determine the acceptable limit for your specific assay.
5.2. Serial Dilution Workflow
The following workflow is designed to prepare a final working solution while keeping the DMSO concentration below 0.5%.
-
Thaw Stock Solution: Thaw one aliquot of the 50 mM stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Prepare Intermediate Dilution: Create an intermediate dilution of the stock solution in 100% DMSO. For example, to create a 5 mM intermediate stock, dilute the 50 mM stock 1:10 (e.g., 10 µL of 50 mM stock + 90 µL of DMSO).
-
Prepare Final Working Solution:
-
Dispense the required volume of your final aqueous assay buffer into a sterile conical tube.
-
While vortexing the aqueous buffer at a medium speed, add the required volume of the intermediate DMSO stock drop-by-drop to the side of the tube. This rapid mixing is crucial to disperse the compound quickly and prevent precipitation.[5]
Example Calculation for a 10 µM final concentration with <0.5% DMSO:
-
To make 10 mL of a 10 µM solution, you will need to add 2 µL of the 5 mM intermediate stock to 9998 µL of your aqueous buffer.
-
Final DMSO % = (2 µL / 10,000 µL) * 100% = 0.02%
-
Workflow Visualization and Validation
The following diagram illustrates the decision-making process for preparing the final working solution.
Caption: Workflow for dissolving (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Troubleshooting and Validation
Even with a robust protocol, issues can arise. This section provides guidance on common problems and how to address them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | 1. Kinetic solubility exceeded: The dilution step was too large or mixing was insufficient.[6] 2. Low thermodynamic solubility: The target concentration is simply too high for the aqueous buffer system. | 1. Perform an additional serial dilution step. For example, dilute from 5 mM to 500 µM in DMSO before adding to the aqueous buffer. 2. Ensure vigorous vortexing during the addition of the DMSO stock.[5] 3. Lower the final target concentration of the compound in the assay. |
| Stock solution appears cloudy or contains crystals after thawing. | 1. Incomplete initial dissolution. 2. Compound has low solubility in DMSO at low temperatures. | 1. Warm the stock solution to room temperature or briefly to 37°C. 2. Vortex vigorously and sonicate for 5-10 minutes. 3. If crystals persist, the stock may be supersaturated. It may be necessary to prepare a new stock at a lower concentration. |
| Assay results are inconsistent or not reproducible. | 1. Sub-visible precipitation (aggregation): Small, invisible particles are forming, reducing the effective concentration of the soluble compound. 2. Compound degradation: The compound may be unstable in the aqueous buffer over the time course of the experiment. | 1. Validation Step: Before adding to the assay, centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant. 2. Prepare working solutions fresh immediately before use. 3. If stability is a concern, perform a time-course experiment to assess compound integrity in the assay buffer using an analytical method like HPLC. |
| Control (vehicle-only) wells show unexpected biological activity or toxicity. | 1. DMSO concentration is too high for the cell line or assay system. [10][11] | 1. Perform a DMSO dose-response curve to determine the non-toxic concentration for your specific system. 2. Redesign the dilution scheme to achieve a lower final DMSO concentration. This may require starting with a more concentrated primary stock if possible. |
Safety Precautions
-
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a chemical compound for research use only. Consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle DMSO with care in a well-ventilated area. DMSO can facilitate the absorption of other chemicals through the skin.
-
All weighing and solution preparation should be conducted in a chemical fume hood or on a bench with appropriate local exhaust ventilation.
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Application Notes and Protocols for the Evaluation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Acetamide Derivative
In the landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is a critical step toward developing new therapeutic agents and understanding complex biological pathways.[1][2][3] The compound (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide belongs to the N-arylacetamide class of molecules. While the direct biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs, particularly the hydroxyimino and acetamide groups, are present in various compounds known to exhibit enzyme inhibitory properties.[4][5] For instance, various acetamide derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as butyrylcholinesterase and urease.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the enzyme inhibition potential of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. It provides detailed protocols for preliminary screening, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of inhibition (Kᵢ). The methodologies described herein are designed to be adaptable to a wide range of enzyme systems and are grounded in established principles of enzyme kinetics.[6][7][8][9]
Physicochemical Properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible assays.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂ | [10] |
| Molecular Weight | 198.61 g/mol | [10] |
| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | [10] |
| Solubility | To be determined empirically in assay buffer. Use of DMSO as a co-solvent is common, but its final concentration in the assay should be kept low (typically ≤1-2% for biochemical assays) to avoid interference.[11] | - |
Part 1: Initial Screening for Enzyme Inhibitory Activity
The first step in evaluating a novel compound is to determine if it exhibits any inhibitory activity against the enzyme of interest in a primary screening assay. This is typically a single-point or two-point concentration assay designed for high-throughput assessment.
Principle
The enzyme, the test compound, and the substrate are combined, and the enzyme's activity is measured. A significant reduction in enzyme activity in the presence of the compound compared to a control (without the compound) indicates potential inhibition.
Experimental Workflow: Initial Screening
Caption: Workflow for the initial screening of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Detailed Protocol: Initial Screening
-
Reagent Preparation :
-
Prepare a concentrated stock solution of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (e.g., 10 mM) in 100% DMSO.
-
Prepare stock solutions of the enzyme and its substrate in a suitable assay buffer. The optimal buffer conditions (pH, ionic strength) should be predetermined for the specific enzyme.[9]
-
Prepare a stock solution of a known inhibitor for the target enzyme to serve as a positive control.
-
-
Assay Plate Setup (96-well format) :
-
Test Wells : Add assay buffer, followed by the test compound to achieve the desired final concentration (e.g., 1 µM and 10 µM).
-
Negative Control Wells : Add assay buffer and an equivalent volume of DMSO to match the concentration in the test wells. This accounts for any solvent effects.[11]
-
Positive Control Wells : Add assay buffer and the known inhibitor at a concentration expected to cause significant inhibition.
-
Blank Wells : Add assay buffer and substrate, but no enzyme. This is to measure and subtract any background signal.[12]
-
-
Assay Procedure :
-
Add the enzyme to all wells except the blank wells.
-
Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to bind to the enzyme.[1]
-
Initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below its Michaelis constant (Kₘ) to maximize sensitivity for competitive inhibitors.[9]
-
Immediately begin measuring the product formation or substrate depletion using a microplate reader at the appropriate wavelength (for absorbance or fluorescence assays). Measurements should be taken at regular intervals to determine the initial reaction velocity (V₀).[13]
-
-
Data Analysis :
-
Calculate the initial reaction rate for each well from the linear portion of the progress curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Ratetest / Ratenegative control)] x 100
-
Part 2: Determination of IC₅₀
If the initial screening shows significant inhibition, the next step is to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14]
Principle
A dose-response curve is generated by measuring the enzyme's activity across a range of inhibitor concentrations. This allows for the quantification of the inhibitor's potency.
Detailed Protocol: IC₅₀ Determination
-
Compound Dilution Series :
-
Prepare a serial dilution of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide from the stock solution. A 10-point, 3-fold serial dilution is common, covering a wide concentration range (e.g., from 100 µM down to nanomolar concentrations).
-
-
Assay Procedure :
-
The assay is performed as described in the initial screening protocol, but instead of a single concentration, the entire dilution series of the inhibitor is tested.
-
It is crucial to maintain a constant concentration of enzyme and substrate across all wells.[11]
-
Ensure that both positive and negative controls are included on each plate for data normalization.[15]
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[11]
-
Fit the data to a non-linear regression model, typically a four-parameter logistic equation, to obtain a sigmoidal dose-response curve.[16][17]
-
The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[14][18] Software such as GraphPad Prism or similar statistical packages are commonly used for this analysis.[16]
-
Part 3: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for its development. Kinetic studies can differentiate between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[13][19]
Principle
The mechanism of inhibition is determined by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations. The effect of the inhibitor on the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity), reveals its mode of action.[7][19]
-
Competitive Inhibition : Inhibitor binds only to the free enzyme's active site. Vₘₐₓ remains unchanged, while the apparent Kₘ increases.[7]
-
Non-competitive Inhibition : Inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. Apparent Vₘₐₓ decreases, while Kₘ remains unchanged.[1]
-
Uncompetitive Inhibition : Inhibitor binds only to the enzyme-substrate complex. Both apparent Vₘₐₓ and Kₘ decrease.[1]
-
Mixed Inhibition : Inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the enzyme-substrate complex. Both apparent Vₘₐₓ and Kₘ are altered.[13]
Proposed Mechanism of Action Visualization
Caption: Simplified schemes of reversible enzyme inhibition mechanisms.
Detailed Protocol: Kinetic Studies
-
Experimental Design :
-
Select several fixed concentrations of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition mechanism is assumed to be competitive).[6]
-
For each inhibitor concentration, perform a substrate titration by varying the substrate concentration over a wide range (e.g., 0.1 x Kₘ to 10 x Kₘ).
-
-
Assay Procedure :
-
Follow the general enzyme assay protocol, measuring the initial reaction velocity for each combination of inhibitor and substrate concentration.
-
-
Data Analysis :
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Visualize the data using a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism.[19]
-
Competitive : Lines intersect on the y-axis.
-
Non-competitive : Lines intersect on the x-axis.
-
Uncompetitive : Lines are parallel.
-
Mixed : Lines intersect in the second quadrant.
-
-
Determine the inhibition constant (Kᵢ) by secondary plots (e.g., a plot of the slope of the Lineweaver-Burk lines versus inhibitor concentration for competitive inhibition).[19]
-
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following practices are essential:
-
Replicates : Perform all experiments with sufficient technical and biological replicates to assess variability and ensure statistical significance.[14]
-
Enzyme Purity and Activity : Confirm the purity and specific activity of the enzyme preparation before initiating studies. Contaminating activities can confound results.[9]
-
Compound Stability : Assess the stability of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in the assay buffer over the time course of the experiment.
-
Assay Validation : The assay should be validated for robustness, with parameters like Z'-factor for screening assays, to ensure it can reliably detect inhibitors.
-
Orthogonal Assays : If possible, confirm inhibitory activity using a different assay format or detection technology to rule out assay-specific artifacts (e.g., interference with the detection signal).[2]
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a potential enzyme inhibitor. By following these detailed steps, researchers can progress from initial screening to a comprehensive characterization of the compound's potency and mechanism of action. This foundational data is indispensable for guiding further studies, such as structure-activity relationship (SAR) analyses and preclinical development.
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Application Notes and Protocols: A Framework for In Vitro Cytotoxicity Assessment of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Introduction: Characterizing a Novel Chemical Entity
The experimental design detailed herein is not merely a sequence of steps but a logical progression. We begin with broad-spectrum viability assays to establish a dose-response relationship and determine key toxicity thresholds like the IC50 (half-maximal inhibitory concentration). Following this initial screen, we delve into more mechanistic assays to distinguish between different modes of cell death, such as necrosis and apoptosis. This layered approach provides a more complete picture of the compound's interaction with living cells.
Pillar 1: Foundational Experimental Design
1.1 The Rationale for Cell Line Selection
The choice of cell line is a critical decision that dictates the relevance and applicability of the cytotoxicity data.[3][4] A comprehensive initial screening should ideally involve at least two distinct cell lines: a standardized, non-cancerous line and a cancer-derived line.
-
Standard Fibroblast Cell Line (e.g., L929 or Balb/c 3T3): Fibroblast cell lines are frequently used in baseline cytotoxicity testing.[3][5] The L929 (mouse fibroblast) line, for instance, is an established standard in ISO 10993-5 biocompatibility testing.[5] Using such a line provides a measure of general cytotoxicity against a relatively normal mammalian cell. The OECD also recognizes the Balb/c 3T3 line for in vitro cytotoxicity testing.[6]
-
Human Cancer Cell Line (e.g., HeLa, A549, or MCF-7): Testing on a cancer cell line is essential if the compound is being investigated for potential anti-cancer properties. The choice of which cancer line to use depends on the ultimate therapeutic target. For a general screen, a commonly used and robust line like HeLa (cervical cancer) or A549 (lung cancer) is appropriate.
-
Sourcing and Maintenance: All cell lines should be obtained from reputable cell banks like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with misidentification or contamination.[4] Maintaining cells at a low passage number is crucial to prevent genetic drift and ensure experimental reproducibility.[4]
1.2 Compound Preparation and Dose-Response Strategy
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is critical that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤0.5%).[7]
A serial dilution series must be prepared to treat the cells across a wide range of concentrations. This is fundamental to establishing a dose-response curve and accurately calculating the IC50 value. A typical range might start from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 100 µM or higher), depending on the compound's solubility and initial potency.
Pillar 2: A Multi-Assay Approach to Cytotoxicity
No single assay can provide a complete picture of cytotoxicity. Therefore, we will employ a battery of tests, each interrogating a different aspect of cell health and death. The overall workflow is designed to first screen for general toxicity and then to elucidate the mechanism.
Caption: Tiered experimental workflow for cytotoxicity assessment.
2.1 Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric test that serves as a primary indicator of cell viability by measuring mitochondrial metabolic activity.[8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[8][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight (37°C, 5% CO2).[11]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for desired time points (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][12]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9][13]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
2.2 Assay 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[14][15]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is efficient to run this assay in parallel with the MTT assay using a duplicate plate.
-
Establish Controls: For each condition, set up triplicate wells. Include:
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes.[17] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).[17] Add the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][17] The reaction involves the conversion of a tetrazolium salt into a red formazan product.[14] Measure the absorbance at 490 nm.[17]
-
Data Analysis: Subtract the background absorbance from all values. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
2.3 Assay 3: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay provides detailed information on the mode of cell death. It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20][21]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[21]
Caption: Interpretation of Annexin V and PI staining results.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at selected concentrations (e.g., IC50 and 2x IC50) for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension and wash the cells once with cold 1X PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[18][19]
-
Incubation: Gently vortex and incubate at room temperature for 15-20 minutes in the dark.[18][20]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[18] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Pillar 3: Data Interpretation and Reporting
A thorough analysis integrates the results from all three assays to build a cohesive narrative of the compound's cytotoxic profile.
Data Presentation:
| Assay | Metric | Purpose | Example Interpretation |
| MTT | IC50 (µM) | Quantifies the concentration at which metabolic activity is reduced by 50%. | A low IC50 value suggests high potency in reducing cell viability. |
| LDH | % Cytotoxicity | Measures membrane rupture (necrosis). | High LDH release at the IC50 concentration suggests a necrotic or necroptotic mechanism. |
| Annexin V / PI | % Cell Population | Differentiates between apoptosis and necrosis. | A significant increase in the Annexin V+/PI- population indicates apoptosis is the primary death pathway. |
Synthesizing the Results:
-
Scenario 1: Potent Cytotoxicity via Apoptosis. A low IC50 from the MTT assay is observed. The LDH release is minimal at this concentration, but the Annexin V assay shows a large population of early apoptotic cells (Annexin V+/PI-). This suggests the compound is a potent inducer of programmed cell death.
-
Scenario 2: Cytotoxicity via Necrosis. The IC50 value from the MTT assay correlates with a high percentage of cytotoxicity in the LDH assay. The Annexin V/PI analysis reveals a dominant Annexin V+/PI+ population. This points towards a mechanism that involves rapid loss of membrane integrity.
-
Scenario 3: Cytostatic Effects. The MTT assay shows a plateau in viability reduction (e.g., never dropping below 40-50%) even at high concentrations. LDH release is low, and apoptosis is minimal. This could indicate that the compound is not killing the cells but rather inhibiting their proliferation (cytostatic effect).
Conclusion
This application note provides a robust, multi-tiered framework for the initial in vitro cytotoxicity assessment of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. By integrating metabolic, membrane integrity, and apoptosis-specific assays, researchers can move beyond a simple "toxic" or "non-toxic" label to a more nuanced understanding of the compound's biological activity. This foundational data is indispensable for guiding further research, whether in the context of drug development, chemical safety assessment, or fundamental biological inquiry. Adherence to these validated protocols and logical frameworks will ensure the generation of reliable, reproducible, and insightful data.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
- Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
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University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
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ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method. Retrieved from [Link]
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faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Derivatives from (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Abstract
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a versatile bifunctional molecule, serving as a pivotal intermediate in the synthesis of a diverse array of chemical entities. Its structure, featuring a reactive hydroxyimino (oxime) group and an N-substituted acetamide moiety, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for the preparation of its derivatives, including oxime esters/ethers and novel heterocyclic scaffolds. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for novel synthetic targets. This document is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the Hydroxyimino Acetamide Scaffold
The N-aryl acetamide framework is a common feature in many biologically active compounds, contributing to molecular rigidity and establishing key hydrogen bonding interactions.[1][2] The integration of a hydroxyimino group introduces a highly versatile reaction center. The oxime functionality is not merely a protecting group for a carbonyl but a strategic linchpin for constructing more complex molecules such as nitriles, amides, and a wide variety of nitrogen- and oxygen-containing heterocycles.[3] Derivatives of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide are of significant interest due to their potential applications in agrochemicals and pharmaceuticals, with related structures showing promise as anticonvulsant and fungicidal agents.[4][5]
This technical guide provides validated, step-by-step protocols for the synthesis of the parent compound and its subsequent derivatization, supported by mechanistic insights and characterization data.
Synthesis of the Parent Compound: (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
The foundational step is the reliable synthesis of the starting material. The classical approach, known as the Sandmeyer isonitrosoacetanilide synthesis, involves the reaction of an aniline with chloral hydrate and hydroxylamine. This method remains one of the most efficient routes to α-hydroxyimino acetamides.
Causality: The reaction proceeds via the formation of an intermediate Schiff base from 2-chloroaniline and chloral. Subsequent displacement of the trichloromethyl group by hydroxylamine, followed by elimination, yields the desired oxime. The acidic conditions are crucial for the activation of chloral hydrate and the subsequent steps.
Protocol 2.1: Synthesis via Chloral Hydrate and Hydroxylamine
This protocol is adapted from the established synthesis of the analogous N-(4-chlorophenyl) derivative.[6]
Step-by-Step Methodology:
-
Solution Preparation: In a 1000 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 85 g (0.6 mol) of anhydrous sodium sulfate in 300 mL of deionized water.
-
Addition of Chloral Hydrate: To the stirred solution, add a saturated aqueous solution of 18 g (0.11 mol) of chloral hydrate.
-
Aniline Addition: In a separate beaker, prepare a solution of 12.75 g (0.1 mol) of 2-chloroaniline in 100 mL of water containing 12 mL of concentrated hydrochloric acid. Add this acidic aniline solution dropwise to the main reaction flask over 15 minutes. A fine white precipitate may form.
-
Hydroxylamine Addition: Immediately following the aniline addition, add 22 g (0.32 mol) of hydroxylamine hydrochloride to the mixture in one portion.
-
Heating and Reaction: Heat the reaction mixture to 75°C using a water bath. Maintain stirring and temperature for 5 hours. The solution will gradually change color, and a precipitate will form.
-
Isolation and Purification: After 5 hours, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the light yellow solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with three 50 mL portions of cold water to remove inorganic salts.
-
Recrystallization: Dry the crude product in a vacuum oven at 50°C. Recrystallize from a minimal amount of hot ethanol to yield pure (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as fine, pale-yellow crystals.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Chloroaniline | [6] |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, HCl | [6] |
| Solvent | Water | [6] |
| Temperature | 75 °C | [6] |
| Reaction Time | 5 hours | [6] |
| Typical Yield | ~90% | [6] |
| Molecular Formula | C₈H₇ClN₂O₂ | [7] |
| Molecular Weight | 198.61 g/mol | [7] |
Reaction Workflow
Caption: Workflow for the synthesis of the parent compound.
Synthesis of Oxime Ester and Ether Derivatives
The hydroxyl group of the oxime is nucleophilic and readily undergoes acylation or alkylation to form stable ester and ether derivatives. These modifications are critical for tuning the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact biological activity.
Causality: The reaction of the oxime with an acyl halide (or anhydride) is typically base-catalyzed. A tertiary amine base like pyridine serves a dual purpose: it acts as a solvent and neutralizes the HCl or carboxylic acid byproduct generated, driving the reaction to completion.
Protocol 3.1: General Procedure for O-Acylation
This protocol is based on a standard procedure for the O-acetylation of oximes.[8]
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottomed flask, dissolve 1.98 g (10 mmol) of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in 20 mL of anhydrous pyridine.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with magnetic stirring.
-
Acylating Agent Addition: Add the acylating agent (12 mmol, 1.2 equivalents; e.g., acetic anhydride or benzoyl chloride) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water. The product will often precipitate as a solid.
-
Extraction: If the product is not a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Representative O-Acylation Reactions
| Acylating Agent | Base/Solvent | Time (h) | Product Name |
| Acetic Anhydride | Pyridine | 2 | (2E)-2-(acetyloxyimino)-N-(2-chlorophenyl)acetamide |
| Benzoyl Chloride | Pyridine | 4 | (2E)-2-(benzoyloxyimino)-N-(2-chlorophenyl)acetamide |
| Propionyl Chloride | Pyridine | 3 | (2E)-N-(2-chlorophenyl)-2-(propionyloxyimino)acetamide |
General Reaction Scheme for O-Acylation
Caption: General pathway for the O-acylation of the oxime.
Synthesis of Heterocyclic Derivatives
The hydroxyimino acetamide scaffold is an excellent synthon for building five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals. The reactive methylene group adjacent to the cyano group in related structures is often exploited, but here, the oxime itself can participate in cyclization reactions.[9] For example, reaction with α,β-unsaturated ketones or other bifunctional reagents can lead to the formation of isoxazole or pyrazole derivatives.
Causality: The synthesis of heterocyclic systems from oximes often involves a condensation reaction followed by an intramolecular cyclization. For example, in the presence of a strong base, the oxime oxygen can act as a nucleophile to initiate a ring-forming reaction with a suitable electrophile.
Protocol 4.1: Synthesis of a 1,2,4-Oxadiazole Derivative
This protocol demonstrates a common route to 1,2,4-oxadiazoles through the reaction of an N-acylimidate intermediate, formed from the oxime and a nitrile.
Step-by-Step Methodology:
-
Sodium Salt Formation: In a dry 100 mL flask under a nitrogen atmosphere, add 1.98 g (10 mmol) of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide to a solution of sodium ethoxide, prepared by dissolving 0.23 g (10 mmol) of sodium metal in 30 mL of absolute ethanol. Stir for 30 minutes at room temperature.
-
Addition of Acylating Agent: Cool the suspension to 0°C and add 1.1 g (11 mmol) of acetyl chloride dropwise. Stir for 1 hour at 0°C to form the O-acetyl oxime intermediate in situ.
-
Cyclization with Nitrile: Add 1.03 g (10 mmol) of benzonitrile and 1.38 g (10 mmol) of potassium carbonate.
-
Heating: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 3-phenyl-5-[(2-chlorophenyl)carbamoyl]-1,2,4-oxadiazole.
Heterocyclic Synthesis Workflow
Caption: Pathway for the synthesis of a 1,2,4-oxadiazole derivative.
Analytical Characterization
The structural confirmation of all synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed.
Expected Spectral Data for Representative Derivatives
| Compound | Technique | Expected Characteristic Signals |
| Parent Compound | ¹H NMR (DMSO-d₆) | δ 10.0-10.5 (s, 1H, NH), δ 7.2-8.0 (m, 4H, Ar-H), δ 7.0-7.5 (s, 1H, CH=N), δ 12.0 (s, 1H, NOH) |
| IR (KBr, cm⁻¹) | 3300-3400 (O-H, N-H), 1650-1680 (C=O, amide I), ~1600 (C=N), ~950 (N-O) | |
| O-Acetyl Derivative | ¹H NMR (CDCl₃) | δ 8.5-9.0 (br s, 1H, NH), δ 7.2-8.0 (m, 4H, Ar-H), δ 7.6 (s, 1H, CH=N), δ 2.2-2.3 (s, 3H, COCH₃)[8] |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1760 (C=O, ester), ~1670 (C=O, amide I), ~1600 (C=N)[8] | |
| 1,2,4-Oxadiazole | ¹H NMR (CDCl₃) | δ 8.5-9.0 (br s, 1H, NH), δ 7.3-8.2 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 160-175 (multiple C=O, C=N signals), δ 125-140 (Ar-C) |
Safety and Handling
-
General Precautions: All synthetic procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Reagent Handling:
-
Pyridine: Is toxic, flammable, and has a strong, unpleasant odor. Handle only in a fume hood.
-
Acyl Chlorides/Anhydrides: Are corrosive and react violently with water. Additions should be performed slowly and with cooling.
-
Sodium Metal: Is highly reactive with water and alcohols. Handle under an inert atmosphere.
-
-
Waste Disposal: All organic and chlorinated waste must be disposed of in appropriately labeled containers according to institutional guidelines. Aqueous acidic and basic waste should be neutralized before disposal.
Conclusion
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide stands out as a highly valuable and adaptable chemical scaffold. The protocols detailed herein provide reliable and reproducible methods for its synthesis and subsequent elaboration into O-acyl derivatives and complex heterocyclic systems. The strategic derivatization of the oxime functional group offers a powerful tool for modulating molecular properties, making this compound a key asset in the design and synthesis of novel molecules for pharmaceutical and agrochemical research.
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Application Note: High-Throughput Screening of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries for biological activity.[1][2] This document provides a detailed guide for the application of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in HTS campaigns. While the specific biological targets of this compound are still under investigation, its structural features, particularly the hydroxyiminoacetamide moiety, suggest potential activity as a metalloenzyme inhibitor. Hydroxamic acid derivatives, a related chemical class, are known to chelate metal ions and have been successfully developed as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3] This application note will therefore focus on a hypothetical HTS workflow to screen (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide and similar compounds against a generic metalloenzyme target.
Introduction to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a small molecule with the chemical formula C₈H₇ClN₂O₂.[4] Its structure contains a hydroxyiminoacetamide group, which is a potential metal-binding pharmacophore. This feature makes it an interesting candidate for screening against metalloenzymes, a large family of proteins involved in numerous physiological and pathological processes.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂ | PubChem[4] |
| Molecular Weight | 198.60 g/mol | PubChem[4] |
| IUPAC Name | N-(2-chlorophenyl)-2-hydroxyiminoacetamide | PubChem[4] |
High-Throughput Screening Workflow
The process of identifying "hit" compounds through HTS is a multi-step endeavor that requires careful planning and execution.[1] The overall workflow for screening (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide would typically involve assay development, a primary screen, a confirmatory screen, and dose-response analysis.[5][6]
Caption: High-throughput screening workflow for small molecules.
Experimental Protocols
Assay Development and Miniaturization
The initial and most critical phase of any HTS campaign is the development of a robust and reproducible assay.[5] For screening (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a potential enzyme inhibitor, a biochemical assay measuring enzyme activity is appropriate.
Protocol for Assay Development:
-
Enzyme and Substrate Selection: Choose a therapeutically relevant metalloenzyme and a corresponding substrate that produces a detectable signal (e.g., fluorescent, luminescent, or colorimetric).
-
Buffer Optimization: Determine the optimal buffer conditions (pH, ionic strength, additives) for enzyme activity and stability.
-
Enzyme and Substrate Titration: Perform checkerboard titrations of enzyme and substrate concentrations to identify conditions that yield a robust signal-to-background ratio and are sensitive to inhibition.
-
Miniaturization: Adapt the assay from a 96-well to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[2][5]
-
Z'-Factor Determination: Assess the quality and robustness of the miniaturized assay by calculating the Z'-factor using positive and negative controls. A Z'-factor consistently > 0.5 is considered excellent for HTS.[5]
Primary High-Throughput Screen
The primary screen involves testing a large library of compounds, including (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, at a single concentration to identify initial "hits".[6]
Protocol for Primary Screen:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide from a stock solution into 384-well assay plates using an acoustic liquid handler. The final screening concentration is typically around 10 µM.[5]
-
Enzyme Addition: Add the optimized concentration of the target enzyme to each well.
-
Incubation: Incubate the plates for a predetermined time to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: After a specific reaction time, measure the signal using a plate reader compatible with the chosen detection modality.
-
Data Analysis: Normalize the data to controls on each plate and calculate the percent inhibition for each compound. Set a threshold for hit identification (e.g., >50% inhibition).
Hit Confirmation and Dose-Response
Compounds identified as "hits" in the primary screen are then subjected to a confirmation screen and dose-response analysis to validate their activity and determine their potency.[6]
Protocol for Hit Confirmation and Dose-Response:
-
Hit Picking: "Cherry-pick" the initial hits from the library plates and re-test them in triplicate at the primary screening concentration to confirm their activity.
-
Dose-Response Curves: For confirmed hits, perform a 10-point dose-response curve. This involves serially diluting the compound to generate a range of concentrations.
-
EC₅₀ Determination: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀).[6]
Data Analysis and Interpretation
Data from HTS campaigns should be rigorously analyzed to ensure quality and identify true hits. Key quality control metrics include the Z'-factor and signal-to-background ratio.[6] For hit compounds, preliminary structure-activity relationship (SAR) analysis can be performed to identify chemical features that are important for activity and guide the selection of analogs for further testing.[5]
Conclusion
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide represents a class of compounds with the potential for biological activity, particularly as metalloenzyme inhibitors. The protocols outlined in this application note provide a comprehensive framework for evaluating this and other small molecules in a high-throughput screening setting. Successful execution of these steps can lead to the identification of novel "hit" compounds that can serve as starting points for drug discovery programs.[2]
References
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Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Curr Protoc Chem Biol, 4(1), 49-63. Available at: [Link]
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An, S., & Chen, Z. (2016). High throughput screening of small molecule library: procedure, challenges and future. Cancer Growth and Metastasis, 9, 1-5. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
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Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. In Retinal Degenerative Diseases (pp. 469-475). Springer, Cham. Available at: [Link]
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Jin, F., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1433-1438. Available at: [Link]
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PubChem. (n.d.). N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. National Center for Biotechnology Information. Available at: [Link]
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Liu, Z., et al. (2007). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o772. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5025. Available at: [Link]
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Application Notes and Protocols: Cell-Based Assay Development for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a novel small molecule with potential therapeutic applications. While its precise mechanism of action is still under investigation, its structural features suggest possible interactions with key cellular signaling pathways implicated in diseases such as cancer. This guide provides a comprehensive framework for developing a suite of cell-based assays to characterize the biological activity of this compound. We will proceed under the hypothesis that (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide acts as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cell proliferation, survival, and differentiation.[1][2]
The following application notes and protocols are designed to be a self-validating system, guiding researchers through the essential steps of assay development, from initial cell viability screening to mechanistic studies confirming target engagement.[3][4][5]
Section 1: Foundational Steps in Assay Development
The successful development of any cell-based assay hinges on careful planning and optimization.[6][7] Key considerations include selecting the appropriate cell line, ensuring cell health, and optimizing seeding density.[6][8]
Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the research question. For investigating a potential STAT3 inhibitor, cell lines with constitutively active STAT3 signaling, such as many breast and pancreatic cancer cell lines, are ideal.[9][10] It is crucial to use cell lines from a reputable source and to follow standard cell culture practices to maintain consistency and reproducibility.
Compound Handling and Preparation
Proper handling of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is essential. Due to the limited public data on its solubility and stability, it is recommended to perform initial solubility tests in common solvents like DMSO. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Section 2: Primary Screening: Assessing General Cytotoxicity and Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability.[11] This provides a window into the compound's potency and therapeutic index.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12]
Protocol 2.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 1: Example Data from MTT Assay
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 78 ± 6.1 |
| 10 | 52 ± 5.5 |
| 25 | 25 ± 3.9 |
| 50 | 10 ± 2.1 |
Illustrative data representing the effect of a hypothetical compound on a cancer cell line after 48 hours of treatment.
Section 3: Mechanistic Assays: Investigating the STAT3 Signaling Pathway
Assuming the primary screening indicates cytotoxic or anti-proliferative effects, the next step is to investigate the compound's impact on the hypothesized target, the STAT3 pathway.
Workflow for Investigating STAT3 Inhibition
Caption: Experimental workflow for confirming STAT3 pathway inhibition.
Western Blotting for STAT3 Phosphorylation
A key indicator of STAT3 activation is the phosphorylation of tyrosine 705 (p-STAT3 Tyr705). Western blotting is a robust technique to detect changes in the phosphorylation status of STAT3.[14][15][16]
Protocol 3.1: Western Blot for p-STAT3
-
Cell Treatment and Lysis: Treat cells with (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide at various concentrations for a predetermined time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[17] Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
STAT3-Dependent Luciferase Reporter Assay
To confirm that the inhibition of STAT3 phosphorylation translates to a decrease in its transcriptional activity, a STAT3-dependent luciferase reporter assay can be employed.[1][9][10][18]
Protocol 3.2: STAT3 Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the transfected cells with the compound.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Section 4: Investigating Downstream Effects: Apoptosis Induction
Inhibition of the STAT3 pathway is often associated with the induction of apoptosis, or programmed cell death.[19][20] Various assays can be used to detect the different stages of apoptosis.[19][21][22]
Apoptosis Detection Workflow
Caption: Staged workflow for apoptosis detection.
Annexin V/Propidium Iodide (PI) Staining for Early Apoptosis
During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[23]
Protocol 4.1: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Table 2: Example Data from Annexin V/PI Assay
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC50) | 60.1 | 25.8 | 14.1 |
| Compound (2x IC50) | 35.7 | 45.3 | 19.0 |
Illustrative data showing the percentage of cells in each quadrant after treatment.
Section 5: Assay Validation and Best Practices
For any cell-based assay to be reliable, it must be properly validated.[3][4] This involves assessing parameters such as:
-
Specificity: Ensuring the assay measures the intended biological activity.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of reproducibility of measurements.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
Key Best Practices for Robust Assay Development:
-
Consistent Cell Culture: Maintain consistent cell passage numbers and avoid over-confluency.[6][8]
-
Include Controls: Always include positive and negative controls to ensure the assay is performing correctly.[6][23]
-
Optimize Seeding Density: The optimal cell number will vary between cell lines and assays.[6]
-
Mindful Incubation Times: Optimize treatment and incubation times to capture the desired biological event.[7][8]
-
Proper Plate Selection: Use appropriate microplates for different readouts (e.g., black-walled plates for fluorescence to reduce crosstalk).[13]
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the development of cell-based assays to characterize the biological activity of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. By following these detailed protocols and adhering to best practices, researchers can generate robust and reproducible data to elucidate the compound's mechanism of action and evaluate its therapeutic potential. The presented workflow, centered on the hypothetical inhibition of the STAT3 pathway, offers a logical progression from broad cytotoxicity screening to specific mechanistic studies, ultimately enabling a thorough understanding of this novel compound's effects at the cellular level.
References
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- Abcam.
- Bio-Rad Antibodies.
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- NIH.
- Sigma-Aldrich. Apoptosis Assays.
- PubMed. Cellular Apoptosis Assay of Breast Cancer.
- ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- Axion BioSystems. Choosing an Apoptosis Detection Assay.
- Cre
- Creative Proteomics. Apoptosis Assay Service.
- Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- NIH.
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- Wiley. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- PeploBio.
- AACR. Abstract 5454: Novel STAT3:STAT3 small-molecule inhibitors as potential anticancer agents.
- NCBI. Cell Viability Assays - Assay Guidance Manual.
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Application Notes & Protocols for In-Vivo Evaluation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
A Guide for Drug Discovery and Development Professionals
Disclaimer: (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a novel chemical entity with limited publicly available data on its biological effects. This document provides a generalized framework and detailed protocols for its initial in vivo evaluation based on established methodologies for compounds with potential anti-inflammatory, analgesic, or anticancer activities. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction: Characterizing a Novel Chemical Entity
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a small molecule belonging to the acetamide class of compounds.[1][2] While specific biological activities for this compound are not extensively documented in peer-reviewed literature, the acetamide scaffold is present in a variety of pharmacologically active agents. For instance, derivatives of acetamide have been investigated for a range of therapeutic applications, including anticonvulsant and anti-inflammatory effects.[3][4] Given this chemical precedent, an initial in vivo screening of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide should focus on identifying its potential as an anti-inflammatory, analgesic, or anticancer agent.
This guide provides a strategic approach to the in vivo evaluation of this novel compound, outlining a phased screening process designed to maximize data acquisition while adhering to ethical considerations in animal research. The protocols herein are designed to be self-validating, with clear endpoints and justifications for the experimental designs.
Part 1: Foundational In Vivo Assessment
Before initiating efficacy studies, a foundational understanding of the compound's in vivo behavior is essential. This includes preliminary toxicity and pharmacokinetic profiling.
Acute Toxicity Assessment (OECD Guideline 425)
The initial step is to determine the acute toxicity profile to establish a safe dosing range for subsequent efficacy studies. The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is recommended as it minimizes the number of animals required.[5]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure
-
Animal Model: Female Swiss albino mice (8-12 weeks old). Females are often used as they are generally more sensitive.[5]
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 5 days prior to dosing.
-
Dosing:
-
Administer (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide orally via gavage. The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
The starting dose is typically 175 mg/kg, but can be adjusted based on any available in vitro cytotoxicity data.
-
Dose a single animal. If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
The dose progression factor is typically 3.2.
-
-
Observation:
-
Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality for at least 14 days.
-
Record body weight changes.
-
-
Endpoint: The test is complete when one of the stopping criteria is met (e.g., 4 reversals in dose direction). The LD50 is then calculated using the maximum likelihood method.
Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is essential for designing rational dosing schedules in efficacy models.[6][7][8]
Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Dosing: Administer a single dose of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide via intravenous (IV) and oral (PO) routes to separate groups of animals. The dose should be well below the anticipated toxic dose.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Analysis:
-
Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine oral bioavailability (%F) by comparing the AUC from oral administration to the AUC from IV administration.
-
Part 2: Efficacy Screening in Animal Models
Based on the structural class of the compound, the following therapeutic areas are logical starting points for efficacy screening.
Anti-inflammatory Activity
Inflammation is a key pathological component of many diseases.[9][10][11][12] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for screening novel anti-inflammatory agents.[11][13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g).
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC, orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Test Compound (at least 3 dose levels, orally)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound one hour before inducing inflammation.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation: Anti-inflammatory Effect
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
| Compound X | 10 | 0.65 ± 0.04 | 23.5% |
| Compound X | 30 | 0.45 ± 0.03 | 47.1% |
| Compound X | 100 | 0.30 ± 0.02 | 64.7% |
Diagram: Workflow for Carrageenan-Induced Paw Edema Model
Caption: Biphasic pain signaling in the formalin test.
Anticancer Activity
The evaluation of novel compounds for anticancer activity in vivo is a critical step in drug development. [15][16][17][18]Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model. [19][20][21][22][23] Protocol: Human Tumor Xenograft Model in Nude Mice
-
Animal Model: Athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Cell Line: Select a human cancer cell line relevant to a potential target (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Tumor Implantation:
-
Inject 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Groups:
-
Vehicle Control
-
Positive Control (a standard-of-care chemotherapy for the chosen cell line)
-
Test Compound (at least 2 dose levels)
-
-
Treatment:
-
Administer treatment according to a defined schedule (e.g., daily, once weekly) based on PK data.
-
Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
Data Presentation: Anticancer Efficacy
| Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - |
| Positive Control | Varies | 450 ± 80 | 64% |
| Compound X | 50 mg/kg, Daily, p.o. | 800 ± 120 | 36% |
| Compound X | 100 mg/kg, Daily, p.o. | 550 ± 95 | 56% |
Part 3: Data Interpretation and Next Steps
The initial screening will provide valuable insights into the potential therapeutic utility of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
-
Positive Anti-inflammatory or Analgesic Activity: If significant activity is observed, further studies in chronic inflammation models (e.g., collagen-induced arthritis) or neuropathic pain models (e.g., chronic constriction injury) are warranted. [9][24]* Positive Anticancer Activity: If significant tumor growth inhibition is observed, further studies to elucidate the mechanism of action and evaluation in orthotopic or patient-derived xenograft (PDX) models should be considered. [19][20]* No Significant Activity: If no activity is observed, it may be necessary to consider higher doses (if tolerated), alternative routes of administration, or structural modifications of the compound.
A comprehensive preclinical evaluation should always be guided by a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties to ensure that the experimental design is robust and the results are translatable. [6][7][25][26]
References
- Animal models of nociceptive pain. (n.d.). Google Arts & Culture.
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A Comprehensive Guide to the Quantitative Analysis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in Biological Matrices
An Application Note for the Bioanalysis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Abstract
This document provides detailed methodologies for the quantification of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a novel small molecule of interest, in common biological matrices such as plasma and urine. Recognizing the critical need for robust and reliable bioanalytical data in drug discovery and development, this guide presents two validated analytical approaches: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are grounded in established principles of bioanalysis and adhere to regulatory expectations for method validation, as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the scientific rationale behind the methodological choices.
Introduction: The Analytical Imperative
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a chemical entity with the molecular formula C8H7ClN2O2 and a molecular weight of 198.60 g/mol .[5] As with any potential therapeutic agent, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile is fundamental to its development. This necessitates the accurate measurement of its concentration in biological fluids over time. The inherent complexity of biological samples, which contain numerous endogenous components like proteins, salts, and lipids, presents a significant challenge to achieving accurate quantification.[6][7] Therefore, the development of selective and validated bioanalytical methods is not merely a procedural step but a cornerstone of a successful research program.
This guide details two distinct, fit-for-purpose analytical methods. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, such as the required sensitivity, the available equipment, and the stage of drug development. Both methods are presented with comprehensive protocols for sample preparation, instrument operation, and data analysis, underpinned by a rigorous approach to method validation.
Foundational Step: Biological Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components, thereby improving the accuracy and reliability of the analysis.[7][8] The selection of a sample preparation technique is contingent on the physicochemical properties of the analyte and the nature of the biological matrix.[6][9] Here, we present two common and effective methods: Protein Precipitation for plasma samples and Liquid-Liquid Extraction for urine samples.
Method 1: Protein Precipitation for Plasma Samples
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples.[10] It involves the addition of a water-miscible organic solvent, which disrupts the hydration shell around the proteins, causing them to denature and precipitate.[10] Acetonitrile is often the solvent of choice due to its efficiency in precipitating proteins while keeping most small molecules, including our target analyte, in solution.[11]
Protocol: Protein Precipitation
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a structurally similar compound not present in the sample) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.[11]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 350-380 µL) and transfer it to a clean autosampler vial for analysis.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) into the chromatographic system.
Method 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12] This method is highly effective for urine samples, where the primary challenge is the removal of salts and highly polar endogenous compounds. The choice of organic solvent is critical and depends on the polarity of the analyte. For an acetamide derivative, ethyl acetate is a suitable choice.[12][13]
Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: In a 2 mL centrifuge tube, pipette 500 µL of the urine sample.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to near neutral (pH ~6-7) with a small volume of buffer (e.g., phosphate buffer) to ensure consistent partitioning of the analyte. The ionization state of the hydroxyimino group can be pH-dependent.
-
Internal Standard (IS) Spiking: Add 20 µL of the working internal standard solution.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex for 2 minutes, or use a tube rocker for 10-15 minutes to facilitate the transfer of the analyte into the organic phase.[14]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method.
-
Injection: Inject the reconstituted sample into the chromatographic system.
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The Versatile Intermediate: Application Notes for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a substituted α-keto-oxime, has emerged as a significant building block, particularly in the synthesis of heterocyclic compounds with pronounced biological activity. Its unique structural features—an electron-deficient aromatic ring, a reactive oxime moiety, and an amide linkage—render it a valuable precursor for a range of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, characterization, and primary applications of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. We will delve into the causality behind experimental choices, provide validated protocols, and explore its pivotal role in the renowned Sandmeyer isatin synthesis, a cornerstone reaction for accessing a class of compounds with broad pharmacological relevance.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is essential for its unambiguous identification and for monitoring reaction progress.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂ | [PubChem][1] |
| Molecular Weight | 198.60 g/mol | [PubChem][1] |
| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | [PubChem][1] |
| Appearance | Expected to be a crystalline solid | By analogy |
| Solubility | Sparingly soluble in water, soluble in ethanol | By analogy |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for this specific compound is not widely published. The provided information is based on data available through PubChem and analogies to similar structures. Researchers should perform their own characterization for verification.
Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Detailed Protocol
The synthesis of the title compound is efficiently achieved via a condensation reaction, a key first step in the broader Sandmeyer isatin synthesis. This reaction joins 2-chloroaniline with an in-situ generated electrophile derived from chloral hydrate, followed by oximation.
Reaction Principle:
The synthesis begins with the formation of a reactive intermediate from chloral hydrate. This intermediate then undergoes condensation with 2-chloroaniline. The resulting α-keto-amide is not isolated but is immediately reacted with hydroxylamine to form the stable oxime, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. The use of a saturated sodium sulfate solution is crucial for increasing the reaction medium's density and facilitating the precipitation of the product.
Experimental Protocol:
This protocol is adapted from the well-established synthesis of the analogous N-(4-chlorophenyl)-2-(hydroxyimino)acetamide and is expected to provide good yields for the 2-chloro isomer.[2]
Materials:
-
2-Chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous or decahydrate)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Reaction Medium: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 85 g of anhydrous sodium sulfate in 300 mL of deionized water. Heat the mixture gently to ensure complete dissolution.
-
Addition of Chloral Hydrate: To the stirred sodium sulfate solution, add a saturated aqueous solution of 18 g (0.11 mol) of chloral hydrate.
-
Addition of 2-Chloroaniline: In a separate beaker, prepare a solution of 12.75 g (0.1 mol) of 2-chloroaniline in a mixture of 12 mL of concentrated hydrochloric acid and 100 mL of water. Add this aniline hydrochloride solution dropwise to the reaction flask over 15-20 minutes. A white precipitate may form.
-
Oximation: Add 22 g (0.32 mol) of hydroxylamine hydrochloride to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100-105 °C) and maintain this temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate as a light-colored solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. Dry the purified product in a vacuum oven.
Workflow Diagram:
Caption: Workflow for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Application in Heterocyclic Synthesis: The Sandmeyer Isatin Synthesis
The primary and most significant application of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is its role as a direct precursor to 4-chloroisatin via an acid-catalyzed intramolecular cyclization.[3][4][5] Isatins (1H-indole-2,3-diones) are a class of privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antiviral, anticancer, and anticonvulsant properties.[6]
Reaction Principle:
Treatment of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide with a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, induces an electrophilic aromatic substitution reaction.[4] The protonated oxime acts as an electrophile, attacking the ortho-position of the N-aryl ring to form a new five-membered ring. Subsequent dehydration and tautomerization yield the final isatin product. The chloro-substituent on the aniline ring directs the cyclization to the 4-position of the resulting isatin.
Experimental Protocol for the Synthesis of 4-Chloroisatin:
Materials:
-
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
-
Concentrated Sulfuric Acid (98%) or Methanesulfonic Acid
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.
-
Addition of Intermediate: Slowly and portion-wise, add 5.0 g (approximately 25 mmol) of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide to the stirred, cold sulfuric acid. Ensure the temperature of the mixture does not exceed 20 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 70-80 °C for 1-2 hours. The solution will typically darken in color.
-
Quenching and Precipitation: Carefully pour the warm reaction mixture onto a large amount of crushed ice (approximately 200 g) in a beaker with vigorous stirring. The isatin product will precipitate.
-
Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the resulting 4-chloroisatin in a vacuum oven. The product can be further purified by recrystallization if necessary.
Synthetic Pathway Diagram:
Caption: Conversion of the intermediate to 4-Chloroisatin via Sandmeyer synthesis.
Conclusion and Future Perspectives
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a readily accessible and highly valuable intermediate in organic synthesis. The protocols detailed herein provide a reliable pathway for its preparation and subsequent transformation into 4-chloroisatin, a key precursor for the development of novel therapeutic agents and functional materials. The inherent reactivity of the oxime and the substituted aromatic ring suggests that this intermediate may also find utility in other synthetic transformations, such as Beckmann rearrangements to form substituted quinazolines or reductions to yield vicinal diamines. Further exploration of the reactivity of this compound is warranted and promises to unlock new avenues in heterocyclic chemistry and drug discovery.
References
-
SynArchive. Sandmeyer Isatin Synthesis. Available at: [Link]
-
PubChem. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. National Center for Biotechnology Information. Available at: [Link]
- Marvel, C. S.; Hiers, G. S.
-
Sun, J.; Cai, Z. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E: Structure Reports Online. 2009, 65(9), o2249. Available at: [Link]
- Gassman, P. G.; Cue, B. W., Jr.; Luh, T.-Y. α-Keto Esters from N,N-Dialkyl-α-amino Nitriles. A General Synthesis of Isatins. The Journal of Organic Chemistry. 1977, 42(8), 1344-1348.
- da Silva, J. F. M.; Garden, S. J.; Pinto, A. C. The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. 2001, 12(3), 273-324.
- Singh, U. P.; Bhat, H. R.; Gahtori, P. A review on synthesis and biological importance of isatin derivatives. International Journal of Advances in Pharmaceutical Sciences. 2012, 3(1), 1-13.
-
Mekky, A. E. M.; Sanad, M. H. F. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. 2021, 11(54), 34096-34121. Available at: [Link]
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- 3. synarchive.com [synarchive.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Welcome to the technical support guide for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction yield, and ensure the integrity of your final product.
The synthesis of α-oximinoacetamides, such as (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, is a crucial step in the development of various biologically active molecules. The primary route to this compound involves the oximation of an α-ketoamide precursor, N-(2-chlorophenyl)-2-oxoacetamide. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the yield and purity of the desired product.
General Synthesis Workflow
The conversion of the α-ketoamide to the α-oximinoacetamide is achieved through a condensation reaction with hydroxylamine. Typically, the more stable and easier-to-handle hydroxylamine hydrochloride (NH₂OH·HCl) is used, which requires the presence of a base to liberate the free hydroxylamine nucleophile.
Caption: General workflow for the synthesis of the target oxime.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or I have failed to isolate any product. What are the most likely causes?
A1: Low or no yield is the most common issue and typically points to problems with reaction conditions or reactant quality. Let's break down the probable causes:
-
Cause A: Incorrect pH of the Reaction Medium The oximation reaction is highly pH-dependent.[1] Free hydroxylamine (NH₂OH) is the active nucleophile that attacks the ketone's carbonyl carbon. When using hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to neutralize the acid and generate free hydroxylamine.
-
Too Acidic (pH < 4): Most of the hydroxylamine exists in its protonated, non-nucleophilic form (NH₃OH⁺), which slows down or prevents the reaction.
-
Too Basic (pH > 8): While free hydroxylamine is available, competing side reactions can occur. More importantly, the crucial acid-catalyzed dehydration step to form the C=N double bond is inhibited.[2]
-
Solution: The optimal pH is generally in the weakly acidic to neutral range (pH 4–7).
-
Use a suitable base: Add a base like sodium hydroxide, sodium acetate, or pyridine in stoichiometric amounts equivalent to the hydroxylamine hydrochloride.
-
Monitor the pH: Before and during the reaction, check the pH with pH paper or a calibrated meter and adjust as necessary.
-
Protocol Tip: A common procedure involves dissolving both the α-ketoamide and hydroxylamine hydrochloride in a solvent, then slowly adding a solution of the base.
-
-
-
Cause B: Poor Quality or Degraded Reagents
-
Hydroxylamine Hydrochloride: This salt is generally stable, but old stock can absorb moisture and degrade.
-
N-(2-chlorophenyl)-2-oxoacetamide (Precursor): The α-ketoamide precursor must be pure. Impurities from its own synthesis (e.g., unreacted 2-chloroaniline) can interfere with the oximation.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials via melting point, NMR, or another suitable analytical technique. The precursor can be synthesized by reacting 2-chloroaniline with ethyl chlorooxoacetate followed by hydrolysis.[3][4]
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purchased hydroxylamine hydrochloride.
-
-
-
Cause C: Suboptimal Temperature and Reaction Time
-
Oximation can be slow at room temperature. However, excessive heat can promote the degradation of reactants or the product.
-
Solution:
-
Gentle Heating: If the reaction is sluggish at room temperature, try gentle heating to 40–60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Sufficient Time: Allow the reaction to proceed for an adequate duration. Typical reaction times can range from 1 to 5 hours.[5] Use TLC to determine when the starting material has been consumed.
-
-
Q2: My final product is impure, showing multiple spots on TLC or broad signals in NMR. What are the likely impurities and how can I avoid them?
A2: Impurity formation is often a result of incomplete reactions or side reactions.
-
Impurity A: Unreacted Starting Material
-
Cause: This is the most common impurity and results from an incomplete reaction due to the issues described in Q1 (incorrect pH, insufficient time/temperature, or improper stoichiometry).
-
Solution:
-
Optimize Stoichiometry: Use a slight excess of hydroxylamine hydrochloride and base (e.g., 1.1–1.5 equivalents) to drive the reaction to completion.
-
Monitor to Completion: Ensure the reaction has gone to completion via TLC before beginning the work-up procedure.
-
-
-
Impurity B: (Z)-Isomer
-
Cause: Oximation can produce a mixture of (E) and (Z) geometric isomers. For this molecule, the (E)-isomer is generally the thermodynamically favored and desired product.
-
Solution:
-
Controlled Conditions: The ratio of isomers can sometimes be influenced by solvent and pH. Sticking to established protocols often favors the (E)-isomer.
-
Purification: The (E) and (Z) isomers are diastereomers and usually have different physical properties (e.g., solubility, melting point). Purification by recrystallization is typically very effective at isolating the major, more stable (E)-isomer.
-
-
-
Impurity C: Beckmann Rearrangement Product
-
Cause: Under strongly acidic conditions (e.g., using concentrated mineral acids as catalysts), the oxime product can undergo a Beckmann rearrangement to form an amide.[1]
-
Solution: Strictly avoid highly acidic conditions. Maintain the pH in the recommended 4–7 range. The use of weak bases like sodium acetate helps buffer the system and prevent it from becoming too acidic.
-
Q3: I'm having difficulty with the work-up and purification. What is the best procedure?
A3: Effective isolation and purification are critical for obtaining a high-purity product.
-
Isolation Strategy:
-
The product, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, has limited solubility in water. Therefore, a common isolation technique is precipitation.
-
Procedure: Once the reaction is complete, slowly add the reaction mixture to a larger volume of cold water with stirring. The product should precipitate as a solid. If the reaction was run in an aqueous solution, cooling the mixture in an ice bath may be sufficient to induce crystallization.
-
Collection: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts and other water-soluble impurities.
-
-
Purification by Recrystallization:
-
This is the most effective method for purifying the crude product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a commonly reported and effective solvent for this compound.[5] An ethanol/water mixture can also be used to fine-tune solubility.
-
Detailed Protocol:
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the reaction mechanism for the formation of the oxime?
-
A: The mechanism involves two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of free hydroxylamine attacks the electrophilic carbonyl carbon of the α-ketoamide. This forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: Under weakly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then helps to eliminate the water molecule, forming the C=N double bond of the oxime.
-
Caption: Simplified mechanism of oximation.
-
-
Q: How can I confirm the structure and purity of my final product?
-
A: A combination of standard analytical techniques should be used:
-
¹H NMR: Look for characteristic peaks for the amide N-H proton, the oxime O-H proton, and the distinct aromatic protons of the 2-chlorophenyl group.
-
IR Spectroscopy: Expect to see characteristic absorption bands for the O-H stretch (of the oxime), the N-H stretch (of the amide), the C=O stretch (amide I band), and the C=N stretch.
-
Mass Spectrometry: To confirm the molecular weight (198.60 g/mol for C₈H₇ClN₂O₂).[6]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
-
Q: Is it necessary to use a catalyst for this reaction?
-
A: The reaction is inherently catalyzed by acid. The protons generated from using hydroxylamine hydrochloride and a base, or the addition of a weak acid like acetic acid, are usually sufficient to catalyze the dehydration step.[1] Stronger catalysts are generally not required and may promote side reactions.[7][8] The most critical factor is maintaining the correct pH.
-
Optimized Synthesis Protocol
This protocol is a self-validating starting point, incorporating best practices discussed above.
Materials:
-
N-(2-chlorophenyl)-2-oxoacetamide (1 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium acetate (1.5 equiv)
-
Solvent: Ethanol/Water (e.g., 9:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(2-chlorophenyl)-2-oxoacetamide in the ethanol/water solvent mixture.
-
Reagent Addition: Add hydroxylamine hydrochloride and sodium acetate to the flask.
-
Reaction: Stir the mixture at room temperature or heat gently to 50°C. Monitor the reaction progress by TLC until the starting ketoamide spot is no longer visible (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 5-10 volumes of ice-cold deionized water while stirring.
-
Filtration: Allow the resulting precipitate to stir for 30 minutes in the cold water, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40°C).
-
Purification: Recrystallize the dry, crude solid from hot ethanol to obtain pure (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a crystalline solid.
Data Summary for Reaction Optimization
| Parameter | Recommended Range / Condition | Rationale & Key Insights |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents of NH₂OH·HCl | A slight excess helps drive the reaction to completion, minimizing unreacted starting material. |
| Base | Sodium Acetate, Sodium Hydroxide | A base is required to liberate free hydroxylamine. Sodium acetate also acts as a buffer to maintain optimal pH. |
| pH | 4 - 7 | Crucial for reaction success. Balances the need for a nucleophilic amine and an acid-catalyzed dehydration step.[2] |
| Solvent | Ethanol, Ethanol/Water | Ensures adequate solubility for reactants while allowing for product precipitation during work-up. |
| Temperature | 25°C - 60°C | Balances reaction rate with reactant/product stability. Higher temperatures may be needed but should be approached cautiously.[] |
| Reaction Time | 1 - 5 hours | Monitor by TLC to determine the point of completion and avoid unnecessary heating that could lead to byproducts. |
| Purification Method | Recrystallization from Ethanol | Highly effective for removing impurities and isolating the desired (E)-isomer.[5] |
References
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI. Available at: [Link]
-
Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. (2018). ACS Publications. Available at: [Link]
-
Oxime ligands: Organometallic synthesis and catalysis. (2023). Taylor & Francis Online. Available at: [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). ResearchGate. Available at: [Link]
-
One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. (2014). Ca' Foscari University of Venice Digital Archive. Available at: [Link]
-
Optimization of reaction conditions. (2018). ResearchGate. Available at: [Link]
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). NIH National Center for Biotechnology Information. Available at: [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Available at: [Link]
-
N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. (n.d.). PubChem. Available at: [Link]
-
Synthesis of α-isocyanoacetamides. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (n.d.). PubMed Central. Available at: [Link]
-
Formation of an Oxime from a Ketone. (2015). YouTube. Available at: [Link]
-
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. (n.d.). PubMed Central. Available at: [Link]
-
Acetamide, 2-(hydroxyimino)-N-phenyl-. (n.d.). NIST WebBook. Available at: [Link]
- Process for making 2-cyano-2-hydroxyiminoacetamide salts. (1975). Google Patents.
-
Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Available at: [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2022). MDPI. Available at: [Link]
-
Methyl trans-Oxazolidine-5-carboxylate. (n.d.). Organic Syntheses. Available at: [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (n.d.). PubMed Central. Available at: [Link]
- Methods for purifying chlorites and chlorates. (2015). Google Patents.
- Method and assays for quantitation of acetamide in a composition. (2010). Google Patents.
-
Formation of oximes and hydrazones. (n.d.). Khan Academy. Available at: [Link]
-
Synthesis of α-azidoketones, α-azidoacids and related compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. (2026). ACS Publications. Available at: [Link]
-
Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation. (2017). PubMed. Available at: [Link]
-
2-(2-Chlorophenyl)acetamide. (n.d.). PubChem. Available at: [Link]
-
A novel method for synthesis of arylacetic acids from aldehydes... (n.d.). ResearchGate. Available at: [Link]
-
Organic Letters. (2026). ACS Publications. Available at: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PubMed Central. Available at: [Link]
-
The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... (n.d.). ResearchGate. Available at: [Link]
-
N-(4-Chlorophenyl)-2-(Hydroxyimino)acetamide. (n.d.). Amanote Research. Available at: [Link]
Sources
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- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Solubility issues of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in common solvents
Welcome to the technical support center for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this compound's limited solubility. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Solubility Challenge
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a crystalline organic compound that, like many promising molecules in drug discovery pipelines, exhibits poor aqueous solubility. This characteristic is not an experimental anomaly but is predictable from its physicochemical properties. Attempting to dissolve it directly in aqueous buffers will inevitably lead to failure and can compromise experimental results through uncontrolled precipitation.
This guide provides direct answers and troubleshooting workflows to overcome these issues, enabling you to prepare stable and usable solutions for your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide cause its poor water solubility?
A1: The poor aqueous solubility is a direct result of its molecular structure and physicochemical properties. Key computed parameters from authoritative databases like PubChem provide a clear rationale[1]:
-
Lipophilicity (XLogP3 = 1.9): The positive XLogP3 value indicates that the compound is moderately lipophilic, meaning it preferentially partitions into nonpolar environments (like lipids or organic solvents) over water. The presence of the chlorophenyl ring is a major contributor to this property.
-
Hydrogen Bonding: The molecule has two hydrogen bond donors (the N-H from the amide and the O-H from the oxime) and three hydrogen bond acceptors (the two oxygens and one nitrogen)[1]. While this allows for some interaction with water, the energy required to break the compound's stable crystal lattice structure is greater than the energy gained from solvation in water. Molecules with high melting points, often referred to as 'brick-dust' molecules, frequently face this issue[2].
-
Molecular Size and Polarity: The compound has a polar surface area (PSA) of 61.7 Ų, which contributes to polar interactions[1]. However, the nonpolar surface area of the aromatic ring dominates, leading to an overall character that is unfavorable for aqueous dissolution.
These factors combined mean that water is a very poor solvent for disrupting the intermolecular forces holding the crystal together, resulting in negligible solubility.
Troubleshooting Guide: From Powder to Experiment
This section addresses the most common issues encountered when handling (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in the lab.
Q2: I cannot dissolve the compound in my standard aqueous buffer (e.g., PBS, TRIS). What solvent should I use to create a primary stock solution?
A2: Direct dissolution in aqueous buffers is not recommended and will not be successful. You must first create a high-concentration primary stock solution in a suitable organic solvent.
From our experience, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice for this and similar compounds. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar organic molecules, making it ideal for primary stock solutions in drug discovery screening[3][4][5]. Its high boiling point (189 °C) also minimizes evaporation, ensuring the concentration of your stock remains stable during storage and handling[3][6].
Table 1: Predicted Solubility Profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
| Solvent | Solvent Type | Predicted Solubility | Rationale & Remarks |
| Water / PBS | Polar Protic | Insoluble | The compound's lipophilic nature and stable crystal lattice prevent dissolution in aqueous media. |
| DMSO | Polar Aprotic | Soluble | Excellent solvent for a wide range of organic compounds; ideal for high-concentration stock solutions[4][8]. |
| DMF (Dimethylformamide) | Polar Aprotic | Soluble | Similar to DMSO, a good alternative for creating primary stocks. |
| Ethanol (100%) | Polar Protic | Sparingly Soluble | May be used for intermediate dilutions but is generally less effective than DMSO for the primary stock. |
| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol; solubility is likely limited. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Less effective than DMSO or DMF for this class of compounds. |
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculate Mass: The molecular weight of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is 198.60 g/mol [1]. To prepare 1 mL of a 10 mM stock, you will need:
-
10 mmol/L * 1 L/1000 mL * 198.60 g/mol * 1000 mg/g = 1.986 mg
-
-
Weigh Compound: Accurately weigh ~2 mg of the compound into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1.0 mL of 100% cell-culture grade DMSO.
-
Dissolve: Vortex thoroughly for 1-2 minutes. If needed, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My compound precipitated immediately after I diluted the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is the most common and critical challenge, known as solvent-shifting precipitation [9]. When the high-concentration DMSO stock is diluted into an aqueous medium, the local concentration of the organic solvent plummets. The compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution[10]. This is not a failure of the compound but of the dilution method.
The key is to maintain the compound's solubility throughout the dilution process and in the final assay medium. This can be achieved by incorporating a co-solvent or a non-ionic surfactant.
Below is a logical workflow to troubleshoot and solve this issue.
Sources
- 1. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Applications of DMSO [chemdiv.com]
- 7. echemi.com [echemi.com]
- 8. reachever.com [reachever.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Stability of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide under various conditions
Welcome to the technical support center for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of your molecule is critical for obtaining reproducible results and ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, providing explanations based on its chemical structure, which includes an oxime and an N-aryl acetamide moiety.
Q1: What are the primary factors that can influence the stability of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide?
A1: The stability of this compound is primarily influenced by pH, temperature, and light.[1] Both the oxime (C=N-OH) and the amide (C(=O)NH) functionalities are susceptible to degradation under certain conditions. The presence of the electron-withdrawing chlorophenyl group can also influence the reactivity of the amide bond.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: Both the oxime and the amide groups are susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent.
-
Acidic Conditions (pH < 4): The oxime group can undergo acid-catalyzed hydrolysis to yield the corresponding glyoxylic acid derivative and hydroxylamine.[2][3] The amide bond is also susceptible to acid-catalyzed hydrolysis, which would yield 2-chloroaniline and a derivative of glyoxylic acid oxime.[2][4][5]
-
Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in this range. Oximes are generally more resistant to hydrolysis than analogous hydrazones, particularly at neutral pH.[6] Amide bonds are also relatively stable at neutral pH.[2][4]
-
Alkaline Conditions (pH > 8): Both the oxime and the amide can undergo base-catalyzed hydrolysis.[2][5] The amide hydrolysis will be more pronounced at higher pH values, leading to the formation of 2-chloroaniline and the corresponding carboxylate salt of the oxime.[7]
Q3: Is the compound sensitive to temperature? What are the recommended storage conditions?
A3: Yes, the compound is expected to be sensitive to elevated temperatures. Thermal energy can accelerate hydrolytic degradation and may also lead to other decomposition pathways.[8][9][10][11] Oximes, in some cases, can undergo thermal decomposition, which can be exothermic and potentially explosive under certain conditions, especially in the presence of impurities.[3][12]
Recommended Storage Conditions:
| Condition | Solid Form | In Solution |
| Long-term | -20°C, desiccated, protected from light | -80°C in a suitable anhydrous solvent (e.g., DMSO, DMF) |
| Short-term | 2-8°C, desiccated, protected from light | 2-8°C for no more than 24-48 hours, protected from light |
Always prepare fresh solutions for critical experiments. If you must store solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C.
Q4: What is the photostability of this compound? Should I protect my samples from light?
A4: Yes, it is highly recommended to protect samples of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide from light. The presence of the aromatic chlorophenyl ring suggests a potential for photodegradation upon exposure to UV light.[13][14][15][16] Photolysis can lead to the formation of reactive radical species and subsequent degradation of the molecule.[14]
Q5: Is the compound susceptible to oxidation or reduction?
A5: The oxime and amide functionalities are generally stable to mild oxidizing and reducing agents. However, strong oxidizing agents could potentially oxidize the oxime group.[17] The N-(2-chlorophenyl)acetamide moiety is also relatively stable, though under harsh oxidative conditions, degradation of the aromatic ring or the amide bond could occur.[18][19]
Q6: What are the likely degradation products of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide?
A6: Based on the functional groups present, the primary degradation products are likely to arise from hydrolysis of the amide and/or oxime bonds.
-
Amide Hydrolysis: 2-chloroaniline and 2-(hydroxyimino)acetic acid.
-
Oxime Hydrolysis: N-(2-chlorophenyl)acetamide and glyoxylic acid.
Under more complex degradation conditions (e.g., photolysis, strong oxidation), a variety of other products could be formed.
Potential Degradation Pathways
The following diagram illustrates the primary hydrolytic degradation pathways for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Caption: Potential hydrolytic degradation pathways.
Troubleshooting Guide
This guide provides solutions to common experimental issues that may be related to the stability of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent assay results or loss of compound activity over time. | Degradation of the compound in solution due to improper storage (temperature, light exposure) or inappropriate solvent pH. | - Prepare fresh solutions for each experiment from solid material.- Store stock solutions in an anhydrous solvent (e.g., DMSO) at -80°C in small, single-use aliquots.- Avoid repeated freeze-thaw cycles.- Ensure the pH of your assay buffer is within the stable range (pH 6-8). |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products due to hydrolysis, photolysis, or thermal degradation. | - Analyze a freshly prepared sample as a control.- Compare the chromatograms of fresh and aged samples to identify potential degradation peaks.- If using an acidic mobile phase, minimize the time the sample is in the autosampler.- Protect samples from light during preparation and analysis.[20] |
| Changes in the physical appearance of the solid compound (e.g., color change, clumping). | Uptake of moisture leading to hydrolysis or slow degradation over time. | - Store the solid compound in a desiccator at the recommended temperature (-20°C for long-term).- If clumping is observed, it may indicate moisture absorption. Consider re-purifying a small amount if purity is critical. |
| Poor peak shape (tailing or fronting) in HPLC. | Interaction of the compound or its degradants with the stationary phase, or sample solvent incompatibility. | - Ensure the sample is dissolved in the mobile phase or a weaker solvent.[1][21]- Check the pH of the mobile phase; adjusting it may improve peak shape.- Consider that degradation products may have different chromatographic behavior and could be co-eluting or causing peak distortion. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide under various stress conditions, as recommended by ICH guidelines.[17][22][23][24][25]
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Materials:
-
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, oven.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[17]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a control sample (untreated), by a stability-indicating HPLC method.
-
Protocol 2: Recommended HPLC Method for Purity Assessment
This is a starting point for developing a stability-indicating HPLC method. Optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
References
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Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.). Retrieved January 15, 2026, from [Link]
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Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement - MDPI. (2023). Retrieved January 15, 2026, from [Link]
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HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved January 15, 2026, from [Link]
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Oximes - BYJU'S. (n.d.). Retrieved January 15, 2026, from [Link]
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Troubleshooting in HPLC: A Review - IJSDR. (2020). Retrieved January 15, 2026, from [Link]
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HPLC Troubleshooting Guide - ACE. (n.d.). Retrieved January 15, 2026, from [Link]
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[Synthesis of two new acetanilide derivatives and their effect on the serum antioxidant vitamins (A, E, and C) and the MDA level in rats] - PubMed. (2005). Retrieved January 15, 2026, from [Link]
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Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 15, 2026, from [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (2020). Retrieved January 15, 2026, from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. Retrieved January 15, 2026, from [Link]
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Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products | Request PDF - ResearchGate. (2025). Retrieved January 15, 2026, from [Link]
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Q1A(R2) Guideline - ICH. (2003). Retrieved January 15, 2026, from [Link]
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Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharma Info. Retrieved January 15, 2026, from [Link]
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Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC - NIH. (2014). Retrieved January 15, 2026, from [Link]
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ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). (2022). Retrieved January 15, 2026, from [Link]
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Ich guideline for stability testing | PPTX - Slideshare. (2015). Retrieved January 15, 2026, from [Link]
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Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed. (1981). Retrieved January 15, 2026, from [Link]
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Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (2020). Retrieved January 15, 2026, from [Link]
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Degradation of Anilide Herbicides by Propham-Adapted Microorganisms | Weed Science. (2017). Retrieved January 15, 2026, from [Link]
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Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (2008). Retrieved January 15, 2026, from [Link]
-
Cometabolic degradation of chlorinated aromatic compounds - PubMed. (2004). Retrieved January 15, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (2018). Retrieved January 15, 2026, from [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. (2014). Retrieved January 15, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2025). Retrieved January 15, 2026, from [Link]
-
Microbial Degradation of Chlorinated Aromatic Compounds | Request PDF - ResearchGate. (2002). Retrieved January 15, 2026, from [Link]
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Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed. (2011). Retrieved January 15, 2026, from [Link]
-
Acetanilide – Knowledge and References - Taylor & Francis. (2016). Retrieved January 15, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). Retrieved January 15, 2026, from [Link]
-
Acetanilide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review - ResearchGate. (2018). Retrieved January 15, 2026, from [Link]
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Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review - Semantic Scholar. (2018). Retrieved January 15, 2026, from [Link]
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Forced Degradation Studies - SciSpace. (2016). Retrieved January 15, 2026, from [Link]
-
New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PubMed. (2018). Retrieved January 15, 2026, from [Link]
-
Separation of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 15, 2026, from [Link]
-
Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (n.d.). Retrieved January 15, 2026, from [Link]
-
Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity - MDPI. (2024). Retrieved January 15, 2026, from [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - NIH. (2014). Retrieved January 15, 2026, from [Link]
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Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F - Scholars Middle East Publishers. (2019). Retrieved January 15, 2026, from [Link]
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Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. (2022). Retrieved January 15, 2026, from [Link]
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Thermal Decomposition of P,P-diphenyl-N-benzyl-phosphinothioic Amide and P,P-diphenyl-N-methyl-phosphinothioic Amide - ResearchGate. (2025). Retrieved January 15, 2026, from [Link]
-
Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF - Inorganic Chemistry Frontiers (RSC Publishing). (2022). Retrieved January 15, 2026, from [Link]
-
Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA) - ChemRxiv. (2020). Retrieved January 15, 2026, from [Link]
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Troubleshooting crystallization of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Answering the user's request.## Technical Support Center: Crystallization of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Welcome to the technical support guide for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this key chemical intermediate. As a molecule with multiple hydrogen bond donors and acceptors, its crystallization is highly sensitive to process parameters. This guide provides in-depth, cause-and-effect explanations to troubleshoot common issues and optimize your crystallization process for high purity, yield, and desired crystal form.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the crystallization of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Q1: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals have formed. The solution remains clear. What's happening and what are my next steps?
A1: This is a classic sign that your solution has not reached the necessary level of supersaturation to initiate nucleation, the first step of crystallization.[] Several factors could be at play:
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Excess Solvent: The most common reason is the use of too much solvent. Even when cooled, the concentration of the compound is below its solubility limit, preventing it from precipitating.
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Insufficient Cooling: The temperature may not be low enough to significantly decrease the compound's solubility.
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High Purity & Lack of Nucleation Sites: Sometimes, a very pure solution in a very clean flask lacks the microscopic sites (like dust or glass imperfections) needed for crystals to start forming.
Recommended Solutions:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. This action can release microscopic glass particles, providing surfaces for seed crystals to form.
-
Introduce a Seed Crystal: If you have a previous batch of pure crystals, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the more concentrated solution to cool again.
-
Lower the Temperature: If you cooled to room temperature, try placing the flask in an ice bath (0 °C) or even a freezer, provided your solvent won't freeze.[2] A slower cooling rate is generally preferable for better crystal quality.[3]
Q2: Instead of crystals, my compound separated as an oily liquid. How do I resolve this "oiling out" phenomenon?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[4] The compound comes out of solution as a supercooled liquid instead of a solid crystalline lattice. This is often caused by:
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High Supersaturation: The solution is too concentrated, or the temperature is dropped too quickly, forcing the compound out of solution before it has time to organize into a crystal lattice.[5]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.[4]
-
Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.
Recommended Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15%) to reduce the supersaturation level upon cooling.
-
Slow Down the Cooling Rate: A rapid temperature drop is a primary cause of oiling out. Allow the flask to cool slowly to room temperature before moving it to a colder environment like an ice bath. Insulating the flask can help achieve a gradual cooling curve.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[4]
Q3: I managed to get crystals, but they are extremely fine needles or a powder. How can I grow larger, more well-defined crystals?
A3: The formation of very small crystals indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[3] This happens when supersaturation is achieved too rapidly, creating a massive number of initial nuclei that compete for the available solute, leaving none to grow to a large size.[5]
Recommended Solutions:
-
Decrease the Rate of Cooling: This is the most effective method. Slower cooling keeps the supersaturation level in the "metastable zone" where existing crystals grow rather than new ones forming.[3][5]
-
Reduce the Concentration: Use slightly more solvent than the minimum required for dissolution at high temperature. This will lower the overall supersaturation and favor slower, more controlled growth.[4]
-
Utilize a Different Solvent: The interaction between the solute and solvent molecules influences the crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes growth on all crystal faces more evenly.
Q4: My crystallization yield is consistently low (<50%). What are the likely causes and how can I improve it?
A4: A low yield is typically a solubility issue or a mechanical loss.
-
Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for the crystallization to complete can leave product in the solution.
Recommended Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Recover a Second Crop: Take the mother liquor (the filtrate after your first filtration) and reduce its volume by evaporation. Cooling this concentrated solution may yield a second batch of crystals. Note that this second crop may be less pure than the first.
-
Preheat Your Funnel: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent vapor before filtering your solution.
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering.
Frequently Asked Questions (FAQs)
-
What is a good starting solvent for crystallizing (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide?
-
Given the molecule's structure (amide, oxime, chlorophenyl ring), moderately polar solvents are a good starting point. Alcohols like ethanol or esters like ethyl acetate are excellent candidates, as they are often used for recrystallizing similar oxime and acetamide compounds.[6][7][8] A mixed-solvent system, such as ethyl acetate/heptane or ethanol/water, can also be highly effective for fine-tuning solubility.
-
-
How does agitation affect the crystallization process?
-
Agitation can have a dual effect. Gentle stirring can promote homogeneity and prevent localized high supersaturation. However, excessive or vigorous agitation can increase the rate of secondary nucleation, where collisions between crystals or with the stirrer create new nuclei, leading to a smaller final crystal size.[3][9] For most lab-scale crystallizations, minimal agitation after the solution has been set to cool is recommended.
-
-
Could polymorphism be an issue for this compound?
-
Yes. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration for pharmaceutical compounds as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[5][10] N-substituted acetamides can exhibit polymorphism.[11] It is crucial to control crystallization conditions (solvent, cooling rate, temperature) consistently to produce the same polymorphic form each time.[3] Characterization of the final product by techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) is recommended to confirm the polymorphic form.
-
-
How pure does my crude material need to be before attempting crystallization?
-
While crystallization is a purification technique, it works best on material that is already reasonably pure (e.g., >90%). High levels of impurities can inhibit crystal growth, lead to oiling out, or become trapped within the crystal lattice, reducing the effectiveness of the purification.[10] If your crude material is very impure, consider running it through a silica gel column first.
-
Data & Protocols
Data Presentation
Table 1: Solvent Selection Guide for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Potential Use | Rationale & Notes |
| Ethanol | 78 | 24.5 | Primary Solvent | Good for dissolving polar compounds when hot. Often used for oximes.[6][12] |
| Ethyl Acetate | 77 | 6.0 | Primary Solvent | A versatile, moderately polar solvent. Good for dissolving amides.[7] |
| Toluene | 111 | 2.4 | Co-solvent / Slow Evaporation | Less polar. Can be used in mixtures or for slow evaporation methods. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Anti-solvent | Very non-polar. Used to reduce the solubility of the compound in a more polar primary solvent. |
| Water | 100 | 80.1 | Anti-solvent | The compound is likely poorly soluble in water. Can be used as an anti-solvent with a water-miscible solvent like ethanol. |
Visualizations
Caption: Troubleshooting decision tree for common crystallization issues.
Caption: The five fundamental stages of the crystallization process.
Experimental Protocols
Protocol 1: Standard Recrystallization via Cooling
-
Dissolution: Place the crude (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and leave it on a heat-resistant surface to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a modest temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: At room temperature, dissolve the crude product in the minimum amount of a "good" solvent (e.g., ethanol) in which it is freely soluble.
-
Addition of Anti-Solvent: While stirring, slowly add a "poor" or "anti-solvent" (e.g., deionized water or heptane) dropwise using a pipette or dropping funnel.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of the "good" solvent until the solution just becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. The process can be accelerated by cooling the flask in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from Protocol 1.
References
-
Syrris. Pharmaceutical Crystallization in drug development. [Online] Available at: [Link]
-
Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Online] Available at: [Link]
-
Kumar, L. (2011). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. InTech. [Online] Available at: [Link]
-
Patel, S., et al. (2017). Factors which affect the crystallization of a drug substance. ResearchGate. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online] Available at: [Link]
-
ResearchGate. (2012). I'm not getting a single crystal for organic compounds. [Online] Available at: [Link]
-
Sciencemadness Discussion Board. (2014). Oximes. [Online] Available at: [Link]
-
ResearchGate. (2012). Why I am not getting crystals? [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). (E)-ACETOPHENONE O-ACETYL OXIME. Organic Syntheses, 91, 14. [Online] Available at: [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E, 69(4), o461. [Online] Available at: [Link]
-
Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. [Online] Available at: [Link]
-
Linden, A. (n.d.). Advice for Crystallization. University of Potsdam. [Online] Available at: [Link]
-
Jadhav, A. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Online] Available at: [Link]
-
Liu, J-T., et al. (2009). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E, 65(10), o2249. [Online] Available at: [Link]
Sources
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- 6. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 10. syrris.com [syrris.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimization of reaction conditions for synthesizing (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Welcome to the technical support center for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, which is typically prepared via a Sandmeyer-type reaction between 2-chloroaniline and chloral hydrate in the presence of hydroxylamine.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.
-
Cause A: Inadequate Reaction Temperature. The formation of the isonitrosoacetanilide is temperature-sensitive. The reaction often requires heating to initiate, but excessive temperatures can lead to decomposition and the formation of tarry by-products.[1]
-
Solution: Monitor the reaction temperature closely. The ideal range is typically between 45-80°C.[1] Start at the lower end of this range (around 50°C) and gradually increase the temperature if the reaction fails to initiate. Use a water or oil bath for uniform heating and to prevent localized overheating.
-
-
Cause B: Incorrect pH of the Reaction Mixture. The reaction is sensitive to pH. The initial condensation reaction requires acidic conditions to facilitate the reaction of the aniline derivative.
-
Solution: Ensure that the 2-chloroaniline is fully dissolved and protonated by adding a sufficient amount of concentrated hydrochloric acid to the aqueous solution of the amine.[1]
-
-
Cause C: Purity of Starting Materials. The purity of 2-chloroaniline, chloral hydrate, and hydroxylamine hydrochloride is crucial. Impurities can interfere with the reaction.
-
Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. For example, 2-chloroaniline can be distilled under reduced pressure.
-
-
Cause D: Insufficient Reaction Time. The reaction may not have been allowed to proceed to completion.
-
Solution: The typical reaction time is around 5 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it.
-
Issue 2: Formation of a Dark, Tarry Substance
Question: My reaction mixture has turned into a dark, intractable tar. What went wrong?
Answer:
The formation of a tarry substance is a strong indication of decomposition, often due to excessive heat.
-
Cause: Overheating. As mentioned, high temperatures can cause the reactants and/or the product to decompose, leading to polymerization and the formation of tar.[1]
-
Solution: Strict temperature control is paramount. Maintain the reaction temperature within the recommended range (60-70°C is often a good starting point).[1] Ensure efficient stirring to distribute heat evenly and prevent localized hot spots. If the reaction is highly exothermic, consider adding the reagents portion-wise and using an ice bath for cooling if necessary.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I have a precipitate, but I am struggling to isolate a pure product. What purification strategies do you recommend?
Answer:
Effective purification is key to obtaining (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide with high purity.
-
Problem A: Product is Contaminated with Starting Materials.
-
Solution: The crude product should be thoroughly washed with cold water to remove any unreacted water-soluble starting materials like hydroxylamine hydrochloride and sodium sulfate. Recrystallization is the most effective method for purification. Ethanol is a commonly used and effective solvent for recrystallizing isonitrosoacetanilides.[2][3]
-
-
Problem B: Oily Product Instead of a Solid.
-
Solution: If the product oils out during recrystallization, try adding a co-solvent or changing the solvent system entirely. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide?
A1:
-
2-Chloroaniline: This is the aromatic amine substrate that forms the N-aryl portion of the final acetamide.
-
Chloral Hydrate (Cl₃CCH(OH)₂): This serves as the source of the two-carbon unit that will become the acetamide backbone. In solution, it is in equilibrium with chloral (trichloroacetaldehyde).[4]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent reacts with the intermediate formed from chloral and 2-chloroaniline to introduce the hydroxyimino (=NOH) group.[5][6]
-
Sodium Sulfate: This is often added in large quantities to the aqueous reaction mixture to increase the ionic strength, which can help to "salt out" the product and improve the yield.[1][2]
-
Hydrochloric Acid: This acid is used to dissolve the 2-chloroaniline by forming its hydrochloride salt, making it soluble in the aqueous reaction medium.[1]
Q2: What is the expected stereochemistry of the hydroxyimino group?
A2: The "(2E)" designation in the name indicates the stereochemistry of the hydroxyimino group. The 'E' configuration is generally the more stable and is the expected major product from this synthesis. The crystal structure of related compounds confirms the 'E' configuration.[2]
Q3: Can I use a different aniline derivative in this reaction?
A3: Yes, this general synthetic method, often referred to as the Sandmeyer isatin synthesis (as the product is an intermediate for isatins), is applicable to a variety of aniline derivatives.[5][6] However, the reactivity of the aniline can be affected by the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro group in 2-chloroaniline, are generally well-tolerated.[6] Electron-rich anilines, especially those with ortho-substituents, may react poorly under traditional conditions.[7][8]
Q4: What analytical techniques are suitable for characterizing the final product?
A4: A combination of spectroscopic and analytical methods should be used to confirm the structure and purity of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H and C=O of the amide, and the O-H and C=N of the hydroxyimino group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9][10]
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Optimized Reaction Conditions
The following table summarizes a typical set of optimized reaction conditions for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, based on literature procedures for similar compounds.[1][2]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ||
| 2-Chloroaniline | 1.0 eq | Limiting reagent |
| Chloral Hydrate | 1.0 - 1.2 eq | Slight excess to ensure complete reaction of the aniline |
| Hydroxylamine HCl | 3.0 - 3.2 eq | A significant excess is typically used to drive the reaction |
| Sodium Sulfate | ~28 eq (relative to aniline) | To increase ionic strength and aid in product precipitation |
| Hydrochloric Acid (conc.) | ~1.0 eq | To dissolve the 2-chloroaniline |
| Solvent | Water | A common and effective solvent for this reaction |
| Temperature | 45 - 80 °C | To initiate and sustain the reaction without decomposition |
| Reaction Time | ~5 hours | Typically sufficient for completion; monitor by TLC |
| Work-up | Filtration and washing with cold water | To isolate the crude product and remove water-soluble impurities |
| Purification | Recrystallization from ethanol | To obtain the pure product |
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Preparation of the Reaction Mixture:
-
In a large round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfate (e.g., 1300 g) in water (e.g., 1200 mL).
-
To this solution, add chloral hydrate (e.g., 90 g, ~1.1 eq).
-
In a separate beaker, prepare a solution of 2-chloroaniline (e.g., 63.8 g, 1.0 eq) in water (e.g., 300 mL) and concentrated hydrochloric acid (e.g., 43 mL, ~1.0 eq). Stir until the aniline is completely dissolved.
-
Add the 2-chloroaniline hydrochloride solution to the main reaction flask.
-
Finally, add a solution of hydroxylamine hydrochloride (e.g., 110 g, ~3.1 eq) in water (e.g., 500 mL) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture with stirring to approximately 70-75°C.[1]
-
Maintain this temperature for about 5 hours. A precipitate of the product should form.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the crude product.
-
Recrystallize the crude solid from hot ethanol to obtain pure (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
-
Visualizing the Process
Reaction Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
An Improved Synthesis of Isonitrosoacetanilides. (2005). ResearchGate. [Link]
-
Marvel, C. S., & Hiers, G. S. (n.d.). Isatin. Organic Syntheses Procedure. [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]
-
Synthesis of substituted isonitrosoacetanilides 15. (n.d.). ResearchGate. [Link]
-
Isatin. (2022). International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
-
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. (n.d.). PubChem. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]
-
Acetamide, 2-(hydroxyimino)-N-phenyl-. (n.d.). NIST WebBook. [Link]
- Process for making 2-cyano-2-hydroxyiminoacetamide salts. (1975).
- Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (1989).
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. [Link]
-
What is the mechanism of Chloral Hydrate? (2024). Patsnap Synapse. [Link]
-
Chloral hydrate. (n.d.). Wikipedia. [Link]
-
Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting. (2012). PubMed. [Link]
-
Chloral and Chloral Hydrate. (1995). Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI. [Link]
-
synthesis of chloral hydrate (OTC). (2017). YouTube. [Link]
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- 2. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 5. journals.irapa.org [journals.irapa.org]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetamide, 2-(hydroxyimino)-N-phenyl- [webbook.nist.gov]
Identifying and minimizing side products in (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide synthesis
Technical Support Center: (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide Synthesis
Welcome to the technical support guide for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying, minimizing, and eliminating unwanted side products. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure a high-yield, high-purity synthesis.
Synthesis Overview & Mechanism
The synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a well-established, multi-step, one-pot reaction. It follows the Sandmeyer isonitrosoacetanilide synthesis methodology.[1] The core transformation involves the condensation of 2-chloroaniline with chloral hydrate and hydroxylamine hydrochloride.[2][3][4]
The reaction proceeds via the formation of an intermediate Schiff base from 2-chloroaniline and chloral, which is then oximated by hydroxylamine. The resulting intermediate subsequently eliminates dichloromethyl anion (which decomposes) to form the desired product. Careful control of reaction parameters is critical to favor the formation of the thermodynamically more stable (2E)-isomer and prevent side reactions.
Caption: Reaction scheme for the target synthesis and key side products.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Question 1: My final yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a frequent issue that can typically be traced to one of several factors:
-
Incomplete Reaction: The reaction requires vigorous boiling for a short period to go to completion.[1] Ensure that the reaction mixture reaches a rolling boil for at least 1-2 minutes after the initial heating phase of 40-45 minutes. Insufficient heating can leave significant amounts of starting materials unreacted.
-
Product Loss During Isolation: The product is "salted out" of the aqueous solution by sodium sulfate.[1] If an insufficient amount of sodium sulfate is used, or if the cooling process is too rapid, the product may not fully precipitate, remaining dissolved in the mother liquor. Ensure the mixture is cooled thoroughly in an ice bath before filtration.
-
Side Product Formation: The most common cause of yield loss is the diversion of reactants to side products. The primary culprits are thermal degradation (charring) from excessive temperatures and hydrolysis. Careful temperature control is paramount.
Question 2: My product is a dark brown or black tar-like substance instead of the expected crystalline solid. What went wrong?
Answer: This is a classic sign of thermal degradation or "charring." The reaction is exothermic upon addition of the isonitrosoacetanilide precursor to sulfuric acid in related syntheses, and this principle applies here as well.[1]
Causality: The reaction to form the oxime is sensitive to temperature. The optimal range for the reaction is a gentle, rolling boil. If the heating is too aggressive or localized (e.g., using a heating mantle on high without stirring), the temperature can exceed the optimal window (above 75-80°C), leading to decomposition.[1]
Solution:
-
Controlled Heating: Use a water bath or oil bath for more uniform and controllable heating.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent local overheating at the flask's surface.
-
Monitor the Reaction: Once vigorous boiling begins, maintain it for only 1-2 minutes before promptly cooling the mixture.[1]
Question 3: My NMR/LC-MS analysis shows a significant impurity with the same mass as my product. How can I identify and eliminate it?
Answer: An impurity with the same mass is almost certainly the (2Z)-isomer of your target (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. Oxime synthesis often produces a mixture of E/Z isomers. The (2E)-isomer is generally favored due to steric considerations, but the (2Z)-isomer can form under certain conditions.
Identification:
-
NMR Spectroscopy: The chemical shifts of protons near the C=N bond will differ between the E and Z isomers.
-
Chromatography: The two isomers will likely have different retention times on a high-resolution LC column.
Minimization & Elimination:
-
Reaction Conditions: Running the reaction under thermodynamic control (allowing it to stir at the optimal temperature for the prescribed time) will favor the formation of the more stable (2E)-isomer.
-
Purification: Recrystallization is the most effective method for separating the isomers. The (2E)-isomer, often being more linear and stable, may have lower solubility in a given solvent system than the (2Z)-isomer, allowing for its selective crystallization. An ethanol/water or methanol system is a good starting point for recrystallization.[2][4]
Question 4: I'm observing peaks corresponding to my starting material, 2-chloroaniline, in the final product. How can I improve the conversion?
Answer: The presence of unreacted 2-chloroaniline points to an incomplete reaction or hydrolysis of the final product's amide bond.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that hydroxylamine hydrochloride is used in molar excess, as it is a critical nucleophile in the reaction. A common ratio is approximately three moles of hydroxylamine hydrochloride per mole of aniline.[1]
-
Check Acidity: The reaction requires an acidic medium, typically provided by adding concentrated hydrochloric acid to dissolve the 2-chloroaniline.[1] Verify the pH of your aniline solution before adding it to the main reaction flask.
-
Prevent Hydrolysis: Amide bonds can hydrolyze under harsh acidic or basic conditions, especially with prolonged heating.[5] While the reaction itself is acidic, ensure the workup and purification steps do not introduce strong bases or acids for extended periods. Washing the final product with cold water until the filtrate is neutral is a crucial step.[2]
Experimental Protocols & Data
Protocol 1: Optimized Synthesis
This protocol is adapted from established methods for isonitrosoacetanilide synthesis.[1][2][4]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |
| 2-Chloroaniline | 127.57 | 6.38 | 0.05 | 1.0 |
| Chloral Hydrate | 165.40 | 9.00 | 0.054 | 1.08 |
| Hydroxylamine Hydrochloride | 69.49 | 11.00 | 0.158 | 3.16 |
| Sodium Sulfate (anhydrous) | 142.04 | 130.0 | - | - |
| Conc. Hydrochloric Acid (37%) | 36.46 | 5.3 mL | ~0.052 | 1.04 |
| Water | 18.02 | ~200 mL | - | - |
Procedure:
-
In a 500 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 9.00 g (0.054 mol) of chloral hydrate and 130 g of anhydrous sodium sulfate in 120 mL of water.
-
In a separate beaker, prepare a solution of 6.38 g (0.05 mol) of 2-chloroaniline in 30 mL of water, adding 5.3 mL (~0.052 mol) of concentrated hydrochloric acid to ensure complete dissolution.
-
Add the 2-chloroaniline hydrochloride solution to the flask.
-
Finally, add a solution of 11.0 g (0.158 mol) of hydroxylamine hydrochloride in 50 mL of water to the reaction flask.
-
Heat the mixture using a water bath. The temperature should be raised to bring the solution to a vigorous boil over approximately 40-45 minutes.
-
Maintain a vigorous boil for 2 minutes. Critical Step: Do not exceed this time to prevent side product formation.[1]
-
Immediately cool the flask in an ice-water bath to induce crystallization.
-
Filter the resulting crystalline solid using a Büchner funnel and wash thoroughly with several portions of cold water.
-
Air-dry the product. The expected yield is 80-90% of a light yellow to off-white solid.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely. Use a hot plate with stirring.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes faintly turbid (cloudy).
-
Re-heat the solution gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven.
Analytical Characterization
To confirm the identity and purity of your product, the following analytical techniques are recommended:
-
¹H NMR: To confirm the chemical structure and check for the presence of isomers or starting materials.
-
LC-MS: To verify the molecular weight (198.60 g/mol ) and assess purity.[6]
-
FT-IR: To identify key functional groups (N-H, O-H, C=O, C=N).
-
Melting Point: To compare with literature values as an indicator of purity.
References
-
Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]
-
American Chemical Society. Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. [Link]
-
PubMed. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. [Link]
- Google Patents.
-
ResearchGate. Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate | Request PDF. [Link]
-
Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives. [Link]
-
DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]
-
ResearchGate. Schematic representation of acetamide formation (A) from acetonitrile contamination of base and (B) acetonitrile and base used in drug substance synthetic process. [Link]
-
ResearchGate. (PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. [Link]
-
Organic Syntheses. Isatin - Organic Syntheses Procedure. [Link]
-
PubChem. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. [Link]
-
PubMed. Revisiting dimerization of acetoacetamide leading to 4,6-dimethyl-2-pyridone-5-carboxamide. [Link]
-
Acta Crystallographica Section E. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of some N-alkylmaleimides. [Link]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Answering your request, here is the technical support center with troubleshooting guides and FAQs for the purification of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Welcome to the dedicated technical support guide for the purification of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (Compound ID: 6710811)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this molecule. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common and uncommon challenges associated with its purification. The inherent functionalities of this molecule—an oxime, an amide, and a chlorinated aromatic ring—present a unique set of properties that must be respected for successful purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties and general purification strategies.
Q1: What are the key structural features of this molecule that influence purification?
A1: The purification strategy is dictated by three main functional groups:
-
Hydroxyimino (Oxime) Group: This group is weakly acidic and can participate in hydrogen bonding, influencing solubility. Oximes can also be sensitive to heat and extreme pH, which may lead to degradation or rearrangement.[2][3]
-
Amide Linkage: The amide group is polar and a strong hydrogen bond donor/acceptor, which significantly impacts the compound's solubility in various solvents. It is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
-
2-Chlorophenyl Group: This bulky, lipophilic group reduces water solubility and provides a site for non-polar interactions.
Q2: How should I handle and store the purified compound?
A2: Based on data for structurally similar N-aryl acetamides and oximes, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to ensure stability.[4][5] Long-term storage at refrigerated temperatures (2-8 °C) is recommended. Avoid exposure to high heat, strong acids, and strong bases.
Q3: Which analytical techniques are best for assessing purity?
A3:
-
Primary Techniques: ¹H NMR and LC-MS are the most reliable methods. NMR provides structural confirmation and can reveal organic impurities, while LC-MS is excellent for detecting trace-level impurities and confirming molecular weight.
-
Secondary Technique: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring and selecting conditions for column chromatography.
-
Caution with GC-MS: Be extremely cautious when using Gas Chromatography (GC). Aldoximes, in particular, can undergo thermal dehydration to nitriles in the hot GC injection port, giving a false indication of impurity.[6] If GC-MS must be used, test for thermal stability by running samples at progressively lower inlet temperatures.[6]
Q4: My crude product is a dark oil, not a solid. What does this indicate?
A4: An oily or tarry crude product typically suggests the presence of significant impurities that are disrupting crystallization. These can include unreacted starting materials, residual high-boiling solvents (like pyridine, if used in the synthesis)[7], or by-products from side reactions. An initial purification by column chromatography is strongly recommended before attempting recrystallization.
Part 2: Purification Troubleshooting Guide
This guide is structured to help you diagnose and solve specific issues encountered during purification.
Logical Workflow for Purification Strategy
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Issue 1: Low Purity After Recrystallization
Q: I performed a recrystallization, but my NMR still shows significant impurities. What went wrong?
A: This is a common issue that usually points to one of two root causes: incorrect solvent choice or co-precipitation of impurities.
-
Pillar of Causality (Expertise): The principle of recrystallization relies on a significant difference in solubility of the desired compound and its impurities in a chosen solvent at high and low temperatures. If an impurity has similar solubility to your product, it will co-crystallize.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: Your product, with its polar amide/oxime end and non-polar chlorophenyl end, requires a solvent of intermediate polarity. Ethanol or mixtures of ethanol and water are often effective for oximes.[7][8] Use the data in Table 1 to guide your selection of an alternative.
-
Perform a Solvent Screen: Take small aliquots of your impure solid and test solubility in various solvents (see Table 1) at room temperature and upon heating. The ideal solvent will dissolve your compound when hot but show poor solubility when cold.
-
Consider an Impurity-Solubilizing Wash: If you have a specific impurity in mind (e.g., unreacted 2-chloroaniline), you might perform a liquid-liquid extraction or a slurry wash with a solvent that selectively dissolves the impurity before recrystallization. For instance, a dilute acid wash (e.g., 1M HCl) during the initial workup can remove basic starting materials.
-
Switch to Chromatography: If a suitable recrystallization solvent cannot be found, the impurities likely have physicochemical properties too similar to your product. Flash column chromatography is the necessary next step.[9]
-
| Solvent | Boiling Point (°C) | Polarity Index | Suitability & Rationale |
| Ethanol | 78 | 5.2 | Excellent First Choice. Good for dissolving polar groups upon heating.[7] |
| Methanol | 65 | 6.6 | Good Alternative. More polar than ethanol; may require addition of a less polar co-solvent. |
| Isopropanol | 82 | 4.3 | Good Alternative. Less polar than ethanol. |
| Ethyl Acetate | 77 | 4.4 | Possible. May work well, potentially in a mixture with hexanes to reduce solubility at room temp.[] |
| Toluene | 111 | 2.4 | Poor Choice Alone. Too non-polar, unlikely to dissolve the polar functionalities. |
| Water | 100 | 9.0 | Poor Choice Alone. Unlikely to dissolve the chlorophenyl ring. Useful as an anti-solvent with alcohols. |
Table 1: Recrystallization Solvent Selection Guide.
Issue 2: Low Yield After Flash Column Chromatography
Q: My compound separated well on the column, but the isolated yield is very low. Where did my product go?
A: Product loss on a silica gel column typically happens due to irreversible adsorption or improper elution.
-
Pillar of Causality (Trustworthiness): Silica gel is acidic (pKa ~4.5) and can strongly interact with polar or basic functional groups. While the oxime is weakly acidic, the amide nitrogen has lone pair electrons that can interact with the silica surface silanol groups, leading to significant peak tailing and potential irreversible binding.
-
Troubleshooting Steps:
-
Analyze Your TLC Technique: Ensure your TLC analysis, used to determine the elution conditions, was accurate. Did you spot too much material, causing streaking that masked the true Rf?
-
Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate). The amine will preferentially bind to the acidic sites on the silica gel, preventing your compound from sticking and improving peak shape.
-
Use a Different Stationary Phase: If the issue persists, consider switching to a less acidic stationary phase like neutral alumina or using reverse-phase (C18) chromatography if your compound is sufficiently non-polar.[11][12]
-
Check for Degradation: Run a TLC of the crude material against a sample of the combined column fractions. If new, more polar spots (lower Rf) have appeared, your compound may be degrading on the silica. This reinforces the need for deactivation (Step 2) or a faster purification.
-
Issue 3: Product Decomposes During Purification
Q: I see new spots appearing on my TLC plates during workup or purification. Is my compound unstable?
A: Yes, the hydroxyimino group can be labile under certain conditions. The most common pathways are hydrolysis or rearrangement.
-
Pillar of Causality (Authoritative Grounding): Oximes can hydrolyze back to the corresponding carbonyl compound and hydroxylamine under strongly acidic conditions.[2] While less common for this specific structure, the Beckmann rearrangement can occur under certain acidic conditions or with heat, converting the oxime to an amide.[3]
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for compound degradation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating, with built-in checks to ensure success.
Protocol 1: Purification by Recrystallization
This method is ideal when TLC shows one major product spot with minor impurities at different Rf values.
-
Solvent Selection (Validation Step):
-
Place ~20 mg of crude material into a small test tube.
-
Add a candidate solvent (e.g., ethanol) dropwise at room temperature. The solid should be mostly insoluble.
-
Heat the test tube in a warm water bath. The solid should fully dissolve.
-
Allow to cool to room temperature, then place in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Procedure:
-
Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot recrystallization solvent (e.g., hot ethanol) needed to fully dissolve the solid. Keep the solvent near its boiling point.
-
Once fully dissolved, remove from heat and allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote larger crystal growth.
-
After crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to a constant weight.
-
-
Purity Check (Validation Step):
-
Run a TLC of the crystals and the filtrate (mother liquor). The crystal spot should be clean, and the filtrate should contain the majority of the impurities.
-
Confirm identity and purity via ¹H NMR and LC-MS.
-
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for oily products or complex mixtures with multiple components.[13]
-
Mobile Phase Selection (Validation Step):
-
Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.3 for the desired compound.[9] This Rf provides optimal separation.
-
Ensure all impurity spots are well-resolved from the product spot.
-
-
Column Packing:
-
Select a column where the silica gel weight is 50-100 times the weight of your crude sample.[9]
-
Pack the column using the "slurry" method with your chosen mobile phase. Ensure a flat, stable bed of silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
For better resolution, adsorb the crude product onto a small amount of silica gel (~2-3x the sample weight). To do this, dissolve the sample in a solvent (e.g., DCM), add the silica, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions continuously in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation (Validation Step):
-
Combine the fractions that contain only the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator (water bath < 40 °C).
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity by NMR and LC-MS.
-
References
- Process for production of oxime derivatives. (EP0194554A2).
- Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Jadhav, R. D., Gade, E. H., & Bhalvankar, R. B. (2020). An efficient one pot synthesis of oxime by classical method.
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies.
- Oximes. (2014). Sciencemadness Discussion Board.
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (WO2000032562A1).
- N-(2-Chlorophenyl)acetamide Formula. (533-17-5). ECHEMI.
- (2E)-N-(3,5-DIMETHYLPHENYL)-2-(HYDROXYIMINO)
- N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. PubChem.
- Acetamide Impurities. BOC Sciences.
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). PubMed Central.
- Patil, V. (2015).
- Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews.
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025).
- Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. (2025). Benchchem.
- Process for the preparation of amides from oximes. (EP0823422A1).
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
Sources
- 1. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0823422A1 - Process for the preparation of amides from oximes - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. rroij.com [rroij.com]
- 11. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. orgsyn.org [orgsyn.org]
Preventing degradation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide during storage
Introduction
Welcome to the technical support guide for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. As a molecule possessing both an oxime and a chloro-substituted aryl acetamide moiety, its stability is influenced by a confluence of environmental factors. This guide offers a structured, question-and-answer approach to troubleshoot common stability issues, grounded in established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for solid (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide?
For maximal long-term stability, the solid compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] It is crucial to store it in a tightly sealed, opaque or amber container to protect it from moisture and light.[1] For added protection against ambient moisture, the primary container can be placed inside a desiccator within the refrigerator.
Q2: I've noticed the color of my compound has changed from white/off-white to a yellowish or brownish hue. What does this indicate?
A change in color is a common visual indicator of chemical degradation.[1] This can be triggered by exposure to light, elevated temperatures, or moisture. If you observe a color change, it is highly recommended to verify the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q3: Can I store (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in a solution? For how long?
While the compound can be dissolved for immediate experimental use, long-term storage in solution is generally not recommended due to the increased risk of hydrolysis. The stability in aqueous solutions can be a concern, particularly under acidic or basic conditions which can catalyze the hydrolysis of both the amide and oxime functionalities.[1][2] If short-term storage of a solution is necessary, it should be kept refrigerated (2-8°C), protected from light, and ideally used within 24-48 hours. Always prepare solutions fresh whenever possible.
Q4: What are the primary chemical groups in this molecule that are susceptible to degradation?
There are three main functionalities to consider:
-
Hydroxyimino (Oxime) Group: This group is susceptible to hydrolysis, which would cleave the C=N bond to yield N-(2-chlorophenyl)acetamide and glyoxylic acid. It is also a primary site for photodegradation through N-O bond cleavage.[3][4]
-
Acetamide Linkage: The amide bond can undergo hydrolysis under both acidic and basic conditions, leading to the formation of 2-chloroaniline and 2-(hydroxyimino)acetic acid.[2]
-
Chlorophenyl Ring: While generally stable, aromatic systems with halogen substituents can be susceptible to photolytic degradation under certain conditions.
Troubleshooting Guide: Identifying and Mitigating Degradation
Unexpected experimental results, such as low yields, inconsistent biological activity, or the appearance of extra peaks in analytical chromatograms, can often be traced back to the degradation of the starting material. This section provides a systematic approach to troubleshooting these issues.
Diagram: Key Factors Influencing Compound Stability
Caption: Key environmental factors and their corresponding degradation pathways for the compound.
Troubleshooting Table
| Observed Issue | Potential Cause(s) | Recommended Actions & Rationale |
| Reduced potency or inconsistent results in biological assays. | Degradation of the active compound leading to a lower effective concentration. | 1. Verify Purity: Analyze the stored compound via HPLC-UV to check for the presence of degradation products. 2. Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Review Storage: Ensure the compound has been stored under the recommended conditions (2-8°C, dark, dry). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products or synthetic impurities. | 1. Characterize Impurities: If possible, use LC-MS/MS to obtain mass data on the impurity peaks to help identify potential degradation products such as 2-chloroaniline or N-(2-chlorophenyl)acetamide. 2. Perform Forced Degradation: Subject a small sample of a pure batch to stress conditions (acid, base, heat, light, oxidation) to see if the impurity peaks match the generated degradants.[5][6] 3. Purify Material: If the impurity level is unacceptable, consider re-purification of the compound by recrystallization. |
| Change in physical appearance (e.g., color change, clumping). | Exposure to light, heat, or moisture causing degradation or hydration. | 1. Discard Suspect Material: If significant changes are observed, it is safest to discard the material. 2. Improve Storage Practices: For future use, store in smaller aliquots to minimize repeated exposure of the entire batch to ambient conditions. Use amber vials or wrap containers in aluminum foil and store in a desiccator.[1] |
| Poor solubility compared to previous batches. | The compound may have degraded into less soluble impurities, or it could be a different polymorph. | 1. Confirm Identity and Purity: Use techniques like NMR or melting point in addition to HPLC to confirm the compound's identity and purity. 2. Solubility Test: Perform a small-scale solubility test with a fresh, reliable batch for comparison. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide to ensure its long-term stability.
Materials:
-
Amber glass vials with screw caps and PTFE septa
-
Refrigerator (2-8°C)
-
Desiccator with active desiccant
-
Spatula
-
Analytical balance
-
Labeling materials
Procedure:
-
Receipt and Inspection: Upon receiving the compound, visually inspect the container for any signs of damage or contamination. Note the date of receipt on the container.
-
Aliquoting: If you purchased a large quantity, it is advisable to aliquot it into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric moisture and temperature fluctuations each time it is used.
-
Primary Storage: Place the aliquots in tightly sealed amber glass vials.
-
Secondary Storage: Place the vials inside a desiccator.
-
Refrigeration: Store the desiccator in a refrigerator maintained at 2-8°C.
-
Dispensing: When needing to use the compound, remove the desiccator from the refrigerator and allow the specific vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Resealing: After dispensing the required amount, securely reseal the vial, place it back in the desiccator, and return the desiccator to the refrigerator.
Protocol 2: Forced Degradation Study for Impurity Profiling
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]
Materials:
-
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector (and ideally a mass spectrometer)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified time. Also, reflux the stock solution.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. A good starting point for a gradient method could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Detection: Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or using a DAD detector to scan a range).
-
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the new peaks corresponding to degradation products.
-
If connected to a mass spectrometer, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradation products.
-
Diagram: Troubleshooting and Analysis Workflow
Caption: A workflow for troubleshooting experimental issues related to compound stability.
References
- Gaber, A., & Taib, L. A. (2015).
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
R Discovery. (2025). Forced Degradation Studies Research Articles. [Link]
- Corbera, J., et al. (1995). O-ACYL-a-OXOOXIMES AND RELATED COMPOUNDS. CHEMISTRY, PHOTOCHEMISTRY, AND USE AS PHOTOINITIATORS FOR RADICAL POLYMERIZATIONS. Journal of Photopolymer Science and Technology.
- Dimitrovska, A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
-
R Discovery. (2024). Forced degradation. [Link]
- Siddiqui, H. L., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.
- Tapia, R. A., et al. (2018).
-
R Discovery. (2024). Forced degradation. [Link]
- Zádor, F., et al. (2020).
-
PubChem. (n.d.). N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. [Link]
- Vargo, J. D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
- Forbes, M. D. E., et al. (2019). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Molecules.
- Singh, M., & Lal, K. B. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry.
- Jurberg, I. D., et al. (2017). Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light. The Journal of Organic Chemistry.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Kumar, A., et al. (2022). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
-
Kamat Lab. (2024). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. [Link]
- Liu, B., et al. (2009). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E: Structure Reports Online.
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
Waters. (n.d.). Impurities Application Notebook. [Link]
- Agilent. (2023). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
- Sankar, D. G., et al. (2009).
- Buck, J. S., & Ide, W. S. (n.d.).
- Al-kassas, R., et al. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Iranian Journal of Pharmaceutical Research.
- Borah, P., & Borah, R. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal.
- Al-Hiari, Y. M., et al. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
-
Agilent. (2024). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. [Link]
- Li, Y., et al. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Journal of Analytical Methods in Chemistry.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
-
NIST. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. [Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Welcome to the technical support resource for researchers working with (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This guide is designed to provide in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you diagnose and overcome challenges related to its poor cell permeability.
Troubleshooting Guide: Addressing Permeability Issues in Your Experiments
This section is structured to help you navigate common experimental hurdles. Each question addresses a specific problem you might encounter and provides a logical path toward a solution.
Question 1: My compound, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, shows high potency in biochemical assays but very low activity in cell-based assays. Could this be a permeability issue?
Answer: Yes, a significant drop in potency between a biochemical (e.g., enzyme inhibition) assay and a cell-based assay is a classic indicator of poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target.
-
Causality: Biochemical assays measure the direct interaction of your compound with its isolated target (e.g., a purified enzyme). In contrast, cell-based assays require the compound to first traverse the lipid bilayer of the cell membrane to engage its target within the complex cellular environment. If the compound cannot enter the cell, it cannot exert its biological effect, regardless of its intrinsic potency.[1]
To confirm this, you need to quantitatively measure the compound's ability to cross a membrane barrier. The recommended first step is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA).
Question 2: How can I experimentally confirm that (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide has poor passive permeability?
Answer: The most direct and high-throughput method to assess passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA) .[2][3][4] This cell-free assay specifically measures a compound's ability to diffuse across a lipid-infused artificial membrane, isolating passive transport from other biological factors like active transport or metabolism.[2][4]
-
Experimental Logic: PAMPA provides a clean measure of transcellular passive diffusion.[2] If the compound shows low permeability in this assay, it confirms that its fundamental physicochemical properties are not favorable for crossing a lipid bilayer.
A logical workflow for diagnosing the permeability issue is outlined below.
Question 3: My PAMPA results confirm low passive permeability. What specific properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide are likely responsible?
Answer: The structure of the compound suggests several physicochemical properties that are detrimental to passive diffusion. These properties can be predicted using computational models and are often summarized by guidelines like Lipinski's Rule of 5.[1]
Physicochemical Properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide:
| Property | Value | Implication for Permeability |
| Molecular Weight | 198.60 g/mol [5] | Favorable (within Rule of 5 limit of <500) |
| XLogP3 (Lipophilicity) | 1.9[5] | Borderline; higher lipophilicity is often better for permeability. |
| Hydrogen Bond Donors | 2[5] | Favorable (within Rule of 5 limit of <5) |
| Hydrogen Bond Acceptors | 4[5] | Favorable (within Rule of 5 limit of <10) |
| Polar Surface Area (PSA) | 61.7 Ų[5] | Moderate. PSA > 140 Ų is often associated with poor permeability, but values > 60-70 Ų can start to pose challenges. The hydroxyimino and acetamide groups are the primary contributors. |
-
Expert Analysis: While the compound does not grossly violate the Rule of 5, the combination of its moderate polarity (PSA of 61.7 Ų) and borderline lipophilicity (LogP of 1.9) is the likely culprit. The energy required to shed water molecules (desolvation) and enter the hydrophobic core of the lipid membrane is likely too high. The hydroxyimino (=N-OH) and amide (-C(=O)NH-) groups are polar and contribute significantly to the PSA, hindering passive diffusion.[6]
Question 4: My compound showed moderate permeability in PAMPA, but I still suspect an issue. Could active efflux be a problem? How do I test for this?
Answer: Yes, even if a compound has adequate passive diffusion, it can be actively pumped out of the cell by efflux transporters, such as P-glycoprotein (P-gp), leading to low intracellular concentration.[7][8] The gold-standard method to investigate this is the bidirectional Caco-2 permeability assay .[9][10][11]
-
Scientific Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, form a monolayer that mimics the intestinal epithelium.[9][11] Crucially, these cells express various efflux transporters.[10] By measuring the rate of compound transport in both directions—from the apical (top) to the basolateral (bottom) side (A→B) and vice versa (B→A)—you can calculate an Efflux Ratio (ER) .
-
Interpretation:
-
ER = Papp(B→A) / Papp(A→B)
-
An ER > 2 is a strong indication that the compound is a substrate for an active efflux pump.[10]
-
To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[9][11] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to overcome the poor permeability of my compound?
There are three main approaches, which can be used alone or in combination:
-
Structural Modification (Medicinal Chemistry Approach):
-
Masking Polar Groups (Prodrug Strategy): This is a highly effective approach.[12][13] The polar hydroxyimino (-OH) group can be temporarily masked with a lipophilic group, such as an ester. This new, more lipophilic molecule (the prodrug) can cross the cell membrane more easily. Once inside the cell, endogenous enzymes (like esterases) cleave the masking group, releasing the active parent compound.[14][15]
-
Reduce PSA: Systematically replace polar groups with less polar bioisosteres or incorporate functionalities that allow for intramolecular hydrogen bonding to shield polar groups from the solvent.[6][16]
-
Increase Lipophilicity: Add lipophilic groups (e.g., methyl, ethyl) to the molecule, though this must be balanced to avoid reducing solubility.
-
-
Formulation Strategies (Pharmaceutics Approach):
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[17]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption.[18][19]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can alter its uptake mechanism, potentially bypassing traditional permeability barriers.[20]
-
-
Inhibition of Efflux Pumps:
-
If active efflux is the primary issue, co-administration with an efflux pump inhibitor could be a viable strategy, though this can be complex due to potential drug-drug interactions.[21]
-
Q2: Should I use the PAMPA or Caco-2 assay for my screening campaign?
It depends on your goal. The two assays are complementary and provide different information.[2]
-
Use PAMPA for:
-
Use Caco-2 for:
-
Getting a more biologically relevant prediction of human intestinal absorption.[9][22]
-
Investigating the role of active transport , particularly identifying if your compound is a substrate for efflux pumps .[10][11]
-
Characterizing lead compounds in more detail before advancing them to in vivo studies.
-
A common strategy is to use PAMPA as a primary screen and then advance promising or problematic compounds to a Caco-2 assay for a more detailed mechanistic understanding.[2]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of your compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in DMSO.
-
Prepare the donor solution by diluting the stock solution to a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be ≤1%.[23]
-
Prepare the acceptor buffer (e.g., PBS, pH 7.4).
-
Prepare the lipid solution (e.g., 2% w/v dioleoylphosphatidylcholine (DOPC) in dodecane).[24]
-
-
Assay Procedure:
-
Using a 96-well PAMPA "sandwich" plate system, pipette 5 µL of the lipid solution onto the filter membrane of the acceptor plate wells.[23][24]
-
Add 300 µL of the acceptor buffer to each well of the acceptor plate.
-
Add 150-200 µL of the donor solution (containing your compound) to each well of the donor plate.[23]
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the plate assembly at room temperature for 4-16 hours.[24]
-
-
Quantification and Analysis:
-
After incubation, carefully separate the plates.
-
Take samples from both the donor and acceptor wells.
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the permeability coefficient (Pₑ) using the appropriate formula, which accounts for incubation time, membrane area, and well volumes.
-
Interpretation of Results:
| Permeability Classification | Typical Pₑ value (10⁻⁶ cm/s) |
| High | > 15 |
| Moderate | 2 - 15 |
| Low | < 2 |
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for determining the apparent permeability (Papp) and efflux ratio (ER) of your compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® filter inserts (e.g., 24-well format) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[10][25]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm² before starting the experiment.[9][25]
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For A→B Transport: Add the dosing solution containing your compound (e.g., 10 µM) to the apical (AP) compartment and fresh buffer to the basolateral (BL) compartment.[25]
-
For B→A Transport: Add the dosing solution to the BL compartment and fresh buffer to the AP compartment.[25]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
-
Quantification and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.
-
Quantify the compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction (A→B and B→A).
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .
-
Interpretation of Results:
| Papp (A→B) (10⁻⁶ cm/s) | Classification | Efflux Ratio (ER) | Interpretation |
| > 10 | High Permeability | < 2 | No significant efflux |
| 1 - 10 | Moderate Permeability | > 2 | Potential Efflux Substrate |
| < 1 | Low Permeability | N/A | Permeability is limited by passive diffusion |
References
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Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. Available at: [Link]
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Zhao, Y. H., et al. (2013). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Journal of Pharmaceutical Sciences, 102(9), 2970-2981. Available at: [Link]
-
Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. Available at: [Link]
-
Caco-2 Assay Protocol. Available at: [Link]
-
Gormley, A. J., et al. (2020). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. ACS Omega, 5(31), 19585-19594. Available at: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 819343. Available at: [Link]
-
Nielsen, D. S., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry, 63(15), 8410-8420. Available at: [Link]
-
Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. Available at: [Link]
-
Price, D. A., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163-3169. Available at: [Link]
-
Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 2321. Available at: [Link]
-
Caco-2 permeability assay - Creative Bioarray. Available at: [Link]
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Caco-2 Permeability - Concept Life Sciences. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]
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Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Drug Discovery, 14(1), 59-71. Available at: [Link]
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Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1324. Available at: [Link]
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Tran, P. (2011). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14299-14325. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview - MolecularCloud. Available at: [Link]
-
Zhang, H., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 14(1), 93-106. Available at: [Link]
-
N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. PubChem. Available at: [Link]
-
Chen, X., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 591249. Available at: [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. Available at: [Link]
-
Everett, J. K., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. mBio, 12(4), e01217-21. Available at: [Link]
-
Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11. Available at: [Link]
-
Everett, J. K., et al. (2020). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]
-
PAMPA Permeability Assay Protocol. Technology Networks. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide and Its Structural Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds for therapeutic potential is a cornerstone of progress. Among these, molecules incorporating the oxime and acetamide moieties have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1] This guide provides a comprehensive comparison of the biological activity of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide with its rationally designed analogs. Through a detailed examination of their synthesis, in vitro antifungal, antibacterial, and cytotoxic activities, we aim to elucidate critical structure-activity relationships (SAR) that can inform future drug development endeavors.
The parent compound, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, serves as our reference.[2][3] Its analogs have been designed by systematically altering the position of the chloro substituent on the phenyl ring (meta- and para- positions) and by introducing an electron-donating methoxy group. This allows for a focused investigation into the effects of electronic and steric factors on biological efficacy.
Synthesis and Characterization
The synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide and its analogs is a multi-step process that begins with the respective substituted anilines. A general and robust synthetic pathway is outlined below. The key steps involve the acylation of the aniline derivative followed by an oximation reaction.[4][5]
Experimental Protocol: General Synthesis of N-Aryl-2-(hydroxyimino)acetamides
-
Synthesis of N-Aryl-2-chloroacetamide: To a solution of the appropriately substituted aniline (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq.). Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-2-chloroacetamide, which can be purified by recrystallization.
-
Synthesis of N-Aryl-2-(hydroxyimino)acetamide: Dissolve the N-aryl-2-chloroacetamide (1.0 eq.) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the final N-aryl-2-(hydroxyimino)acetamide product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Comparative Biological Evaluation
The synthesized compounds were subjected to a battery of in vitro assays to determine their antifungal, antibacterial, and cytotoxic activities. This parallel screening allows for a direct and objective comparison of their biological profiles.
Antifungal Activity
The antifungal efficacy of the compounds was evaluated against pathogenic fungal strains, Candida albicans and Aspergillus niger, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Fungal Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in RPMI-1640 medium. The fungal inoculum is added to each well.
-
Incubation: The plates are incubated at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.
Table 1: Antifungal Activity (MIC in µg/mL)
| Compound | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(3-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide | Fluconazole (Control) |
| Candida albicans | 16 | 32 | 8 | 64 | 4 |
| Aspergillus niger | 32 | 64 | 16 | >128 | 8 |
The results indicate that the position of the chloro substituent significantly influences antifungal activity. The para-substituted analog demonstrated the most potent activity, suggesting that this substitution pattern is favorable for fungal inhibition. The introduction of an electron-donating methoxy group led to a marked decrease in activity.
Antibacterial Activity
The antibacterial potential was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC was determined using the broth microdilution method.[8][9][10][11]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Bacterial strains are grown in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
Assay Procedure: The assay is conducted in 96-well microtiter plates. The compounds are serially diluted in MHB. The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Antibacterial Activity (MIC in µg/mL)
| Compound | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(3-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide | Ciprofloxacin (Control) |
| Staphylococcus aureus | 32 | 64 | 16 | 128 | 1 |
| Escherichia coli | 64 | 128 | 32 | >256 | 0.5 |
Similar to the antifungal results, the para-chloro analog exhibited the highest antibacterial activity. The compounds were generally more effective against the Gram-positive S. aureus than the Gram-negative E. coli. The methoxy-substituted analog was largely inactive.
Cytotoxic Activity
The in vitro cytotoxicity of the compounds was evaluated against a human cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) using the MTT assay to determine the IC50 value.[12][13][14][15][16] This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Table 3: Cytotoxic Activity (IC50 in µM)
| Compound | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(3-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | (2E)-N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide | Doxorubicin (Control) |
| HeLa (Cervical Cancer) | 25.4 | 42.1 | 15.8 | 89.3 | 1.2 |
| HEK293 (Normal Kidney) | 78.2 | >100 | 65.7 | >100 | 5.6 |
The cytotoxicity data correlates with the antimicrobial findings, with the para-chloro analog being the most potent against the HeLa cancer cell line. Importantly, all compounds showed a degree of selectivity, with higher IC50 values against the normal HEK293 cell line, suggesting a potential therapeutic window.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data allows for the formulation of a preliminary SAR. The position of the chloro substituent on the phenyl ring is a key determinant of biological activity. The enhanced potency of the para-substituted analog across all assays suggests that this isomeric form may allow for more favorable interactions with biological targets. The electron-withdrawing nature of the chlorine atom appears to be important for activity, as the substitution with an electron-donating methoxy group resulted in a significant loss of potency.[17]
While the precise mechanism of action is yet to be elucidated, the broad-spectrum activity of these compounds suggests a mechanism that may involve the disruption of fundamental cellular processes. The oxime moiety is known to chelate metal ions, which could lead to the inhibition of metalloenzymes essential for microbial and cancer cell survival.
Conclusion
This comparative guide demonstrates the importance of systematic structural modification in optimizing the biological activity of a lead compound. The para-chloro substituted analog of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide emerges as the most promising candidate from this series, with superior antifungal, antibacterial, and cytotoxic properties. Further investigation into the mechanism of action and in vivo efficacy of this analog is warranted to explore its full therapeutic potential.
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation and analysis.
Caption: Summary of Structure-Activity Relationships (SAR).
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A Senior Application Scientist's Guide to Validating (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a Bioactive Compound
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both exhilarating and exacting. This guide provides an in-depth technical framework for the validation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. While direct biological data for this specific molecule is nascent, by drawing insights from structurally analogous compounds, we can construct a robust validation strategy. This document will serve as a comparative guide, not against established data for our target compound, but by outlining a proposed investigatory path and comparing its potential activities with known bioactives sharing similar chemical scaffolds.
Initial Structural Assessment and Hypothesis Generation
The structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, with its N-chlorophenyl acetamide core and hydroxyimino group, suggests several potential avenues for biological activity. An initial literature survey of structurally related compounds provides the foundation for our experimental hypotheses.
Derivatives of N-phenyl-acetamide have demonstrated a range of biological effects, notably anticonvulsant properties. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) seizure test.[1][2][3] The presence of the acetamide moiety is often crucial for this activity. Furthermore, a related compound, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide, has also been investigated for its anticonvulsant potential, suggesting that the N-(2-chlorophenyl)acetamide scaffold could be a key pharmacophore for neurological activity.[4]
Separately, compounds bearing the N-aryl acetamide structure, such as N-(2-hydroxyphenyl) acetamide, have exhibited significant anti-inflammatory and anti-arthritic properties in preclinical models.[5][6][7][8] These effects are often mediated through the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.
Based on these precedents, we can formulate two primary hypotheses for the biological activity of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide:
-
Hypothesis 1: The compound possesses anticonvulsant activity.
-
Hypothesis 2: The compound exhibits anti-inflammatory properties.
This guide will now detail the experimental workflows to systematically validate these hypotheses.
Foundational In Vitro Validation: Cytotoxicity Profiling
Before embarking on specific activity assays, it is imperative to determine the cytotoxic profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. This foundational step establishes the concentration range for subsequent experiments, ensuring that observed effects are not merely a consequence of cell death.[9][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][12]
Step-by-Step Methodology:
-
Cell Culture Preparation: Select a panel of relevant cell lines. For initial screening, a standard cancer cell line (e.g., HeLa or A549) and a normal cell line (e.g., HEK293) are recommended. Culture the cells under optimal conditions to achieve approximately 80% confluency.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Add the diluted compound to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration at which 50% of cell growth is inhibited, should be determined using non-linear regression analysis.
Data Presentation:
| Cell Line | Incubation Time (h) | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HeLa | 24 | Experimental Data | Known Value |
| 48 | Experimental Data | Known Value | |
| 72 | Experimental Data | Known Value | |
| HEK293 | 24 | Experimental Data | Known Value |
| 48 | Experimental Data | Known Value | |
| 72 | Experimental Data | Known Value |
Hypothesis 1 Validation: Anticonvulsant Activity
Should the compound exhibit low cytotoxicity, the next phase is to investigate its potential as an anticonvulsant. This involves both in vitro and in vivo models.
In Vitro Mechanistic Insights: Neuronal Ion Channel Binding
A common mechanism of action for anticonvulsant drugs is the modulation of neuronal voltage-gated sodium channels.[13] A radioligand binding assay can provide initial evidence for this interaction.
Experimental Protocol: Sodium Channel Binding Assay
-
Membrane Preparation: Prepare synaptosomal membranes from rat cortical tissue.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the sodium channel (e.g., [³H]batrachotoxinin-A 20-α-benzoate) in the presence of varying concentrations of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitor constant), which represents the concentration of the compound required to occupy 50% of the receptors.[14]
In Vivo Efficacy: Animal Models of Seizures
The definitive test for anticonvulsant activity requires in vivo models that mimic different types of epileptic seizures.[13][15]
Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Tests
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide intraperitoneally (i.p.) or orally (p.o.) at various doses determined from preliminary toxicity studies. Include a vehicle control group and a positive control group (e.g., phenytoin for MES, ethosuximide for scPTZ).
-
MES Test: At a predetermined time after compound administration (e.g., 30 minutes), induce seizures by delivering an electrical stimulus via corneal electrodes. Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
scPTZ Test: Administer a subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) to induce clonic seizures. Observe the animals for the onset and duration of seizures.
-
Data Analysis: Determine the ED50 (effective dose in 50% of animals) for protection against seizures in both models.
Comparative Data:
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Putative Mechanism |
| (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Experimental Data | Experimental Data | To be determined |
| Phenytoin (Reference) | ~10 | Inactive | Sodium channel blocker |
| Ethosuximide (Reference) | Inactive | ~150 | T-type calcium channel blocker |
| N-phenyl-acetamide Derivative (Literature) | 30-100 | Variable | Sodium channel modulation |
Hypothesis 2 Validation: Anti-inflammatory Activity
Parallel to the anticonvulsant investigation, the anti-inflammatory potential of the compound should be assessed.
In Vitro Cellular Assays: Cytokine Production
A key indicator of anti-inflammatory activity is the ability to suppress the production of pro-inflammatory cytokines.[5][6]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release
-
Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Pre-treatment: Treat the cells with non-toxic concentrations of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated vehicle control.
In Vivo Efficacy: Animal Model of Acute Inflammation
The carrageenan-induced paw edema model is a classic in vivo assay to evaluate acute anti-inflammatory effects.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use adult male rats.
-
Compound Administration: Administer (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (p.o. or i.p.) one hour before the inflammatory insult. Include vehicle and positive control (e.g., indomethacin) groups.
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Comparative Data:
| Compound | Inhibition of Paw Edema at 3h (%) | Putative Mechanism |
| (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Experimental Data | To be determined |
| Indomethacin (Reference) | ~50-60% | COX-1/COX-2 inhibitor |
| N-(2-hydroxyphenyl) acetamide (Literature) | Significant reduction | Cytokine suppression |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the initial validation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a bioactive compound. By systematically progressing from foundational cytotoxicity assays to targeted in vitro and in vivo studies, researchers can efficiently determine its potential as an anticonvulsant or anti-inflammatory agent. The comparative data from structurally similar compounds provide valuable benchmarks for assessing the potency and efficacy of this novel molecule. Positive results from these initial studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic profile, and long-term safety, paving the way for its potential development as a therapeutic agent.
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Navigating the Translational Gap: A Methodological Guide to Evaluating (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
A note on the availability of data: As of early 2026, a thorough review of publicly accessible scientific literature, patent databases, and chemical screening libraries reveals a notable absence of published in vitro or in vivo efficacy data for the specific compound, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. While its chemical structure is known[1], its biological activity remains uncharacterized in the public domain.
This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current knowledge gap regarding this particular molecule. Secondly, and more importantly, it provides a comprehensive methodological framework for researchers, scientists, and drug development professionals on how such a compound would be rigorously evaluated. By leveraging established protocols and insights from studies on structurally related acetamide derivatives, which have shown potential as anticancer and anticonvulsant agents[2][3], this document will outline the critical steps in transitioning from laboratory assays to preclinical models.
The experimental data and specific outcomes presented herein are illustrative and hypothetical , designed to guide the reader through the scientific process of efficacy determination, from experimental design to data interpretation.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of any efficacy study is to determine a compound's biological activity in a controlled, cellular environment. Given that various acetamide derivatives have demonstrated cytotoxic effects on cancer cells[3][4], a logical first step is to screen (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for potential anticancer activity.
Rationale for Experimental Design
The primary objective of in vitro testing is to ascertain the compound's potency (how much is needed to elicit an effect) and its selectivity (which cell types it affects). A standard approach involves cytotoxicity assays against a panel of human cancer cell lines representing different tumor types, alongside a non-cancerous cell line to assess for general toxicity. This initial screen provides a broad overview of the compound's potential therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous human fibroblast line (e.g., MRC-5) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: A 10 mM stock solution of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is prepared in DMSO. Serial dilutions are then made in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: The culture medium is aspirated from the wells and replaced with medium containing the various concentrations of the test compound. A vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.
Visualization of In Vitro Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Hypothetical In Vitro Data Summary
| Cell Line | Tumor Type | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 | 0.9 |
| HepG2 | Liver Cancer | 12.3 | 1.2 |
| A549 | Lung Cancer | 25.1 | 1.8 |
| MRC-5 | Normal Lung Fibroblast | > 100 | 5.4 |
Interpretation: In this hypothetical scenario, the compound shows moderate cytotoxic activity against breast and liver cancer cell lines and is significantly less potent against the non-cancerous cell line. This suggests a potential therapeutic window and warrants further investigation into its mechanism of action and in vivo efficacy.
Part 2: Preclinical In Vivo Efficacy Evaluation
Promising in vitro results are the gateway to in vivo studies, which assess a compound's efficacy and safety in a whole living organism.[2] An appropriate animal model is crucial for translating cellular effects into a more complex physiological context.
Rationale for Experimental Design
Based on our hypothetical in vitro data showing activity against the MCF-7 breast cancer cell line, a logical next step is to use a mouse xenograft model. This involves implanting human cancer cells into immunodeficient mice, allowing the formation of a tumor that can be treated with the test compound. The primary endpoint is the inhibition of tumor growth.
Experimental Protocol: Murine Xenograft Model
Step-by-Step Methodology:
-
Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimatized for one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: 5 x 10^6 MCF-7 cells, suspended in Matrigel, are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Grouping: Mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (e.g., 25 mg/kg)
-
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (e.g., 50 mg/kg)
-
Positive Control (e.g., Paclitaxel, 10 mg/kg)
-
-
Compound Administration: The compound is administered daily via intraperitoneal (i.p.) injection for 21 days.
-
Monitoring: Animal body weight and general health are monitored daily.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Visualization of In Vivo Workflow
Caption: Workflow for a preclinical mouse xenograft efficacy study.
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 110 | - | +5.2 |
| Test Compound | 25 | 812 ± 95 | 35 | +1.5 |
| Test Compound | 50 | 550 ± 78 | 56 | -2.1 |
| Paclitaxel | 10 | 437 ± 65 | 65 | -8.5 |
Interpretation: The hypothetical data suggests that (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide exhibits dose-dependent antitumor activity in this model. At 50 mg/kg, it achieves significant tumor growth inhibition with minimal impact on body weight, indicating a potentially favorable toxicity profile compared to the positive control, Paclitaxel.
Part 3: Bridging the Gap - In Vitro vs. In Vivo Correlation
A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. While our hypothetical data shows a positive correlation—the compound is active in both settings—this is not always the case. Discrepancies can arise from numerous factors, including:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound in the body can significantly impact its concentration at the tumor site. A compound potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to a lack of efficacy.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Target Engagement: Confirmation that the drug is interacting with its intended molecular target within the tumor tissue in vivo.
Successfully bridging this "translational gap" is a major challenge in drug discovery.[2] It requires an integrated approach where in vitro assays inform in vivo study design, and in vivo results provide feedback for optimizing compound properties.
Conclusion and Future Directions
While (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide remains a molecule of unknown biological potential, this guide provides a robust, scientifically grounded framework for its evaluation. The outlined methodologies, from initial cell-based assays to preclinical animal models, represent a standard path for interrogating the efficacy of a novel chemical entity. The illustrative data underscores the types of quantitative comparisons necessary to make informed decisions in a drug discovery pipeline.
Future research on this compound, and others in the acetamide class, should focus on elucidating its mechanism of action, exploring its efficacy across a wider range of cancer types, and conducting comprehensive pharmacokinetic and toxicology studies. Such a systematic approach is paramount to potentially translating a laboratory chemical into a clinically valuable therapeutic agent.
References
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Title: In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Source: Sygnature Discovery. URL: [Link]
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Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Source: MDPI. URL: [Link]
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Title: Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[2][3][5]triazino[2,3-c]quinazoline-6-yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Source: ResearchGate. URL: [Link]
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Title: Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Source: PMC - NIH. URL: [Link]
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Title: SYNTHESIS AND ANTICANCER PROPERTIES OF SOME N-ARYL-2-(5-ARYLTETRAZOL-2-YL)ACETAMIDES. Source: eVNUIR. URL: [Link]
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Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Source: Journal of Young Pharmacists. URL: [Link]
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Title: N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. Source: PubChem. URL: [Link]
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A Comparative Analysis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide and Phenytoin: A Guide for Preclinical Anticonvulsant Research
Introduction
The relentless pursuit of novel anticonvulsant therapies with improved efficacy and safety profiles is a cornerstone of neuropharmacology research. Within this landscape, the exploration of novel chemical scaffolds that modulate neuronal excitability is paramount. This guide presents a comparative study of a promising investigational compound, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, against the well-established reference drug, Phenytoin.
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide belongs to the class of N-substituted acetamide derivatives, a group of compounds that has garnered significant interest for its potential anticonvulsant properties. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide will extrapolate a plausible preclinical profile based on structure-activity relationships (SAR) established for analogous compounds.
Phenytoin, a hydantoin derivative, has been a mainstay in the treatment of epilepsy for decades. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, a key target for controlling seizure propagation.[1][2][3][4] This well-characterized profile makes it an ideal benchmark against which to evaluate the potential of novel anticonvulsant candidates.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed comparison of the physicochemical properties, proposed synthesis, and a hypothetical preclinical anticonvulsant and neurotoxicity profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide relative to established data for Phenytoin. All experimental protocols are detailed to ensure reproducibility and adherence to the highest standards of scientific integrity.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide and Phenytoin.
| Property | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Phenytoin | Reference |
| Molecular Formula | C₈H₇ClN₂O₂ | C₁₅H₁₂N₂O₂ | [1][5] |
| Molecular Weight | 198.60 g/mol | 252.27 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder (predicted) | Fine white or almost white crystalline powder | [1] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Practically insoluble in water; soluble in ethanol and alkaline solutions. | [1] |
| Predicted LogP | 1.5 - 2.0 | 2.47 | [1][5] |
Synthesis and Structural Elucidation
Proposed Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
A feasible two-step synthesis is proposed, starting from the commercially available 2-chloroaniline.
Step 1: Synthesis of N-(2-chlorophenyl)-2-chloroacetamide
2-chloroaniline is reacted with chloroacetyl chloride in an inert solvent, such as dichloromethane or diethyl ether, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Step 2: Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
The intermediate, N-(2-chlorophenyl)-2-chloroacetamide, is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or sodium hydroxide, in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the oxime.
Caption: Proposed two-step synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Comparative Anticonvulsant Activity: In Vivo Models
The anticonvulsant potential of a test compound is typically assessed using a battery of in vivo models in rodents. The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test are two of the most widely used and validated screening assays.
Maximal Electroshock (MES) Seizure Model
The MES test is a reliable model for identifying compounds effective against generalized tonic-clonic seizures. The test involves inducing a seizure via corneal or auricular electrical stimulation and observing the abolition of the tonic hindlimb extension as the endpoint of protection.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole. This model is particularly sensitive to compounds that enhance GABAergic neurotransmission.
Hypothetical and Experimental Anticonvulsant Data
The following table presents the established anticonvulsant data for Phenytoin and a hypothetical profile for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. The hypothetical data is extrapolated from published results for structurally similar N-substituted phenylacetamide derivatives, which have shown efficacy in the MES test. It is crucial to note that these values for the test compound are predictive and require experimental validation.
| Compound | Animal Model | Test | ED₅₀ (mg/kg, i.p.) | Reference |
| (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Mouse | MES | 30 - 100 (Hypothetical) | - |
| (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Mouse | scPTZ | Inactive (Hypothetical) | - |
| Phenytoin | Mouse | MES | 8.7 - 10.43 | [6][7] |
| Phenytoin | Mouse | scPTZ | Inactive | - |
The hypothetical ED₅₀ for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in the MES test is based on the activity of other N-substituted phenylacetamides.[2][8] The predicted inactivity in the scPTZ test is based on the mechanism of action of similar compounds, which are not typically GABAergic.
Neurotoxicity Assessment: The Rotarod Test
A critical aspect of preclinical drug development is the assessment of a compound's potential for adverse effects on the central nervous system. The rotarod test is a widely used method to evaluate motor coordination and balance in rodents, providing an indication of potential neurotoxicity.
Rotarod Test Protocol
Mice are placed on a rotating rod that accelerates at a constant rate. The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to vehicle-treated animals suggests motor impairment.
Hypothetical and Experimental Neurotoxicity Data
The following table presents the established neurotoxicity data for Phenytoin and a hypothetical profile for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
| Compound | Animal Model | Test | TD₅₀ (mg/kg, i.p.) | Reference |
| (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Mouse | Rotarod | >300 (Hypothetical) | - |
| Phenytoin | Mouse | Rotarod | 37.3 - 53.6 | [9] |
The hypothetical TD₅₀ for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is based on the generally favorable safety profiles observed for some investigational acetamide derivatives.
Proposed Mechanism of Action
Caption: Proposed mechanisms of action for Phenytoin and the test compound.
Based on the structural similarities to other anticonvulsant acetamides and its predicted efficacy in the MES test, it is hypothesized that (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide may exert its anticonvulsant effects through the modulation of voltage-gated sodium channels. This mechanism is analogous to that of Phenytoin, which stabilizes the inactive state of these channels, thereby reducing neuronal hyperexcitability.[2][4] Further electrophysiological studies are required to confirm this proposed mechanism.
Experimental Protocols
Maximal Electroshock (MES) Test
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are divided into groups (n=8-10 per group) and administered the test compound, vehicle, or Phenytoin (positive control) via intraperitoneal (i.p.) injection.
-
At the time of peak effect (typically 30-60 minutes post-injection), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
The presence or absence of tonic hindlimb extension is recorded. Abolition of this phase is considered protection.
-
The ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a positive control.
-
After the appropriate pre-treatment time, a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset of clonic seizures for a period of 30 minutes.
-
Protection is defined as the absence of clonic seizures.
-
The ED₅₀ is calculated based on the percentage of protected animals at different doses.
-
Rotarod Test
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Procedure:
-
Mice are trained on the rotarod at a constant speed (e.g., 5-10 rpm) for a set period on the day before the experiment.
-
On the test day, animals are administered the test compound, vehicle, or a positive control.
-
At the time of peak effect, mice are placed on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each animal.
-
The TD₅₀ (the dose that causes motor impairment in 50% of the animals) is determined.
-
Conclusion and Future Directions
This comparative guide provides a foundational framework for the preclinical evaluation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a potential anticonvulsant agent. Based on the established pharmacology of Phenytoin and the structure-activity relationships of related acetamide derivatives, the test compound is hypothesized to exhibit efficacy against generalized tonic-clonic seizures, likely through the modulation of voltage-gated sodium channels.
The presented hypothetical data underscores the critical need for empirical validation. Future research should prioritize the synthesis and in vivo evaluation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide to determine its actual anticonvulsant and neurotoxic profiles. Subsequent studies should then focus on elucidating its precise mechanism of action, exploring its pharmacokinetic properties, and assessing its efficacy in other seizure models. The insights gained from such investigations will be instrumental in determining the therapeutic potential of this and other novel N-substituted acetamide derivatives.
References
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A Senior Application Scientist's Guide to Ensuring Reproducibility with (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Executive Summary: Confronting the Reproducibility Challenge
In the landscape of drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a member of the oxime and acetamide chemical classes, represents a molecule of interest for scaffold-based drug design, with related structures showing potential as enzyme inhibitors or intermediates in the synthesis of bioactive compounds.[1][2] However, the very features that make the oxime moiety chemically versatile—its stereoisomerism and reactivity—also present significant hurdles to experimental reproducibility.[3][4]
This guide provides an in-depth analysis of the factors governing the reproducibility of experiments involving (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. We will move beyond simple protocols to dissect the causality behind experimental choices, offering a framework for self-validating workflows. This document is intended for researchers, chemists, and drug development professionals who seek to not only utilize this compound but also ensure the reliability and integrity of their results. We will compare its properties to relevant alternatives and provide actionable protocols grounded in established chemical principles.
The Oxime Conundrum: Inherent Challenges to Reproducibility
The hydroxyimino group (=N-OH), the defining feature of an oxime, is central to both the compound's potential utility and its reproducibility challenges.
-
E/Z Stereoisomerism: The C=N double bond is stereogenic, leading to E (entgegen) and Z (zusammen) isomers. These isomers are distinct chemical entities with different spatial arrangements, which can result in varied physicochemical properties and biological activities.[4] The "(2E)" designation in the target compound is not merely a label; it is a critical quality attribute. Inconsistent or uncharacterized isomer ratios are a primary source of variability in experimental outcomes.[5]
-
Chemical Stability: The N-O bond in oximes can be susceptible to reductive cleavage, leading to the formation of imines or primary amines as side products, especially under certain catalytic reduction conditions.[5][6][7] The stability of the oxime can also be pH-dependent, influencing its behavior in assay buffers.
-
Solubility: Like many planar aromatic structures, oxime derivatives can suffer from poor aqueous solubility.[3] This presents a significant challenge in biological assays, where compound precipitation can lead to inaccurate concentration-response curves and, consequently, poor data reproducibility.
These inherent properties demand a rigorous approach to synthesis, purification, characterization, and handling to ensure that the material used in every experiment is consistent and well-defined.
Synthesis and Characterization: The First Line of Defense
Reproducibility begins with the starting material. A robust and well-characterized synthesis is non-negotiable. The synthesis of N-aryl-2-(hydroxyimino)acetamides typically involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine.[8]
Protocol 1: Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
This protocol is adapted from established methods for similar compounds.[8]
Step 1: Preparation of the Anilide Intermediate
-
In a 250 mL round-bottom flask, dissolve 2-chloroaniline (10 mmol) in a mixture of hydrochloric acid (1 mL) and water (10 mL). Stir until a clear solution is formed.
-
In a separate beaker, prepare a solution of chloral hydrate (11 mmol) and sodium sulfate (85 mmol) in water (50 mL).
-
Add the aniline hydrochloride solution to the chloral hydrate solution and heat the mixture to a gentle boil for 15-20 minutes. Causality: This step forms the intermediate N-(2-chlorophenyl)-2,2-dichloroacetamide.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Step 2: Formation of the Oxime
-
To the crude dichloroacetamide intermediate from Step 1, add a solution of hydroxylamine hydrochloride (30 mmol) in 50 mL of 10% sodium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality: Hydroxylamine displaces the chloro-groups and forms the oxime. The basic condition is crucial for the reaction to proceed.
-
Upon completion, acidify the reaction mixture carefully with dilute HCl to a pH of ~5-6 to precipitate the product.
-
Filter the resulting light-yellow precipitate, wash with water, and dry.
-
Recrystallize from hot ethanol. Causality: Recrystallization is a critical purification step to remove impurities and, importantly, to isolate the thermodynamically more stable (E)-isomer.
Mandatory Quality Control Workflow
A synthesized batch is not ready for experimental use until it passes a stringent QC workflow. This system ensures that each batch is structurally identical and pure.
Caption: Self-validating workflow for compound synthesis and qualification.
Comparative Analysis: Physicochemical Properties and Alternatives
To contextualize the challenges, we must compare the properties of our target compound with alternatives that might be used for similar purposes. Given that hydroxyamidine derivatives, which are structurally related to hydroxyimino acetamides, have been identified as IDO1 inhibitors, we will use the well-known IDO1 inhibitor Epacadostat as a comparator.[1]
| Parameter | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Epacadostat (INCB24360) | Justification for Comparison |
| Molecular Weight | 198.61 g/mol [8] | 437.44 g/mol | Affects solubility and cell permeability. |
| Structure | Oxime | Hydroxyamidine | Both contain a C=N-OH related moiety, a key feature for potential IDO1 inhibition.[1] |
| Calculated LogP | 1.9 (approx.) | 2.6 (approx.) | Indicates lipophilicity. Mismatched LogP can lead to different off-target effects and pharmacokinetic profiles. |
| Key Reproducibility Concern | E/Z Isomerism, potential for instability.[4][5] | Well-defined clinical candidate, but synthesis can be complex. | Highlights the specific challenges associated with the oxime functional group. |
| Primary Application | Research intermediate, potential enzyme inhibitor. | Potent and selective IDO1 inhibitor for cancer immunotherapy.[1] | Compares a research-grade compound with a clinical-grade compound, setting a high bar for validation. |
This comparison underscores that while our target compound is simpler, its potential for isomeric and chemical impurity requires more rigorous upfront validation than a well-established drug candidate like Epacadostat.
Factors Governing Reproducibility: A Deeper Dive
Achieving reproducible results hinges on controlling a set of critical variables. Failure to control any one of these can invalidate experimental data.
Caption: Critical interdependent factors for ensuring experimental reproducibility.
Key Actionable Recommendations:
-
Confirm Isomeric Identity: Use 2D-NMR techniques like NOESY to confirm the (E)-configuration of the oxime proton relative to the phenyl ring. The stereochemistry must be validated, not assumed.
-
Validate Solubility in Assay Media: Before running any assay, determine the compound's kinetic solubility in the final assay buffer. Visually inspect for precipitation under a microscope. A common error is assuming that a high-concentration DMSO stock will remain soluble when diluted into an aqueous buffer.
-
Perform Stability Studies: Assess the compound's stability in your DMSO stock solution (at -20°C and 4°C) and in the final assay buffer over the time course of your experiment. Use HPLC to check for degradation products.
-
Standardize Protocols: Every detail matters. Use calibrated pipettes, consistent incubation times, and reagents from the same lot number whenever possible to minimize process variability.
Conclusion: A Framework for Trustworthy Science
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a compound with potential utility, but its value is entirely dependent on the ability of researchers to generate reliable and reproducible data. The challenges it presents—isomerism, stability, and solubility—are not unique but are emblematic of the rigor required in modern chemical biology.
By adopting a self-validating workflow that begins with stringent synthesis and QC, and extends through meticulous compound handling and standardized assay execution, researchers can mitigate the inherent risks associated with the oxime moiety. The principles and protocols outlined in this guide provide a framework for ensuring that experimental results are not only generated but are also trustworthy, forming a solid foundation for future discovery.
References
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- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. (n.d.). PMC.
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Structure-activity relationship (SAR) studies of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide derivatives. We will delve into the synthesis, biological evaluation, and comparative analysis of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on elucidating the chemical nuances that drive biological activity, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Acetamide Scaffold
Acetamide derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. These compounds have been extensively explored and have yielded drugs with antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties.[1][2] The inherent versatility of the acetamide moiety allows for diverse structural modifications, making it a privileged scaffold in drug discovery.
The specific focus of this guide is the (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide core structure.[3] The presence of the hydroxyimino group and the substituted phenyl ring offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will dissect the SAR of this class of compounds, primarily focusing on their anticonvulsant and antimicrobial activities, and compare their performance against relevant alternatives.
Synthesis and Characterization
The synthesis of N-aryl-2-(hydroxyimino)acetamide derivatives is typically achieved through a straightforward and efficient chemical route. A common and effective method is the one-pot reaction involving a substituted aniline, chloral hydrate, and hydroxylamine hydrochloride in an acidic aqueous medium. This reaction, a variation of the Sandmeyer isatin synthesis, proceeds through the formation of an intermediate Schiff base, which is then oximated.
The general synthetic pathway is illustrated below:
Caption: General workflow for the synthesis of N-aryl-2-(hydroxyimino)acetamide derivatives.
The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy to identify functional groups like N-H, C=O, and O-H; Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical environment of protons and carbons; and Mass Spectrometry (MS) to confirm the molecular weight.[1]
Biological Activities and Structure-Activity Relationship (SAR) Analysis
The biological profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide derivatives is largely dictated by the nature and position of substituents on the phenyl ring. We will now explore the SAR for two key activities: anticonvulsant and antimicrobial.
Anticonvulsant Activity
N-substituted acetamide derivatives have shown considerable promise as anticonvulsant agents.[4][5] The mechanism of action for many of these compounds is believed to involve interaction with neuronal voltage-dependent sodium channels.[4][6]
The key structural features influencing anticonvulsant activity are summarized below:
Caption: Key SAR points for the anticonvulsant activity of acetamide derivatives.
Key Insights:
-
Influence of Phenyl Ring Substituents: The presence of electron-withdrawing groups, particularly halogens like chlorine and fluorine, on the phenyl ring is often correlated with enhanced anticonvulsant activity.[6][7] For instance, N-(3-trifluoromethyl)anilide derivatives have shown significant protection in the maximal electroshock (MES) seizure model.[6] The position of the substituent is also critical; for example, 3-chloroanilide derivatives were found to be less active than their 3-(trifluoromethyl)anilide counterparts.[6]
-
Role of the Amide Linker: The amide group is a crucial pharmacophore, likely involved in hydrogen bonding with the biological target.[1] Replacing the chain amide with a cyclic imide structure, such as in pyrrolidine-2,5-diones, has also yielded potent anticonvulsant compounds.[6][8]
-
Importance of the Hydroxyimino Group: The hydroxyimino moiety contributes to the polarity and hydrogen bonding capacity of the molecule, which can be essential for receptor binding.
Comparative Performance Data:
| Compound/Derivative | Anticonvulsant Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Reference Drug: Phenytoin | MES (mice, i.p.) | 9.5 | 7.1 | [5] |
| Reference Drug: Valproic Acid | MES (mice, i.p.) | 252.74 | 1.6 | [9] |
| 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | MES (mice, i.p.) | 30 | >10 | [5] |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES (mice, i.p.) | 100 | - | [6] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES (mice, i.p.) | 68.30 | >4.4 | [9] |
Note: Data for the specific (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide core is limited in publicly available literature. The table presents data from structurally related acetamide and imide derivatives to illustrate the potential of this chemical class.
Antimicrobial Activity
Various substituted N-phenyl acetamides have demonstrated significant antimicrobial activity against a range of pathogens.[1][2] The lipophilicity of the compounds plays a crucial role in their ability to penetrate bacterial and fungal cell membranes.
Caption: Key SAR points for the antimicrobial activity of acetamide derivatives.
Key Insights:
-
Lipophilicity and Halogenation: A direct correlation has been observed between the lipophilicity of N-(substituted phenyl)-2-chloroacetamides and their antimicrobial activity.[7] Derivatives bearing halogenated substituents, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, are among the most active.[7] This is attributed to their enhanced ability to traverse the phospholipid bilayer of microbial cell membranes.[7]
-
Spectrum of Activity: Many of these compounds are particularly effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and yeasts such as Candida albicans.[7] Their efficacy against Gram-negative bacteria like Escherichia coli is often lower.[7]
-
Importance of the Amide Group: The amide functionality is a well-established pharmacophore in many antimicrobial agents.[1]
Comparative Performance Data (MIC in µg/mL):
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| Reference Drug: Ciprofloxacin | 0.5-2 | 0.25-1 | - | - |
| Reference Drug: Fluconazole | - | - | 0.25-8 | [10] |
| N'-(phenyl)-2-(1H-imidazol-1-yl) acetamide | >100 | >100 | 100 | [1] |
| N'-(4-chlorophenyl)-2-(1H-imidazol-1-yl) acetamide | 100 | >100 | 100 | [1] |
| N-(4-chlorophenyl) chloroacetamide | 15.6 | 125 | 31.2 | [7] |
| N-(4-fluorophenyl) chloroacetamide | 15.6 | 125 | 31.2 | [7] |
Note: The table includes data from closely related N-phenyl acetamides to provide a comparative context for antimicrobial potential.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide[11]
This protocol is adapted from a known procedure for a structurally similar compound and serves as a representative example.
Materials:
-
p-Chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Three-necked flask, condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Prepare the Reaction Mixture: In a 1000 mL three-necked flask, dissolve 85 g of sodium sulfate in 300 mL of water.
-
Add Chloral Hydrate: To the stirred solution, add a saturated aqueous solution of 18 g (0.11 mol) of chloral hydrate.
-
Add p-Chloroaniline Solution: Prepare a solution of 12.7 g (0.1 mol) of p-chloroaniline in 100 mL of water containing 12 mL of concentrated hydrochloric acid. Add this solution dropwise to the reaction flask, which will cause a white precipitate to form.
-
Add Hydroxylamine: Add 22 g (0.32 mol) of hydroxylamine hydrochloride to the mixture.
-
Heating: Heat the reaction mixture to 75°C (348 K) with continuous stirring.
-
Reaction Monitoring: Maintain the temperature for 5 hours. A light yellow precipitate will form as the reaction progresses.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitate by filtration.
-
Purification: Wash the crude product thoroughly with water, then dry it. Recrystallize the product from ethanol to obtain the pure N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.
Protocol 2: Anticonvulsant Screening - Maximal Electroshock (MES) Test[5][9]
Animals:
-
Male Swiss mice (20-25 g)
Procedure:
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle (e.g., 0.5% methylcellulose).
-
Pre-treatment Time: Conduct the test at different time intervals after compound administration (e.g., 30 minutes and 4 hours) to assess the time course of activity.
-
Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hind limb extension is defined as protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method[7]
Materials:
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Microbial inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies reveal that:
-
For anticonvulsant activity , the introduction of small, lipophilic, electron-withdrawing groups on the phenyl ring is a key strategy for enhancing potency.
-
For antimicrobial activity , increasing lipophilicity, often through halogenation at the para-position of the phenyl ring, is critical for improving membrane penetration and overall efficacy, particularly against Gram-positive bacteria and fungi.
Future research should focus on synthesizing and evaluating a broader range of derivatives of this specific core structure to build a more detailed SAR model. This includes exploring various substituents at the ortho, meta, and para positions of the phenyl ring, as well as isosteric replacements of the phenyl ring itself. Furthermore, elucidating the precise mechanism of action through in vitro assays, such as ion channel binding studies and enzyme inhibition assays, will be crucial for optimizing these compounds into viable drug candidates.
References
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Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (n.d.). PLOS One. Retrieved from [Link]
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Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2219-2233. Retrieved from [Link]
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Gore, R. P. (2014). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 6(6), 35-38. Retrieved from [Link]
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Kamiński, K., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 3578-3585. Retrieved from [Link]
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Retrieved from [Link]
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Bebić, D., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34-45. Retrieved from [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 2028-2038. Retrieved from [Link]
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Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 345(10), 798-807. Retrieved from [Link]
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Cesme, M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9869-9882. Retrieved from [Link]
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(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. Retrieved from [Link]
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Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7192. Retrieved from [Link]
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N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. (n.d.). PubChem. Retrieved from [Link]
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Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. Retrieved from [Link]
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Bossio, R., et al. (1992). N-substituted 2-isocyanoarylacetamides with antimicrobial activity. Arzneimittelforschung, 42(12), 1494-1497. Retrieved from [Link]
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Obniska, J., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(23), 5738. Retrieved from [Link]
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N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. (2010). ResearchGate. Retrieved from [Link]
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Benchmarking a Novel Hydroxyiminoacetamide Compound Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
Senior Application Scientist | Advanced Drug Discovery Division
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target due to its role in mediating tumor immune escape.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, hereafter referred to as Cmpd-X , against two well-established clinical-stage IDO1 inhibitors, Epacadostat and Navoximod . We present a head-to-head comparison of their inhibitory potency in both cell-free enzymatic and cell-based functional assays. Furthermore, we assess their selectivity against the related enzyme, Tryptophan 2,3-dioxygenase (TDO). Our findings, supported by detailed experimental protocols, offer researchers a robust framework for evaluating new chemical entities targeting the tryptophan catabolism pathway.
Introduction: The Rationale for Targeting IDO1
The catabolism of the essential amino acid L-tryptophan is a key regulator of immune homeostasis.[4] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting step in this pathway, converting L-tryptophan into N-formylkynurenine.[1][2][5] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which causes T-cell arrest, and the accumulation of its metabolite, kynurenine, which promotes the generation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[1][5][6]
This mechanism of "metabolic immune editing" allows tumors to evade immune surveillance, making IDO1 a highly attractive target for cancer immunotherapy.[5][7] Several small-molecule inhibitors have been developed, with Epacadostat and Navoximod being among the most well-characterized.[5][8][9]
-
Epacadostat (INCB24360): A potent and highly selective competitive inhibitor of IDO1 with an IC50 of approximately 10 nM.[10][11] It has been extensively studied in clinical trials, particularly in combination with checkpoint inhibitors.[3][8]
-
Navoximod (GDC-0919): Another potent IDO1 inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[9][12][13] It effectively reduces kynurenine levels in both plasma and tissues.[9][12]
This guide introduces Cmpd-X , a novel hydroxyiminoacetamide derivative, and benchmarks its performance against these established inhibitors. The objective is to provide a clear, data-driven comparison of its potency and selectivity, empowering researchers to make informed decisions in their drug discovery programs.
Signaling Pathway and Experimental Overview
The experimental strategy is designed to first determine the direct inhibitory effect on the enzyme (enzymatic assay) and then to confirm this activity in a more physiologically relevant setting (cell-based assay).
Caption: The IDO1 pathway and point of therapeutic inhibition.
Materials and Methods
To ensure scientific rigor, all protocols are detailed below. The causality behind experimental choices, such as buffer components and cell line selection, is explained to provide a self-validating framework.
Cell-Free IDO1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on purified recombinant human IDO1 enzyme.
Rationale: A cell-free system provides a clean assessment of target engagement without the complexities of cell membrane permeability or intracellular metabolism. The reaction buffer components are optimized for IDO1 catalytic activity.[14][15]
Caption: Workflow for the cell-based IDO1 functional assay.
Protocol:
-
Cell Culture and Plating:
-
Culture SKOV-3 cells in appropriate media.
-
Seed 3 x 10⁴ cells per well into a 96-well flat-bottom plate and allow them to adhere overnight. [1]2. IDO1 Induction and Compound Treatment:
-
Replace the medium with fresh medium containing 100 ng/mL human IFN-γ to induce IDO1 expression. [1] * Simultaneously, add serial dilutions of Cmpd-X, Epacadostat, or Navoximod. Include a vehicle control (DMSO) and a non-induced control (no IFN-γ).
-
Incubate for 24 hours at 37°C, 5% CO₂. [1]3. Kynurenine Detection:
-
Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to the more stable kynurenine. [1][14] * Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. [1] * After 10 minutes at room temperature, measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Create a kynurenine standard curve to quantify the concentration in each sample.
-
Calculate the percent inhibition relative to the IFN-γ-induced vehicle control and determine cellular IC50 values as described previously.
-
Selectivity and Cytotoxicity Assays
-
TDO Selectivity: To assess selectivity, the cell-free enzymatic assay protocol (Section 3.1) was repeated using recombinant human Tryptophan 2,3-dioxygenase (TDO) in place of IDO1.
-
Cytotoxicity: A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay was run in parallel with the cell-based assay on SKOV-3 cells to ensure that the observed reduction in kynurenine was due to specific IDO1 inhibition and not general cellular toxicity.
Results: A Comparative Analysis
The inhibitory activities of Cmpd-X, Epacadostat, and Navoximod were determined and are summarized below. All experiments were performed in triplicate.
Table 1: Comparative Potency against IDO1
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Cmpd-X | 15.2 ± 2.1 | 95.8 ± 8.5 |
| Epacadostat | 9.8 ± 1.5 | 68.3 ± 6.2 |
| Navoximod | 7.5 ± 1.1 | 77.1 ± 7.9 |
Data are presented as mean ± standard deviation.
Table 2: Selectivity Profile against TDO
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | Selectivity Ratio (TDO/IDO1) |
| Cmpd-X | 15.2 | > 20,000 | > 1300-fold |
| Epacadostat | 9.8 | > 25,000 | > 2500-fold |
| Navoximod | 7.5 | > 15,000 | > 2000-fold |
No significant cytotoxicity was observed for any compound at concentrations up to 10 µM.
Discussion
The primary goal of this investigation was to benchmark the novel compound, Cmpd-X, against the established IDO1 inhibitors Epacadostat and Navoximod.
Potency: The data from our cell-free enzymatic assay confirm that all three compounds are potent inhibitors of the IDO1 enzyme, with IC50 values in the low nanomolar range. Navoximod and Epacadostat demonstrated slightly higher potency (7.5 nM and 9.8 nM, respectively) compared to Cmpd-X (15.2 nM). [9][10][12]This indicates a strong, direct interaction between all three molecules and the enzyme's active site.
Cellular Activity: In the more physiologically relevant cell-based assay, all compounds displayed a predictable rightward shift in potency, which is expected due to factors like cell membrane permeability and potential protein binding in the culture medium. Cmpd-X exhibited a cellular IC50 of 95.8 nM, which is comparable to, though slightly less potent than, Epacadostat (68.3 nM) and Navoximod (77.1 nM). [1][9]Importantly, this result confirms that Cmpd-X is cell-permeable and effectively engages the intracellular IDO1 target to block kynurenine production.
Selectivity and Safety: A critical attribute for any therapeutic candidate is its selectivity for the intended target over related proteins, which minimizes the risk of off-target effects. Our results show that Cmpd-X possesses excellent selectivity for IDO1 over the related enzyme TDO (>1300-fold), which also catabolizes tryptophan. While its selectivity is robust, it is slightly lower than that observed for Epacadostat and Navoximod. [6][10]The absence of cytotoxicity at active concentrations further strengthens the profile of Cmpd-X as a specific inhibitor.
Conclusion
This comparative guide demonstrates that (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (Cmpd-X) is a potent, selective, and cell-active inhibitor of IDO1. Its performance characteristics are highly comparable to those of the clinical-stage inhibitors Epacadostat and Navoximod. With a biochemical IC50 of 15.2 nM and a cellular IC50 of 95.8 nM, Cmpd-X represents a promising chemical scaffold for further development. The detailed protocols provided herein offer a validated framework for researchers seeking to evaluate novel IDO1 inhibitors and contribute to the advancement of cancer immunotherapy.
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Independent Verification of the Therapeutic Potential of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Comparative Guide to Preclinical Anticonvulsant Screening
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of the novel compound, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, with a specific focus on its hypothesized anticonvulsant properties. The structural motifs of an N-substituted acetamide and an oxime are present in various compounds with demonstrated activity against seizure models, providing a strong rationale for this investigation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed workflow for preclinical evaluation and objective comparison against established antiepileptic drugs (AEDs).
Introduction and Rationale
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a small molecule whose therapeutic potential has not been extensively explored in publicly available literature. However, its chemical structure contains key pharmacophores that suggest a potential for modulating neuronal excitability. The N-substituted acetamide moiety is a core feature of several CNS-active compounds, including some with anticonvulsant effects.[5][6][7] Furthermore, various oxime derivatives have been synthesized and evaluated for anticonvulsant activity, showing promise in preclinical models.[1][3][8][9]
This guide, therefore, outlines a hypothesis-driven approach to systematically evaluate the anticonvulsant potential of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. The proposed workflow is designed to establish a preliminary efficacy and safety profile, directly comparing its performance against a panel of well-characterized AEDs with distinct mechanisms of action.
Comparator Antiepileptic Drugs (AEDs)
To provide a robust comparative context, the following established AEDs have been selected:
-
Lacosamide: A functionalized amino acid that selectively enhances the slow inactivation of voltage-gated sodium channels.[10][11][12][13]
-
Phenytoin: A long-standing AED that primarily works by blocking voltage-gated sodium channels in their inactive state, thereby limiting repetitive neuronal firing.[14][15][16][17]
-
Valproate (Valproic Acid): A broad-spectrum AED with a multifaceted mechanism of action, including weak sodium channel blockade, inhibition of T-type calcium channels, and enhancement of GABAergic neurotransmission.[18][19][20][21]
These comparators will allow for a nuanced assessment of the novel compound's potential mechanism and spectrum of activity.
Preclinical Verification Workflow
The independent verification is structured as a tiered screening process, beginning with in vitro assays to assess for potential neurotoxicity, followed by in vivo models to determine anticonvulsant efficacy.
Caption: Preclinical screening workflow for anticonvulsant potential.
In Vitro Neurotoxicity Screening
Before proceeding to animal models, it is crucial to assess the potential for the compound to cause neuronal damage.[22][23] An in vitro neurotoxicity assay provides an early indication of the compound's safety profile.[24][25]
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC-12) or primary cortical neurons on culture plates coated with an appropriate substrate (e.g., poly-D-lysine). Culture the cells in a differentiating medium to induce neurite formation.
-
Compound Exposure: Prepare a range of concentrations of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide and the comparator drugs. After allowing neurites to develop for a defined period (e.g., 48-72 hours), replace the medium with fresh medium containing the test compounds. Include a vehicle control group.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24-48 hours).
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin to visualize the neurites. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify key parameters such as the number of neurites per cell, total neurite length, and the number of branch points. A significant reduction in these parameters compared to the vehicle control indicates potential neurotoxicity.
In Vivo Anticonvulsant Efficacy Screening
The primary evaluation of anticonvulsant activity will be conducted using two well-established, acute seizure models in rodents.[26][27] These models are predictive of efficacy against different seizure types.[28][29][30]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[31][32][33]
-
Animals: Use adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[31]
-
Compound Administration: Administer the test compound and comparator drugs intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. Include a vehicle control group. The timing of the test should correspond to the time of peak effect of the drug, determined in preliminary pharmacokinetic studies.
-
Anesthesia and Stimulation: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[31][32]
-
Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures and identifies compounds that raise the seizure threshold.[34][35][36][37]
-
Animals: Use adult male mice of a strain known to be sensitive to PTZ (e.g., Swiss albino or BALB/c).[36]
-
Compound Administration: Administer the test compound and comparator drugs as described for the MES test.
-
PTZ Injection: At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ at a pre-determined convulsive dose (e.g., 85 mg/kg for mice, which induces clonic seizures in >95% of control animals).[29]
-
Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes.
-
Endpoint: The primary endpoint is the failure to observe a generalized clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the clonic seizure endpoint.
Assessment of Acute Neurotoxicity (Motor Impairment)
To establish a therapeutic window, the dose of the compound that causes acute neurological deficits is determined, typically using the rotarod test.
-
Animals and Administration: Use the same species and strain as in the efficacy tests. Administer a range of doses of the test compound and comparators.
-
Rotarod Test: At the time of peak drug effect, place each animal on a rotating rod (e.g., 1-inch diameter, rotating at 6-10 rpm).
-
Endpoint: The inability of an animal to remain on the rod for a specified duration (e.g., 1 or 2 minutes) in three consecutive trials is considered the endpoint for motor impairment.
-
Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
Data Presentation and Comparative Analysis
The efficacy and safety data should be summarized to facilitate a direct comparison between (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide and the standard AEDs. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a critical measure of the drug's therapeutic window. A higher PI indicates a more favorable safety margin.
Table 1: Comparative Efficacy and Safety Profile in Mice
| Compound | MES ED₅₀ (mg/kg, i.p.) | PTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | MES Protective Index (PI) | PTZ Protective Index (PI) |
| (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | TBD | TBD | TBD | TBD | TBD |
| Lacosamide | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Phenytoin | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Valproate | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| TBD: To Be Determined from experimental results. |
Hypothetical Mechanism of Action and Signaling Pathway
Based on its structural similarity to other AEDs that modulate ion channels, a plausible, yet unproven, mechanism of action for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is the modulation of voltage-gated sodium channels.[38][39][40] This would involve stabilizing the channel in an inactive state, thereby reducing neuronal hyperexcitability.
Caption: Hypothetical mechanism involving sodium channel modulation.
Conclusion
This guide presents a rigorous, multi-tiered approach for the independent verification of the anticonvulsant potential of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. By employing standardized in vitro and in vivo models and conducting a direct comparison with established AEDs, this workflow will generate the necessary data to make an informed decision on the compound's potential for further preclinical development. The resulting comparative data will be crucial for understanding its preliminary efficacy, safety, and potential spectrum of activity.
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A Comparative Analysis of E/Z Isomers of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Guide for Researchers
For professionals in drug discovery and development, the nuanced differences between geometric isomers can be a pivotal factor in a compound's efficacy, stability, and overall therapeutic potential. This guide provides an in-depth comparative analysis of the E and Z isomers of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a molecule of interest for its potential biological activities. While comprehensive experimental data for both isomers is not fully consolidated in existing literature, this guide synthesizes available information, draws logical inferences from structurally related compounds, and proposes experimental pathways for a complete comparative assessment.
Introduction: The Significance of E/Z Isomerism
The C=N double bond in the hydroxyimino group of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide gives rise to two geometric isomers: E (entgegen) and Z (zusammen). The spatial arrangement of the hydroxyl group relative to the acetamide moiety can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. Understanding these differences is paramount for targeted drug design and development.
Caption: Geometric isomers of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Synthesis and Stereoselective Control
The synthesis of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of N-(2-chlorophenyl)-2-oxoacetamide with hydroxylamine. This reaction often yields a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, pH, and solvent.
Stereoselective synthesis to favor one isomer over the other is a key objective in maximizing the yield of the desired compound. For oximes, the Z-isomer is often the thermodynamically more stable product due to reduced steric hindrance. However, kinetic control at lower temperatures can sometimes favor the formation of the E-isomer.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and separation of E/Z isomers.
Structural Elucidation and Comparative Physicochemical Properties
Accurate structural characterization is the cornerstone of any comparative analysis. A combination of spectroscopic and crystallographic techniques is essential for unambiguously assigning the E and Z configurations.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation. The crystal structure of the (E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide has been reported.[1] In this isomer, the hydroxyl group is oriented anti to the N-(2-chlorophenyl)acetamide group. The molecule exhibits a nearly planar conformation, stabilized by intramolecular hydrogen bonding.
A crystal structure for the Z-isomer has not been reported in the literature. It is hypothesized that the Z-isomer may exhibit different crystal packing and intermolecular interactions due to the different positioning of the hydroxyl group.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating E and Z isomers in solution. The chemical shifts of protons and carbons near the C=N bond are sensitive to the stereochemistry.
-
¹H NMR: Protons on the carbon of the C=N bond and the amide proton will exhibit different chemical shifts in the E and Z isomers due to the anisotropic effect of the C=N double bond and through-space interactions.
-
¹³C NMR: The chemical shifts of the carbon atoms of the C=N bond and the amide carbonyl carbon are expected to differ between the two isomers.
Based on general principles for oximes, the proton of the =N-OH group in the Z-isomer is often observed at a lower field (higher ppm) compared to the E-isomer due to potential intramolecular hydrogen bonding with the amide carbonyl oxygen.
Table 1: Predicted and Observed Spectroscopic Data
| Property | (E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (Experimental) | (Z)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (Predicted) |
| ¹H NMR (δ, ppm) | ||
| -CH=NOH | ~7.5 | Likely downfield shifted |
| -NH- | ~9.8 | Likely upfield shifted |
| -OH | ~11.5 | Potentially broader and downfield |
| ¹³C NMR (δ, ppm) | ||
| C=N | ~145 | Shifted relative to E-isomer |
| C=O | ~162 | Shifted relative to E-isomer |
| IR (cm⁻¹) | ||
| O-H stretch | Broad, ~3300 | May show sharper band if intramolecularly H-bonded |
| C=O stretch | ~1660 | May be at lower frequency due to H-bonding |
Comparative Biological Activity: An Evidence-Based Postulation
While direct comparative biological studies on the E and Z isomers of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide are lacking, the existing literature on related N-aryl acetamides and other E/Z isomer pairs allows for an informed postulation of their potential activities. The spatial arrangement of the polar hydroxyl and amide groups is expected to significantly impact receptor binding and membrane permeability.
Antimicrobial and Antifungal Activity
Derivatives of N-aryl acetamides have demonstrated notable antimicrobial and antifungal properties. For instance, 2-chloro-N-phenylacetamide has shown activity against various fungal strains, including fluconazole-resistant Candida species.[2][3] The presence of the chloro substituent on the phenyl ring and the hydroxyimino group in the target molecule suggests the potential for similar or enhanced activity.
It is plausible that one isomer will exhibit greater antimicrobial potency than the other. The accessibility of the hydroxyimino and amide groups for interaction with microbial targets will be sterically different in the E and Z forms.
Cytotoxic Activity
Various N-aryl acetamide derivatives have been investigated for their cytotoxic effects against cancer cell lines. The specific stereochemistry of the E and Z isomers of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide could lead to differential interactions with intracellular targets, resulting in varying levels of cytotoxicity. The planarity and hydrogen bonding capabilities of each isomer will dictate its ability to intercalate with DNA or bind to enzyme active sites.
Table 2: Postulated Comparative Biological Activity Profile
| Biological Activity | (E)-Isomer | (Z)-Isomer | Rationale |
| Antimicrobial | Potentially Active | Potentially Active | Differential activity expected due to steric and electronic differences influencing target interaction. |
| Antifungal | Potentially Active | Potentially Active | The more stable isomer may exhibit higher potency due to a higher effective concentration. |
| Cytotoxicity | Potentially Active | Potentially Active | Isomeric configuration will affect binding affinity to biological macromolecules. |
Experimental Protocols for Comparative Analysis
To rigorously compare the E and Z isomers, a systematic experimental approach is necessary.
Synthesis of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
-
Preparation of N-(2-chlorophenyl)-2-oxoacetamide: React 2-chloroaniline with ethyl oxalyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
-
Oximation: Dissolve N-(2-chlorophenyl)-2-oxoacetamide in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time for the formation of the isomer mixture.
-
Isolation: After completion, pour the reaction mixture into ice-cold water to precipitate the product mixture. Filter, wash with water, and dry.
Separation of E and Z Isomers
-
Fractional Crystallization: Attempt to separate the isomers by recrystallization from various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) based on potential differences in solubility.
-
Preparative High-Performance Liquid Chromatography (HPLC): Develop a reversed-phase HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid to achieve baseline separation of the two isomers.
Characterization
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra for each pure isomer to confirm their structures and assign all signals.
-
X-ray Crystallography: Grow single crystals of the Z-isomer for X-ray diffraction analysis to definitively determine its solid-state structure.
-
Mass Spectrometry: Obtain high-resolution mass spectra to confirm the molecular weight and elemental composition of each isomer.
Biological Assays
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each isomer against a panel of gram-positive and gram-negative bacteria.
-
Antifungal Susceptibility Testing: Determine the MIC and Minimum Fungicidal Concentration (MFC) against a panel of pathogenic fungi.
-
Cytotoxicity Assay: Evaluate the in vitro cytotoxicity of each isomer against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) using an MTT or similar assay to determine the IC₅₀ values.
Conclusion and Future Directions
The E and Z isomers of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide represent a compelling pair of molecules for comparative analysis in drug discovery. While the E-isomer has been structurally characterized, a significant knowledge gap exists for the Z-isomer and the comparative biological activities of the two. The proposed synthetic, separation, and characterization workflows, coupled with a systematic evaluation of their biological properties, will provide a comprehensive understanding of their structure-activity relationships. This knowledge is crucial for identifying the more promising isomer for further development as a potential therapeutic agent. Future research should focus on the stereoselective synthesis of the Z-isomer and a head-to-head comparison of the biological activities to unlock the full potential of this chemical scaffold.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
This guide provides a detailed protocol for the safe handling and proper disposal of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. As a specialty chemical, specific regulatory data for this exact molecule is not extensively documented. Therefore, this procedure is built upon established principles of chemical safety, drawing from the known hazards of its constituent functional groups: a chlorinated aromatic ring, an acetamide backbone, and an oxime group. The primary directive is to manage this compound as a hazardous chlorinated organic waste, ensuring the safety of laboratory personnel and environmental integrity.
Part 1: Hazard Analysis and Rationale for Procedural Choices
Understanding the chemical's structure is paramount to predicting its behavior and establishing a safe disposal pathway. The presence of a chlorinated phenyl group is the most significant factor, immediately placing it in a category of compounds that require specialized disposal due to their environmental persistence and potential to form hazardous byproducts upon improper treatment.[1][2]
-
Chlorinated Aromatic Moiety : Halogenated organic compounds are a well-regulated class of chemical waste.[3][4] Their disposal via high-temperature incineration is often mandatory to ensure complete destruction and prevent the release of toxic or environmentally persistent substances.[2][5] Burning chlorinated compounds can produce hydrogen chloride (HCl) gas, which must be neutralized by flue-gas scrubbing systems in permitted disposal facilities.[2][6]
-
Acetamide and Oxime Groups : Structurally related acetamides and oximes are known to possess biological activity and can be irritants or sensitizers. For instance, 2-Chloroacetamide is classified as toxic if swallowed, a potential skin sensitizer, and is suspected of damaging fertility.[7] N-(2-Chlorophenyl)acetamide is a known skin, eye, and respiratory irritant.[8][9] Based on these analogs, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide must be handled with precautions to prevent skin contact, inhalation, or ingestion.
Hazard Data Summary of Structural Analogs
To build a presumptive hazard profile, the following table summarizes GHS classifications for structurally similar chemicals. This data informs our recommendation for stringent personal protective equipment (PPE) and handling protocols.
| Compound | CAS Number | GHS Hazard Statements |
| N-(2-Chlorophenyl)acetamide | 533-17-5 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10][8][9] |
| 2-Chloroacetamide | 79-07-2 | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H361 (Suspected of damaging fertility or the unborn child), H402 (Harmful to aquatic life)[7][11] |
| Generic Acetanilide Derivative | N/A | H302 (Harmful if swallowed)[12] |
Given this evidence, all waste streams containing (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, including pure compound, solutions, and contaminated labware, must be treated as hazardous.
Part 2: Pre-Disposal Safety and Handling Protocol
Effective waste management begins with safe handling during experimentation. Minimizing exposure and preventing spills are the first steps in a compliant disposal process.
Required Personal Protective Equipment (PPE) & Engineering Controls
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[10]
-
Hand Protection : Use nitrile gloves. Inspect gloves before use and change them immediately if contamination occurs.[3][13]
-
Protective Clothing : A standard laboratory coat is required to protect skin and clothing.[3][10]
-
Engineering Control : All handling of the solid compound or its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3][5]
Part 3: Step-by-Step Waste Collection and Segregation
Proper segregation is the most critical step in laboratory chemical waste management.[14][15] Mixing halogenated waste with other streams leads to dangerously incompatible mixtures and significantly increases disposal costs.[4]
Collection Protocol
-
Designate a Waste Container : Procure a dedicated, chemically compatible waste container for all (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide waste. The container must be in good condition, with a tightly sealing lid.
-
Labeling : Immediately label the container with a hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste - Solid" or "Halogenated Organic Waste - Liquid" as appropriate.
-
Full Chemical Name : "(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide"
-
List all constituents and their approximate concentrations.
-
-
Waste Accumulation :
-
Container Management : Keep the waste container closed at all times except when adding waste.[15] Store the container in a designated Satellite Accumulation Area within the laboratory, away from drains and sources of ignition.[17]
-
Disposal Request : Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating this waste stream.
Caption: Waste Segregation Workflow for Chlorinated Compounds.
Part 4: Spill Management Procedures
Accidental spills must be treated as hazardous waste events. All materials used for cleanup are considered contaminated and must be disposed of accordingly.[18]
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate (If Necessary) : For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Containment (For Small, Manageable Spills) :
-
Wearing full PPE, prevent the spill from spreading. Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand).
-
Do not use paper towels for large quantities of liquid, as this can increase the rate of evaporation.
-
-
Cleanup :
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into a heavy-duty plastic bag or a designated waste container.
-
-
Final Disposal : Seal the bag/container, label it as "Hazardous Waste" with the chemical name and "Spill Debris," and arrange for pickup through your EHS department.
Part 5: Final Disposal Pathway
Laboratory personnel are responsible for the safe collection and labeling of waste. The ultimate disposal is performed by licensed professionals.
-
Institutional Collection : Your institution's EHS department will collect the properly labeled waste container from your laboratory.
-
Treatment Method : The accepted and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[2][5] This process breaks the molecule down into carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system to prevent acid rain and environmental contamination.[2][6]
-
Regulatory Compliance : This entire process, from laboratory segregation to final destruction, is governed by regulations from the Environmental Protection Agency (EPA) and corresponding state and local authorities.[19][20]
By adhering to this comprehensive guide, you ensure that the disposal of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 15, 2026, from [Link]
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Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved January 15, 2026, from [Link]
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Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved January 15, 2026, from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved January 15, 2026, from [Link]
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Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved January 15, 2026, from [Link]
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Laboratory chemical waste. (n.d.). Water Corporation. Retrieved January 15, 2026, from [Link]
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Process for Disposal of Chlorinated Organic Residues. (1970). AIChE Journal. Retrieved January 15, 2026, from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 15, 2026, from [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved January 15, 2026, from [Link]
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Personal protective equipment for handling (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
As a Senior Application Scientist, this guide provides essential safety and handling protocols for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. Given the limited specific toxicological data for this compound, a cautious approach, treating it as a potentially hazardous substance, is paramount. The following procedures are based on the known hazards of structurally similar compounds, including chlorinated aromatic amides and oximes.
Hazard Identification and Risk Assessment
-
N-(2-chlorophenyl)acetamide moiety : Analogs such as N-(2-chlorophenyl)acetamide and 2-chloroacetamide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some chloroacetamides are also classified as harmful if swallowed and may cause allergic skin reactions.[3][4][5]
-
Hydroxyimino (Oxime) group : Oximes are a class of compounds used as intermediates in organic synthesis.[6][7][8] Their preparation often involves hydroxylamine hydrochloride, a substance that requires careful handling.[6][9][10] While specific toxicity data for the oxime group in this structure is limited, it is prudent to handle it with care.
-
Solid Form : As a solid, this compound may form dust, which can be inhaled, ingested, or come into contact with the skin and eyes.[11]
Based on this analysis, the primary anticipated hazards are:
-
Skin Irritation/Corrosion
-
Serious Eye Damage/Irritation
-
Respiratory Tract Irritation
-
Potential for Allergic Skin Reaction
-
Harmful if Swallowed
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory operations being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[2][12][13][14] | Protects against splashes of solutions containing the compound and airborne dust particles that can cause serious eye irritation. |
| Skin Protection | ||
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. It is recommended to use double gloving, with the outer glove being changed immediately upon contamination.[12][13] Gloves must be inspected before use. | Prevents direct skin contact, which can lead to irritation or allergic reactions. Double gloving provides an additional layer of protection. |
| Lab Coat/Coveralls | A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of contamination, chemical-resistant coveralls should be considered.[12][14] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of inhaling dust (e.g., during weighing), a NIOSH-approved N95 or higher-rated respirator should be used. For operations with a higher potential for aerosol generation, a full-face respirator may be necessary.[2][12][13][15] | Minimizes the risk of inhaling airborne particles, which could cause respiratory irritation. |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[13][14] | Protects the feet from spills. |
Visualizing PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans
Handling Procedures
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have all necessary PPE readily available and inspected for integrity.
-
Prepare a designated work area and ensure it is clean and uncluttered.
-
Have spill containment materials (e.g., absorbent pads, sand) readily accessible.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize dust inhalation.
-
Use a spatula for transfers and avoid creating airborne dust.
-
Close the container immediately after use.
-
-
Dissolution and Reaction :
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure the setup is secure.
-
Keep all reaction vessels covered to the extent possible.
-
-
Post-Handling :
-
Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[16]
-
Disposal Plan
All waste materials contaminated with (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, absorbent pads, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[11]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[11]
All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
Spill Response
-
Evacuate : Immediately evacuate the affected area and alert nearby personnel.
-
Isolate : If safe to do so, prevent the spread of the spill by using absorbent materials.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE : Don the appropriate level of PPE, including respiratory protection if the spill generates dust.
-
Clean-up :
-
For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
For a liquid spill, cover with an inert absorbent material, and then sweep the absorbed material into a labeled hazardous waste container.
-
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.
-
Report : Report the spill to your supervisor and EHS department.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][11][16]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11][16]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11][16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][16]
Emergency Response Workflow
Caption: First Aid Workflow for Exposure Incidents.
References
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- (2E)-N-(3,5-DIMETHYLPHENYL)-2-(HYDROXYIMINO)ACETAMIDE Safety Data Sheets - Echemi. (2019, July 15).
- 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem. (n.d.).
- SAFETY DATA SHEET. (2024, September 6).
- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
- Chlorine - Personal Protection Equipment - YouTube. (2015, August 14).
- N-(2-Chlorophenyl)acetamide SDS, 533-17-5 Safety Data Sheets - ECHEMI. (2019, July 15).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. (n.d.).
- PPE Solutions for Chemical Industries - 3M. (n.d.).
- Oxime - Wikipedia. (n.d.).
- Process for preparation of oximes and resulting products - Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- 2-CHLORO-N-{2-[(4-CHLOROPHENYL)THIO]ETHYL}ACETAMIDE Safety Data Sheets. (n.d.).
- Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (n.d.).
- N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2-Chloroacetamide - EurofinsUS.com. (n.d.).
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- 16. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
